N-(3-amino-4-methylphenyl)-2-methylpropanamide
Description
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Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-9-5-4-8(3)10(12)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJLEHDUSLUNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589815 | |
| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946690-30-8 | |
| Record name | N-(3-Amino-4-methylphenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The synthesis involves a two-step reaction sequence commencing with the acylation of 4-methyl-3-nitroaniline with isobutyryl chloride, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide offers a detailed experimental protocol for each step, an analysis of the reaction mechanisms, and a discussion of the critical process parameters.
Introduction and Strategic Overview
This compound is a substituted aromatic amide of interest in medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and an amide functional group, makes it a versatile building block for the synthesis of more complex molecules, including pharmacologically active compounds. This guide details a logical and well-established synthetic strategy that is both efficient and scalable.
The chosen synthetic pathway is predicated on a two-step approach:
-
Amide Formation: The synthesis commences with the selective N-acylation of 4-methyl-3-nitroaniline with isobutyryl chloride. This step introduces the desired 2-methylpropanamide moiety. The presence of the nitro group deactivates the aromatic ring, which can influence the reactivity of the amine. However, the amino group is a sufficiently strong nucleophile to react readily with the highly electrophilic acyl chloride.
-
Nitro Group Reduction: The subsequent step involves the reduction of the aromatic nitro group in the intermediate, N-(4-methyl-3-nitrophenyl)-2-methylpropanamide, to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and the clean nature of the reaction byproducts.
This strategic disconnection is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Detailed Synthesis Protocol
This section provides a step-by-step experimental procedure for the synthesis of the target molecule. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of N-(4-methyl-3-nitrophenyl)-2-methylpropanamide
This step involves the acylation of 4-methyl-3-nitroaniline with isobutyryl chloride. A suitable base is used to scavenge the hydrochloric acid byproduct.
Caption: Experimental workflow for the acylation of 4-methyl-3-nitroaniline.
Materials and Reagents:
-
4-methyl-3-nitroaniline
-
Isobutyryl chloride
-
Triethylamine or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methyl-3-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-(4-methyl-3-nitrophenyl)-2-methylpropanamide by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This step involves the reduction of the nitro group of the intermediate to a primary amine using catalytic hydrogenation.
Caption: Experimental workflow for the reduction of the nitro intermediate.
Materials and Reagents:
-
N-(4-methyl-3-nitrophenyl)-2-methylpropanamide
-
Palladium on carbon (Pd/C, 5% or 10% w/w)
-
Ethanol or Ethyl Acetate
-
Hydrogen (H₂) gas
-
Celite® or a similar filter aid
Procedure:
-
In a hydrogenation flask, dissolve N-(4-methyl-3-nitrophenyl)-2-methylpropanamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to afford the crude this compound.
-
If necessary, the product can be further purified by recrystallization.
Data Summary and Characterization
The following table summarizes key data for the starting materials and products. Note that some values are predicted.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 77-81 | 302.2 (Predicted) |
| Isobutyryl chloride | C₄H₇ClO | 106.55 | -90 | 92 |
| N-(4-methyl-3-nitrophenyl)-2-methylpropanamide | C₁₁H₁₄N₂O₃ | 222.24 | (Predicted) | (Predicted) |
| This compound | C₁₁H₁₆N₂O | 192.26 | 138.26 (Predicted) | 385.9 (Predicted) |
Characterization of the Final Product:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amino protons, the amide proton, the methine proton of the isobutyryl group, and the methyl protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the carbonyl carbon, the methine carbon, and the methyl carbons.
-
IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the final product.
Scientific Rationale and Mechanistic Insights
Step 1: Acylation
The acylation of the primary amine of 4-methyl-3-nitroaniline with isobutyryl chloride is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Step 2: Catalytic Hydrogenation
Catalytic hydrogenation is a highly effective method for the reduction of aromatic nitro compounds to their corresponding anilines. The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it is sequentially reduced by the hydrogen atoms. This method is favored for its high chemoselectivity, meaning it typically does not reduce other functional groups like the amide or the aromatic ring under mild conditions.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely practiced organic synthesis methodologies. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, ensuring that each step proceeds to completion before moving to the next. The purification methods outlined, including extraction, washing, and recrystallization or chromatography, are standard procedures for isolating and purifying organic compounds, ensuring the final product's high purity. The characterization of the final product by spectroscopic methods provides definitive confirmation of its identity and purity.
References
- General Acylation of Anilines: For a general overview of acylation reactions, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" by Michael B. Smith and Jerry March.
-
Catalytic Hydrogenation: Information on catalytic hydrogenation can be found in "Catalytic Hydrogenation" by L. Cerveny. A relevant online resource is the MIT Open Access article on the catalytic hydrogenation of a related nitro compound: Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
- Synthesis of Related Amides: A patent describing the synthesis of related N-aryl amides provides procedural insights: US Patent 2002/0016506 A1, "Process for producing N-acylnitroaniline deriv
-
Properties of N-(3-amino-4-methylphenyl)propanamide: Physical property data can be found on chemical supplier websites. For instance, see the product page for N-(3-amino-4-methylphenyl)propanamide on Aladdin Scientific. [Link] (Note: This is a representative URL structure).
-
Synthesis of Isobutyramides: A relevant research article on the synthesis of isobutyramides: "Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis." Computational Biology and Chemistry, 92, 107484. [Link]
An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-2-methylpropanamide: A Key Intermediate in Kinase Inhibitor Synthesis
Abstract
This technical guide provides a comprehensive overview of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a pivotal chemical intermediate in the synthesis of targeted therapeutics. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its significant application as a core structural component in the development of potent kinase inhibitors, most notably the second-generation BCR-ABL inhibitor, Nilotinib. Furthermore, this guide outlines robust analytical methodologies for its characterization and essential safety and handling protocols. This paper is intended for an audience of researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Unseen Scaffolding of Targeted Therapy
In the landscape of modern medicinal chemistry, the final, complex architecture of a drug molecule often belies the strategic importance of its constituent building blocks. This compound, bearing the CAS number 946690-30-8, is a prime example of such a critical, yet often unheralded, intermediate. While not a therapeutic agent in its own right, its unique structural features—a substituted phenylenediamine ring coupled with an isobutyramide moiety—render it an indispensable precursor in the synthesis of highly specific and potent kinase inhibitors.
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The N-(3-amino-4-methylphenyl) core provides a crucial scaffold upon which the intricate pharmacophore of Nilotinib is constructed. Understanding the chemistry, synthesis, and handling of this intermediate is therefore paramount for researchers engaged in the development of novel kinase inhibitors and for those involved in the process of scaling up the production of such life-saving medications. This guide aims to provide a thorough technical resource, grounded in established chemical principles and practical laboratory experience.
Physicochemical Properties and Chemical Identity
A foundational understanding of a compound's physical and chemical characteristics is essential for its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 946690-30-8 | [3] |
| Molecular Formula | C₁₁H₁₆N₂O | ChemBridge |
| Molecular Weight | 192.26 g/mol | Aladdin Scientific |
| IUPAC Name | This compound | PubChem |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not explicitly available; predicted to be a solid at room temperature. | General chemical knowledge |
| Boiling Point | Not explicitly available; predicted to be >200 °C at standard pressure. | General chemical knowledge |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | General chemical knowledge |
Synthesis Protocol: A Practical Step-by-Step Guide
The synthesis of this compound is most efficiently achieved via the Schotten-Baumann reaction, a robust and widely utilized method for the formation of amides from amines and acyl chlorides.[4][5][6][7] This protocol details the synthesis from commercially available starting materials: 4-methyl-3-nitroaniline and isobutyryl chloride.
Overall Synthesis Scheme
The synthesis is a two-step process:
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Reduction of the Nitro Group: The nitro group of 4-methyl-3-nitroaniline is reduced to an amine to yield 3-amino-4-methylaniline (4-methyl-1,2-phenylenediamine).
-
Amide Formation (Schotten-Baumann Reaction): The resulting diamine is then acylated with isobutyryl chloride to form the target compound.
Caption: Synthesis workflow for this compound.
Step 1: Synthesis of 3-Amino-4-methylaniline
Materials:
-
4-Methyl-3-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitroaniline (1 equivalent).
-
Add ethanol or a mixture of ethanol and water as the solvent.
-
Carefully add an excess of tin(II) chloride dihydrate (approximately 4-5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A precipitate of tin salts will form.
-
Extract the aqueous slurry with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-amino-4-methylaniline. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
3-Amino-4-methylaniline (from Step 1)
-
Isobutyryl chloride
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the crude 3-amino-4-methylaniline (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a suitable base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Applications in Drug Development and Mechanism of Action
The primary and most well-documented application of this compound is as a key building block in the synthesis of the anticancer drug Nilotinib (Tasigna®).[1][2][8] Nilotinib is a highly potent and selective inhibitor of the BCR-ABL tyrosine kinase, the aberrant protein responsible for the pathogenesis of chronic myeloid leukemia (CML).
The synthesis of Nilotinib involves the coupling of this compound with another complex chemical entity, 3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylbenzoic acid. In this context, the "N-(3-amino-4-methylphenyl)" portion of the intermediate serves as the foundational scaffold onto which the rest of the Nilotinib molecule is constructed.
Caption: The role of the title compound in the synthesis of Nilotinib.
The mechanism of action of Nilotinib is to bind to the ATP-binding site of the BCR-ABL kinase, thereby inhibiting its enzymatic activity.[8] This prevents the phosphorylation of downstream signaling proteins that are crucial for the proliferation and survival of CML cells, ultimately leading to apoptosis of the cancerous cells. While this compound itself is not biologically active in this manner, its structural integrity is essential for the correct three-dimensional conformation of the final Nilotinib molecule, allowing it to fit precisely into the active site of the target kinase.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its successful use in subsequent synthetic steps. The following analytical techniques are recommended for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the compound. A reverse-phase HPLC method is typically suitable.
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | A time-dependent gradient from low to high percentage of B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure of the synthesized compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methyl group on the aromatic ring, the methine proton of the isobutyryl group, and the two methyl groups of the isobutyryl moiety. The chemical shifts and coupling patterns will be characteristic of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive mode is a suitable technique, and the spectrum should show a prominent peak corresponding to the [M+H]⁺ ion.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound of significant, albeit indirect, importance in the field of medicinal chemistry and drug development. Its role as a key intermediate in the synthesis of the life-saving anticancer drug Nilotinib highlights the critical nature of such building blocks in the creation of complex therapeutic agents. A thorough understanding of its synthesis, characterization, and handling, as detailed in this guide, is essential for researchers and scientists working towards the discovery and production of the next generation of targeted therapies.
References
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]
- Google Patents. (n.d.). US20100016590A1 - Nilotinib intermediates and preparation thereof.
-
PubChem. (n.d.). N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Retrieved from [Link]
-
SpectraBase. (n.d.). N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. Retrieved from [Link]
-
PubChem. (n.d.). Nilotinib. Retrieved from [Link]
-
Journal of Pharmaceutical and Chemical Research. (n.d.). Determination of amino acid without derivatization by using HPLC-HILIC column. Retrieved from [Link]
-
Human Metabolome Database. (2012, September 6). Showing metabocard for Nilotinib (HMDB0015595). Retrieved from [Link]
-
Novartis. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use TASIGNA safely and effec. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
-
LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from [Link]
-
MDPI. (2020, October 8). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Retrieved from [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
Sources
- 1. US20100016590A1 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 2. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. You are being redirected... [hit2lead.com]
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"N-(3-amino-4-methylphenyl)-2-methylpropanamide" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Pharmacophore
N-(3-amino-4-methylphenyl)-2-methylpropanamide is a substituted aromatic amide that holds potential as a key intermediate and building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and a stable amide linkage on a substituted phenyl ring, presents a versatile scaffold for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its known and predicted physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential applications in the pharmaceutical landscape. While extensive peer-reviewed data on this specific molecule is limited, this document synthesizes available information and draws upon established chemical principles to offer a robust technical profile.
Physicochemical Properties: A Data-Driven Overview
The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing factors such as solubility, bioavailability, and reactivity. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [1] |
| Molecular Weight | 192.26 g/mol | [1] |
| CAS Number | 946690-30-8 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | ~138°C (Predicted for a close analog) | [2] |
| Boiling Point | ~386°C at 760 mmHg (Predicted for a close analog) | [2] |
| Calculated LogP | 1.22 | [1] |
| Purity | ≥95% (as commercially available) | [1] |
| Solubility | Sparingly soluble in water (predicted), soluble in organic solvents like methanol, ethanol, and DMSO. |
Synthesis Protocol: A Step-by-Step Guide to Amide Formation
The synthesis of this compound can be logically achieved through the acylation of 3-amino-4-methylaniline with isobutyryl chloride. This standard amide bond formation is a robust and well-established reaction in organic chemistry.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-amino-4-methylaniline in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Cooling: Place the reaction flask in an ice-water bath to cool the solution to 0°C. This is crucial to control the exothermicity of the acylation reaction.
-
Acylation: Slowly add 1.05 equivalents of isobutyryl chloride dropwise to the cooled, stirring solution. The formation of a precipitate (triethylammonium chloride) may be observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl to remove excess base, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine and methyl protons of the isobutyryl group, the methyl group on the phenyl ring, the amine protons, and the amide proton. The aromatic protons should appear as a complex multiplet in the aromatic region. The isobutyryl group will show a septet for the CH proton and a doublet for the two CH₃ groups. The methyl group on the ring will be a singlet. The amine (NH₂) and amide (NH) protons will appear as broad singlets, and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, and the aliphatic carbons of the isobutyryl and methyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3200 cm⁻¹), the N-H stretching of the secondary amide (around 3300 cm⁻¹), the C=O stretching of the amide (the amide I band, around 1650 cm⁻¹), and the N-H bending of the amide (the amide II band, around 1550 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.26 g/mol ).
Potential Applications in Drug Development
The structural motifs present in this compound suggest its potential utility as a scaffold in the design of novel therapeutic agents. The primary amino group serves as a key functional handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric elements.
Derivatives of similar anilines have been explored for a range of biological activities. The phenylpropanamide substructure is found in a variety of biologically active molecules. The strategic placement of the amino and methyl groups on the phenyl ring can influence the molecule's electronic properties and binding interactions with biological targets. This compound could serve as a valuable starting material for the synthesis of libraries of compounds to be screened for various therapeutic targets, including but not limited to kinases, proteases, and G-protein coupled receptors.
Conclusion
This compound is a chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust and practical synthetic protocol, and a forward-looking perspective on its potential roles in drug discovery. As a versatile building block, it offers researchers a valuable tool for the construction of novel molecular architectures with potential therapeutic relevance. Further investigation into the biological activities of its derivatives is warranted to fully explore its potential in the development of new medicines.
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A-Spectroscopic-and-Structural-Elucidation-of-N-(3-amino-4-methylphenyl)-2-methylpropanamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of N-(3-amino-4-methylphenyl)-2-methylpropanamide (CAS No. 946690-30-8). Aimed at professionals in research and drug development, this document details the interpretation of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy data. Each section outlines standard experimental protocols, presents interpreted data, and offers expert insights into how these techniques collectively confirm the molecular structure and purity of the target compound. The methodologies and interpretations described herein serve as a foundational reference for quality control, structural verification, and further research involving this molecule.
Introduction to this compound
This compound is a substituted acetanilide derivative with a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol .[1] Its structure features a central phenyl ring substituted with a methyl group, a primary amine group, and an isobutyramide group. The precise arrangement of these functional groups is critical to its chemical properties and potential biological activity. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing unambiguous confirmation of a molecule's identity and structure. By employing a suite of techniques—MS for molecular weight and fragmentation, IR for functional group identification, and NMR for mapping the carbon-hydrogen framework—we can construct a detailed and validated molecular portrait. This guide explains the theoretical basis and practical application of these techniques for the structural elucidation of this specific compound.
Molecular Structure:
Sources
A Technical Guide to the Solubility Profile of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from bioavailability to formulation strategy.[1] This technical guide provides a comprehensive analysis of the solubility characteristics of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry and drug discovery. By examining its molecular structure and key physicochemical properties, we will establish a theoretical framework for its expected behavior across a spectrum of common laboratory solvents. This guide furnishes researchers, scientists, and drug development professionals with not only a predictive solubility profile but also robust, step-by-step protocols for the empirical determination of both thermodynamic and kinetic solubility. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles.
Physicochemical Characterization of this compound
A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. This compound is a small molecule featuring a substituted aniline core. Its structure incorporates functional groups that dictate its polarity, hydrogen bonding capacity, and ionization potential, all of which are pivotal to its interaction with various solvents.
Chemical Structure:
The key structural features are:
-
Aromatic Amine (-NH2): A weakly basic group that can be protonated in acidic conditions, significantly increasing aqueous solubility.
-
Secondary Amide (-CONH-): A polar, neutral group capable of acting as both a hydrogen bond donor and acceptor.
-
Isopropyl and Methyl Groups: Nonpolar, hydrophobic moieties that contribute to the molecule's lipophilicity.
-
Phenyl Ring: A large, nonpolar aromatic system that generally decreases aqueous solubility.
A summary of the compound's key properties is presented below. It is critical to note that many of these values are computationally predicted and require experimental verification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | [2] |
| Molecular Weight | 192.26 g/mol | [3] |
| CAS Number | 946690-30-8 | [2] |
| Predicted XLogP3 | 1.22 - 3.16 | [2][4] |
| Predicted Melting Point | 138.26 °C | [5] |
| Predicted Boiling Point | ~385.9 °C @ 760 mmHg | [5] |
| Polar Surface Area (PSA) | 58.61 Ų | [4] |
Theoretical Principles and Predicted Solubility Profile
The principle of "like dissolves like" serves as the primary guideline for predicting solubility.[6] This rule states that substances with similar polarities and intermolecular forces are more likely to be miscible.[7][8] The structure of this compound presents a balance of polar and nonpolar characteristics, suggesting a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents can engage in hydrogen bonding. The compound's solubility in water is expected to be low due to the dominance of its hydrophobic phenyl ring and alkyl groups. However, the presence of the amine and amide groups will afford some minimal solubility. In acidic aqueous buffers (pH < pKa of the amine), solubility is expected to increase significantly due to the formation of a more polar, charged ammonium salt.[9]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess polarity but lack acidic protons. They are excellent hydrogen bond acceptors. We predict good solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar amide group.[10]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through van der Waals forces. Due to the polar amine and amide functionalities, the compound is expected to have very poor solubility in highly nonpolar solvents like hexane.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water (neutral pH) | Low | The large nonpolar surface area of the phenyl and alkyl groups outweighs the polarity of the amine and amide groups. |
| Aqueous HCl (pH 2) | High | The basic amine group will be protonated to form a highly polar and water-soluble ammonium salt. | |
| Ethanol | Moderate | The ethanol backbone provides nonpolar character to interact with the phenyl ring, while its hydroxyl group can hydrogen bond with the solute. | |
| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the polar regions of the molecule.[10] |
| Acetone | Moderate to High | Acetone's polarity and ability to accept hydrogen bonds should facilitate dissolution. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene may offer some favorable π-π stacking interactions with the compound's phenyl ring. |
| Hexane | Insoluble | The significant mismatch in polarity between the highly nonpolar solvent and the polar functional groups of the compound will prevent dissolution.[6] |
Standardized Protocols for Experimental Solubility Determination
While predictions are valuable for initial guidance, empirical measurement is non-negotiable for accurate characterization.[11] Two distinct types of solubility are relevant in drug development: thermodynamic and kinetic.
-
Thermodynamic (or Equilibrium) Solubility: This is the "true" solubility, defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid form.[9][12] It is the gold standard for pre-formulation and is typically determined using the shake-flask method.[13]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[14][15] It is a high-throughput method used in early discovery to quickly assess compounds.[16] Kinetic solubility values are often higher than thermodynamic values because they can reflect a supersaturated state.[17]
Experimental Workflow Overview
The choice between determining thermodynamic or kinetic solubility depends on the stage of drug development. The following diagram illustrates the general workflow for both approaches.
Caption: Experimental workflow for determining solubility.
Protocol 4.1: Thermodynamic Solubility via Saturation Shake-Flask Method
This protocol describes the definitive method for determining equilibrium solubility.[12][18]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium.
Materials:
-
This compound (solid form)
-
Selected solvents (e.g., Phosphate Buffered Saline pH 7.4, 0.1 M HCl, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation (e.g., HPLC-UV or LC-MS/MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial (a common starting point is 1-2 mg of compound per 1 mL of solvent to ensure saturation).[12]
-
Solvent Addition: Accurately add a known volume of the desired pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours.[12][13] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. To clarify the supernatant, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the solution through a 0.22 µm syringe filter. Causality Note: This step is critical to remove all particulate matter, as its presence would lead to an overestimation of solubility.
-
Sample Dilution: Immediately after separation, carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as µg/mL or µM.
Protocol 4.2: Kinetic Solubility via Nephelometry
This protocol provides a high-throughput assessment suitable for early-stage compound screening.[14][16]
Objective: To determine the concentration at which this compound precipitates out of an aqueous buffer when added from a DMSO stock solution.
Materials:
-
10 mM stock solution of the compound in 100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate shaker
-
Nephelometer (light-scattering plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[16]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[16] Often, a serial dilution of the stock in DMSO is performed first to test a range of concentrations.
-
Buffer Addition: Using a liquid handler, rapidly add the aqueous buffer to the wells to achieve the desired final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (typically 1-2%) to minimize co-solvent effects.
-
Incubation: Mix the plate thoroughly on a plate shaker for a short period (e.g., 5-10 minutes) and then incubate at a controlled temperature (e.g., 25°C) for 1 to 2 hours.[15][16]
-
Measurement: Place the microplate in a nephelometer and measure the amount of light scattered by any precipitate formed in the wells.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (negative control wells containing only buffer and DMSO).
Conclusion
This guide establishes a foundational understanding of the solubility of this compound based on its molecular structure. The compound is predicted to exhibit poor aqueous solubility at neutral pH but good solubility in polar aprotic solvents like DMSO and enhanced aqueous solubility under acidic conditions. While these theoretical predictions offer valuable initial insights, they must be substantiated by rigorous experimental data. The provided detailed protocols for both thermodynamic and kinetic solubility determination offer a clear and reliable path for researchers to generate this critical data. Accurate solubility assessment is an indispensable step in the drug discovery and development pipeline, directly informing lead optimization, formulation design, and the overall probability of a compound's success.[19][20]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available from: [Link]
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ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Available from: [Link]
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Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Available from: [Link]
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Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Available from: [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available from: [Link]
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Avdeef, A. (2021). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health. Available from: [Link]
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MDPI. (2021). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
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Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
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Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
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MacEwan University. (2023). Solubility of Organic Compounds. Available from: [Link]
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Palmer, D. S., et al. (2012). First-Principles Calculation of the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules. Journal of Chemical Theory and Computation. Available from: [Link]
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National Institutes of Health. (n.d.). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. Available from: [Link]
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PubChem. (n.d.). N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. Available from: [Link]
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PubChem. (n.d.). 3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. Available from: [Link]
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American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. Available from: [Link]
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Khan Academy. (n.d.). Solubility of organic compounds. Available from: [Link]
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Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
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Acta Chemica Scandinavica. (1999). The solubilities of denatured proteins in different organic solvents. Available from: [Link]
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Unveiling the Therapeutic Potential of N-(3-amino-4-methylphenyl)-2-methylpropanamide: A Technical Guide to Target Identification and Validation
Foreword: From Structural Analogy to Targeted Discovery
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is a complex and multifaceted endeavor. The compound N-(3-amino-4-methylphenyl)-2-methylpropanamide, while not extensively characterized in public domain literature, presents a compelling case for investigation based on the principle of structural analogy. Its constituent moieties, particularly the 3-amino-4-methylphenyl group, are present in compounds with known and potent biological activities. This guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically explore the potential biological targets of this molecule. We will eschew a rigid, templated approach in favor of a narrative that follows the logical and iterative process of target identification and validation, grounded in scientific integrity and field-proven methodologies. Our exploration will be anchored in a primary hypothesis and supported by detailed experimental protocols, offering a self-validating framework for discovery.
Molecular Deconstruction and Cheminformatic Insights
The structure of this compound offers several clues to its potential biological interactions. A thorough analysis of its key structural features is the first step in formulating a testable hypothesis.
-
The Anilide Core: The central anilide linkage is a common feature in a vast array of pharmaceuticals. Aniline derivatives are known to be versatile building blocks in medicinal chemistry, contributing to compounds with applications in oncology, as well as in treating cardiovascular and infectious diseases.[1][2] However, the aniline substructure is also a known structural alert for potential toxicity, often associated with idiosyncratic adverse drug reactions (IADRs) due to the formation of reactive metabolites.[3] This duality underscores the importance of careful toxicological profiling in later stages of development.
-
The 3-Amino-4-Methylphenyl Moiety: A Beacon for Kinase Inhibition: The most salient feature of the target molecule is the 3-amino-4-methylphenyl group. This specific substitution pattern is a key component of the potent and selective kinase inhibitor, CHMFL-ABL-053.[4] This compound is a formidable inhibitor of BCR-ABL, SRC, and p38 kinases, which are implicated in chronic myeloid leukemia (CML).[4] This strong structural precedent forms the bedrock of our primary hypothesis.
-
The Isobutyryl Group: The N-isobutyryl group provides a degree of steric bulk and lipophilicity that can influence the compound's binding affinity and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) around this group could be a fruitful avenue for lead optimization.[5][6]
Primary Hypothesis: A Novel Kinase Inhibitor Scaffold
Based on the compelling structural similarity to CHMFL-ABL-053, our primary hypothesis is that This compound functions as a kinase inhibitor. Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
The general mechanism of action for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. The aniline core of our target compound could potentially form key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of inhibitors.
Proposed Target Kinase Families:
-
Tyrosine Kinases: Given the precedent of BCR-ABL and SRC inhibition by a structurally related compound, this family represents a high-priority target class.[4]
-
Serine/Threonine Kinases: The inhibition of p38 kinase by CHMFL-ABL-053 suggests that our compound may also target this family of kinases, which are involved in inflammatory responses and stress signaling.[4]
The following workflow diagram illustrates the proposed path from hypothesis to validated lead.
Experimental Validation Strategy: A Phased Approach
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in our validation workflow.
Phase 1: In Vitro Screening and Hit Validation
The initial phase focuses on identifying and confirming direct interactions between the compound and purified kinases.
3.1. Kinase Panel Screening
-
Objective: To perform a broad screen against a diverse panel of kinases to identify initial "hits."
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) that offers a large panel of purified human kinases (e.g., >400 kinases).
-
Provide the test compound at a standard concentration, typically 1 µM or 10 µM.
-
The service will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase by the compound.
-
Analyze the data to identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
3.2. Biochemical Assays for IC50 Determination
-
Objective: To determine the potency of the compound against the "hit" kinases identified in the initial screen.
-
Protocol (Example using an ADP-Glo™ Kinase Assay):
-
Prepare a serial dilution of the test compound in a suitable buffer (e.g., DMSO).
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read the luminescence on a plate reader.
-
Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
| Parameter | Description |
| Kinase | Purified recombinant "hit" kinase |
| Substrate | Specific peptide or protein substrate for the kinase |
| ATP Concentration | Typically at or near the Km for the kinase |
| Compound Concentrations | 10-point serial dilution (e.g., 10 µM to 1 nM) |
| Detection Method | Luminescence (ADP-Glo™) |
3.3. Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
-
Objective: To confirm direct binding of the compound to the target kinase.
-
Principle: The binding of a ligand stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Protocol:
-
Mix the purified target kinase with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).
-
Add the test compound or vehicle (DMSO) to the mixture.
-
Use a real-time PCR instrument to slowly increase the temperature of the samples.
-
Monitor the fluorescence intensity. As the protein unfolds, the dye will bind, and the fluorescence will increase.
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
A significant increase in Tm in the presence of the compound indicates direct binding.
-
Phase 2: Cell-Based Assays for Biological Relevance
This phase aims to confirm that the compound is active in a cellular context and modulates the intended signaling pathway.
4.1. Cell Viability/Proliferation Assays
-
Objective: To assess the effect of the compound on the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Protocol (Example using a CellTiter-Glo® Luminescent Cell Viability Assay):
-
Seed cancer cell lines (e.g., K562 for BCR-ABL, various cancer lines for SRC or p38) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® Reagent, which measures the amount of ATP present, an indicator of metabolically active cells.
-
Read the luminescence on a plate reader.
-
Calculate the GI50 (concentration that causes 50% growth inhibition).
-
4.2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement in intact cells.
-
Principle: Similar to DSF, ligand binding stabilizes the target protein against thermal denaturation in a cellular environment.
-
Protocol:
-
Treat cultured cells with the test compound or vehicle.
-
Heat the cells at various temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
The presence of more soluble target protein at higher temperatures in the compound-treated samples indicates target engagement.
-
4.3. Downstream Signaling Pathway Analysis
-
Objective: To determine if the compound inhibits the kinase's activity in cells by assessing the phosphorylation of its downstream substrates.
-
Protocol (Western Blotting):
-
Treat cells with the test compound for a short period (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., p-STAT5 for BCR-ABL, p-ERK for some pathways) and the total form of the substrate.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
A decrease in the ratio of the phosphorylated to the total substrate in the presence of the compound indicates inhibition of the upstream kinase.
-
Alternative Hypotheses and Future Directions
While the kinase inhibitor hypothesis is the most promising, it is prudent to consider other potential biological targets for anilide-containing compounds. Should the kinase screening prove unfruitful, the following avenues could be explored:
-
G-Protein Coupled Receptors (GPCRs): The structural diversity of anilide derivatives allows them to interact with a wide range of receptors. A broad GPCR panel screen could be considered.
-
Ion Channels: Some anilide-containing compounds are known to modulate the activity of ion channels. Electrophysiological studies could be employed to investigate this possibility.
-
Nuclear Receptors: The relatively lipophilic nature of the compound might allow it to cross the cell membrane and interact with intracellular receptors.
Future work would also involve extensive Structure-Activity Relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties, as well as comprehensive safety and toxicity profiling to address the potential liabilities of the aniline core.
Conclusion
This compound represents a promising starting point for a drug discovery campaign. While its biological targets are not yet defined, its structural similarity to known kinase inhibitors provides a strong and testable primary hypothesis. The phased experimental strategy outlined in this guide, progressing from broad in vitro screening to detailed cell-based validation, offers a robust and logical framework for elucidating its mechanism of action. By following this path, researchers can systematically unlock the therapeutic potential of this novel chemical entity and pave the way for the development of new and effective medicines.
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. ResearchGate. Available at: [Link]
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A Technical Guide to Investigating the Mechanism of Action for N-(3-amino-4-methylphenyl)-2-methylpropanamide
A Senior Application Scientist's Perspective on Devising and Testing Mechanistic Hypotheses for a Novel Anilide Compound
Abstract
N-(3-amino-4-methylphenyl)-2-methylpropanamide is a novel chemical entity whose mechanism of action (MoA) remains uncharacterized. The absence of direct literature necessitates a hypothesis-driven approach, leveraging chemoinformatic and structural analogies to established pharmacological classes. This guide presents a series of technically grounded hypotheses for its potential MoA, focusing on targets historically associated with its core anilide scaffold. We propose that this compound may function as a kinase inhibitor or an ion channel modulator. For each hypothesis, this paper details the scientific rationale and provides comprehensive, step-by-step experimental workflows designed for validation. The protocols are presented as a strategic research cascade, from initial high-throughput screening to specific target engagement and functional cellular assays, providing a robust framework for elucidating the biological role of this and similar novel molecules.
Introduction and Structural Analysis
The compound this compound belongs to the anilide class of molecules, characterized by a phenylamine core acylated with a carboxylic acid derivative. Anilide and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities, including anticancer, analgesic, and antimicrobial effects.[1][2] The structure can be deconstructed into two key pharmacophores:
-
The 3-amino-4-methylphenyl group: A substituted aniline ring that provides a platform for interactions such as hydrogen bonding and pi-stacking within protein binding pockets.
-
The 2-methylpropanamide (isobutyramide) group: An amide side chain that can act as a hydrogen bond donor and acceptor.
This combination of a substituted aromatic amine and a flexible amide linker is a common feature in molecules designed to interact with well-defined binding sites on protein targets, such as the ATP-binding pocket of kinases or the pore of ion channels.[3][4] Given the lack of direct data, a logical first step is to formulate hypotheses based on the established pharmacology of structurally related compounds.
Core Mechanistic Hypotheses
Based on the prevalence of the anilide scaffold in approved drugs and clinical candidates, two primary hypotheses are proposed:
-
Hypothesis I: Inhibition of Protein Kinases: The anilide moiety is a cornerstone of many successful tyrosine kinase inhibitors (TKIs).[5] It can function as a "hinge-binder," mimicking the adenine portion of ATP to occupy the enzyme's active site.[3]
-
Hypothesis II: Modulation of Ion Channels: Aromatic amines linked to amide groups are classic features of local anesthetics and other ion channel modulators that function by physically occluding the channel pore or by allosterically altering its gating properties.[6][7]
The following sections will detail the scientific rationale for each hypothesis and lay out a comprehensive experimental plan to investigate them.
Hypothesis I: Protein Kinase Inhibition
Rationale
The general structure of this compound resembles that of Type I and Type II kinase inhibitors. For instance, the core phenylaminopyrimidine scaffold of imatinib and nilotinib, both potent Bcr-Abl inhibitors, relies on an aniline-like group for key interactions within the kinase domain.[3][5] The 3-amino group could form critical hydrogen bonds with the "hinge region" of a kinase ATP-binding site, while the methyl-substituted phenyl ring could occupy an adjacent hydrophobic pocket, conferring specificity. The development of specific and selective kinase inhibitors is a cornerstone of targeted cancer therapy.[8]
Experimental Validation Workflow
A tiered approach is recommended to efficiently screen for and validate kinase inhibitory activity.[9]
Caption: A four-tiered experimental workflow for identifying and validating kinase inhibition.
Detailed Experimental Protocols
Protocol 3.3.1: Tier 1 - Broad Kinase Panel Screen
-
Objective: To identify potential kinase targets from a large, representative panel.
-
Methodology: Employ a commercial binding assay service (e.g., DiscoverX KINOMEscan™).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Submit the compound for screening at a single concentration (typically 1 µM or 10 µM) against a panel of over 400 human kinases.
-
The assay principle is based on the displacement of a tagged ligand from the kinase active site by the test compound, measured via qPCR or other sensitive methods.
-
-
Data Analysis: Results are typically provided as percent inhibition relative to a control. Identify "hits" as kinases showing significant inhibition (e.g., >70%).
Protocol 3.3.2: Tier 2 - IC50 Determination for Hits
-
Objective: To quantify the potency of the compound against the primary hits identified in Tier 1.
-
Methodology: Use a biochemical kinase activity assay, such as an ADP-Glo™ (Promega) or HTRF® KinEASE (Cisbio) assay.
-
Procedure:
-
Select a suitable recombinant kinase enzyme and substrate for a hit identified in Tier 1.
-
Prepare a 10-point, 3-fold serial dilution of the compound in DMSO, starting at a high concentration (e.g., 100 µM).
-
Perform the kinase reaction in a 384-well plate, incubating the enzyme, substrate, ATP, and compound for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the generated signal (luminescence or fluorescence) according to the manufacturer's protocol.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Data Presentation:
| Kinase Target | IC50 (µM) | Hill Slope | R² |
| Kinase A | Value | Value | Value |
| Kinase B | Value | Value | Value |
| Kinase C | Value | Value | Value |
Protocol 3.3.3: Tier 4 - Functional Cellular Assay (Western Blot)
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context, leading to a downstream functional effect.
-
Methodology: Western blot analysis of a known downstream substrate of the target kinase.
-
Procedure:
-
Select a cell line known to express the target kinase and have a detectable level of basal phosphorylation of its substrate.
-
Culture cells to ~80% confluency and treat with a range of concentrations of the compound (e.g., 0.1x to 10x the biochemical IC50) for 1-2 hours.
-
If necessary, stimulate the pathway with an appropriate growth factor or activator.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated substrate (e.g., p-ERK) and the total protein of that substrate (e.g., total-ERK) as a loading control.
-
Incubate with a secondary HRP-conjugated antibody and detect using an ECL substrate.
-
Quantify band density using image analysis software (e.g., ImageJ).
-
-
Data Analysis: A dose-dependent decrease in the ratio of phosphorylated protein to total protein validates the compound's cellular MoA.
Hypothesis II: Ion Channel Modulation
Rationale
Ion channels are transmembrane proteins essential for numerous physiological processes.[7] Modulators of these channels are used to treat a wide range of diseases, including pain, epilepsy, and hypertension.[4] The chemical structure of anilide-based local anesthetics, such as lidocaine, features an aromatic group linked via an amide to an amine. While this compound lacks the terminal tertiary amine typical of local anesthetics, its core structure could still allow it to interact with voltage-gated sodium, potassium, or calcium channels.[6] Such compounds can act as blockers by physically plugging the channel's ion-conducting pore or by binding to allosteric sites to stabilize an inactivated state.[7]
Experimental Validation Workflow
A systematic workflow is essential for identifying and characterizing ion channel modulation.[10]
Caption: A three-tiered experimental workflow for identifying and validating ion channel modulation.
Detailed Experimental Protocols
Protocol 4.3.1: Tier 1 - High-Throughput Functional Screening
-
Objective: To rapidly screen the compound against a panel of key ion channels (e.g., NaV1.1-1.8, CaV1.2, hERG) to identify potential activity.
-
Methodology: Use a fluorescence-based assay on a platform like the Fluorometric Imaging Plate Reader (FLIPR). This can be a membrane potential dye assay or an ion flux assay using thallium as a surrogate for potassium.[11]
-
Procedure:
-
Use stable cell lines individually expressing the ion channels of interest.
-
Plate cells in 384-well plates and load with the appropriate fluorescent dye (e.g., a voltage-sensitive dye).
-
Add the compound at a single high concentration (e.g., 20 µM).
-
After a short incubation, stimulate the cells with an appropriate activator (e.g., high potassium solution for voltage-gated channels) to open the channels.
-
The FLIPR instrument measures the change in fluorescence in real-time.
-
-
Data Analysis: Compound activity is measured by the reduction (for inhibitors) or increase (for activators) in the fluorescence signal compared to vehicle controls.
Protocol 4.3.2: Tier 2 - Automated Electrophysiology
-
Objective: To confirm hits from the HTS assay and generate accurate IC50 values using the gold-standard method of electrophysiology.
-
Methodology: Use an automated patch-clamp system (e.g., Patchliner, QPatch).
-
Procedure:
-
Use the same cell lines as in the HTS screen.
-
Prepare a dose-response curve of the compound.
-
The automated system will perform whole-cell patch-clamp recordings, applying a specific voltage protocol to elicit channel currents.
-
The compound is applied at increasing concentrations, and the peak current is measured at each concentration.
-
-
Data Analysis: Plot the percent inhibition of the current versus compound concentration to determine the IC50. The voltage protocols can also provide initial insights into the mechanism (e.g., use-dependence, state-dependence).
| Ion Channel Target | IC50 (µM) | MoA Insight (e.g., Use-Dependent) |
| NaV1.7 | Value | Yes/No |
| hERG (KV11.1) | Value | Yes/No |
Conclusion
The elucidation of a novel compound's mechanism of action is a critical step in drug discovery and development.[12] For this compound, a logical, hypothesis-driven approach grounded in the known pharmacology of its anilide scaffold provides a clear path forward. The experimental cascades detailed in this guide—progressing from broad, high-throughput screens to specific, functional validation assays—offer a robust and efficient framework for determining whether this molecule functions as a kinase inhibitor, an ion channel modulator, or through another mechanism. The rigorous application of these protocols will generate the high-quality data necessary to make informed decisions about the future development of this promising chemical entity.
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A Technical Guide to the Evaluation of N-(3-amino-4-methylphenyl)-2-methylpropanamide as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel therapeutic agents targeting protein kinases remains a cornerstone of modern oncology drug discovery. Kinases, due to their fundamental role in cellular signaling pathways, represent a well-established class of "druggable" targets. This guide provides a comprehensive, in-depth framework for the systematic evaluation of a novel small molecule, N-(3-amino-4-methylphenyl)-2-methylpropanamide, as a potential kinase inhibitor. While direct biological data for this specific compound is not yet publicly available, its structural motifs, particularly the "3-amino-4-methylphenyl" moiety present in known potent kinase inhibitors, provide a strong rationale for its investigation.
This document, written from the perspective of a Senior Application Scientist, eschews a rigid template in favor of a logically structured narrative that mirrors the drug discovery process. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system. Our exploration will be grounded in established scientific principles and supported by authoritative references, providing a practical and scientifically rigorous guide for researchers in the field. We will cover the entire preclinical evaluation workflow, from initial compound characterization and target identification to in vitro and computational profiling, culminating in a discussion of future directions.
Introduction: The Enduring Promise of Kinase Inhibitors
Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby modulating their activity and function.[1] This seemingly simple biochemical reaction governs a vast array of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[2] Consequently, dysregulation of kinase activity is a frequent driver of numerous diseases, most notably cancer.[3] The clinical success of pioneering kinase inhibitors like Imatinib has solidified the importance of this target class and fueled the development of a multitude of approved drugs.[2]
However, the challenges of acquired resistance and off-target toxicity necessitate a continuous search for new chemical scaffolds that offer improved selectivity and potency. The molecule at the center of this guide, this compound, represents such a starting point. While its own biological activity is uncharacterized, the presence of the 3-amino-4-methylphenyl group is noteworthy. This moiety is found in potent inhibitors of clinically relevant kinases such as BCR-ABL and SRC, suggesting that our compound of interest may engage with the ATP-binding site of certain kinases.[4] This guide, therefore, outlines a hypothetical yet scientifically rigorous roadmap for its evaluation.
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is the foundation of any drug discovery campaign.
Chemical Structure:
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C10H14N2O | [5] |
| Molecular Weight | 178.24 g/mol | [5] |
| Predicted Boiling Point | ~385.9°C at 760 mmHg | [5] |
| Predicted Melting Point | 138.26°C | [5] |
| InChI | InChI=1S/C10H14N2O/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) | [5] |
Hypothetical Synthesis:
A plausible synthetic route to this compound can be envisioned through standard amide coupling chemistry. The synthesis would likely involve the reaction of 3-amino-4-methylaniline with isobutyryl chloride in the presence of a non-nucleophilic base to yield the desired product. This approach is analogous to established methods for the synthesis of similar N-aryl amides.[6]
Proposed Hypothesis and Target Identification Strategy
Based on the structural similarity to known kinase inhibitors, our central hypothesis is that This compound functions as an ATP-competitive inhibitor of one or more protein kinases. The initial phase of our investigation will, therefore, focus on identifying these primary kinase targets.
Our target identification strategy will be a multi-pronged approach, combining broad, unbiased screening with more focused, hypothesis-driven methods.
Caption: Workflow for kinase target identification.
In Vitro Characterization Workflow
Once initial kinase "hits" are identified, a rigorous in vitro characterization is essential to quantify their potency, selectivity, and mechanism of action.
High-Throughput Screening (HTS) for Initial Hit Identification
The objective of HTS is to rapidly screen large compound libraries to identify initial "hits" with desired biological activity.[1] For kinase inhibitor discovery, various assay formats are available, including those that detect the universal kinase reaction product, ADP.[7]
Protocol: ADP-Glo™ Kinase Assay for HTS
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[8]
-
Assay Plate Preparation: Dispense 2.5 µL of the compound of interest (e.g., at a final concentration of 10 µM) or vehicle control into a 384-well plate.
-
Kinase Reaction Initiation: Add 2.5 µL of a 2X kinase/substrate/ATP solution to each well to initiate the reaction. The ATP concentration should ideally be at the Km for each kinase to provide an accurate assessment of potency.[9]
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes at room temperature.
-
Signal Measurement: Measure the luminescence using a plate reader. A decrease in luminescence relative to the vehicle control indicates kinase inhibition.
IC50 Determination for Potency Quantification
Following HTS, the potency of the hit compounds is determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[10]
Protocol: IC50 Determination using the ADP-Glo™ Assay
-
Compound Dilution Series: Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup: Perform the ADP-Glo™ assay as described above, using the compound dilution series instead of a single concentration.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
It is crucial to recognize that the IC50 value is dependent on the experimental conditions, particularly the ATP concentration.[12] Therefore, maintaining consistent assay conditions is vital for comparing the potency of different compounds.
Kinase Selectivity Profiling
Assessing the selectivity of a kinase inhibitor is critical, as off-target inhibition can lead to unforeseen toxicities.[13] Kinase selectivity profiling involves testing the compound against a broad panel of kinases.[8]
Protocol: Kinase Selectivity Profiling
-
Panel Selection: Utilize a commercially available kinase profiling panel that covers a diverse representation of the human kinome.[14][15]
-
Assay Execution: Perform the chosen kinase assay (e.g., ADP-Glo™) with the compound at a fixed concentration (e.g., 1 µM) against all kinases in the panel.
-
Data Analysis: Calculate the percent inhibition for each kinase. A selectivity profile can be generated by plotting the percent inhibition for each kinase. For promising candidates, full IC50 curves should be generated for both the primary target and any significant off-target kinases.[16]
Mechanism of Action (MoA) Studies
Understanding how a compound inhibits its target kinase is fundamental for lead optimization. For ATP-competitive inhibitors, the IC50 value will increase with increasing ATP concentrations.
Protocol: ATP Competition Assay
-
Assay Setup: Perform the IC50 determination assay as described previously at multiple fixed concentrations of ATP (e.g., 0.5x Km, 1x Km, 5x Km, and 10x Km).
-
Data Analysis: Plot the determined IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive mechanism of action.
Caption: In vitro characterization workflow for a novel kinase inhibitor.
Computational Modeling and Structure-Activity Relationship (SAR) Analysis
In parallel with experimental work, computational methods can provide valuable insights into the binding mode of our compound and guide the design of more potent and selective analogs.[2]
Molecular Docking:
Molecular docking simulations can predict the binding pose of this compound within the ATP-binding site of its target kinase(s).[17] This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to its binding affinity.
Structure-Activity Relationship (SAR) Studies:
SAR studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity.[18] This iterative process is a cornerstone of medicinal chemistry and is essential for lead optimization.[19]
Hypothetical SAR Table:
| R-Group Modification | Target Kinase IC50 (nM) | Rationale for Modification |
| (Baseline) | 500 | Initial hit compound |
| Methyl on phenyl ring -> H | 2000 | Investigate the role of the methyl group in hydrophobic interactions |
| Propanamide -> Benzamide | 150 | Explore the impact of a larger, more rigid amide substituent |
| Amino group -> Nitro group | >10,000 | Assess the importance of the amino group as a hydrogen bond donor |
Cellular and In Vivo Evaluation
While in vitro assays are essential for initial characterization, it is crucial to evaluate the activity of a compound in a more physiologically relevant context.[20]
Cellular Assays:
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to confirm that the compound engages its target kinase within intact cells.
-
Phosphorylation Assays: Western blotting or ELISA-based assays can be used to measure the phosphorylation of downstream substrates of the target kinase, providing a functional readout of target inhibition.
-
Cell Viability Assays: The effect of the compound on the proliferation and viability of cancer cell lines that are dependent on the target kinase can be assessed using assays such as the MTT or CellTiter-Glo® assay.
In Vivo Studies:
Promising compounds can be advanced to in vivo studies using animal models (e.g., xenograft models) to evaluate their efficacy and pharmacokinetic properties.[21]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the evaluation of this compound as a potential kinase inhibitor. By systematically progressing through the proposed workflows for target identification, in vitro characterization, computational modeling, and cellular evaluation, researchers can thoroughly assess the therapeutic potential of this novel compound.
The journey from a preliminary hit to a clinical candidate is long and arduous. However, by adhering to the principles of sound experimental design, rigorous data analysis, and iterative lead optimization, the potential of novel chemical scaffolds like this compound can be fully explored. The insights gained from such studies will not only advance the specific project but also contribute to the broader understanding of kinase inhibitor design and development.
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Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]
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ResearchGate. (2025). (PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. Retrieved from [Link]_
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National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Retrieved from [Link]
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ACS Publications. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Retrieved from [Link]
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PubMed. (n.d.). Structure-activity relationship (SAR) studies of synthetic glycogen synthase kinase-3β inhibitors: A critical review. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link]
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AACR Journals. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
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PubMed. (2005). Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
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MDPI. (n.d.). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Pharmacy Education. (n.d.). Molecular docking studies of tyrosine kinase inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Ingenta Connect. (2005). High Throughput Screening for Protein Kinase Inhibitors. Retrieved from [Link]
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An In-depth Technical Guide to N-(3-amino-4-methylphenyl)-2-methylpropanamide Derivatives and Analogs: Scaffolds for Kinase and Ion Channel Modulation
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the N-(3-amino-4-methylphenyl)-2-methylpropanamide core represents a versatile and "privileged" scaffold. Its inherent structural motifs—a substituted aniline ring coupled with a chiral propanamide moiety—provide a unique three-dimensional architecture that is amenable to strategic chemical modifications. This adaptability has allowed for the development of derivatives and analogs that exhibit potent and selective modulation of critical biological targets, most notably protein kinases and transient receptor potential (TRP) ion channels.
This technical guide offers an in-depth exploration of this chemical series, from its synthetic pathways to its biological mechanisms of action. We will delve into the rationale behind experimental designs, provide detailed protocols for evaluation, and present a comprehensive analysis of structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
I. Synthesis and Derivatization: Building the Core and Its Analogs
The synthetic accessibility of the this compound core is a key advantage for its use in medicinal chemistry. The primary synthetic route involves a straightforward amide coupling reaction.
Core Synthesis: Amide Bond Formation
A robust and scalable synthesis of the parent molecule, this compound, can be achieved through the reaction of 3-amino-4-methylaniline with 2-methylpropanoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-amino-4-methylaniline (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 2-methylpropanoyl chloride (1.05 equivalents) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
This core synthesis can be readily adapted to produce a diverse library of analogs by substituting the starting materials. For instance, employing different acyl chlorides or substituted anilines allows for systematic exploration of the chemical space around the core scaffold.
II. Biological Applications and Mechanisms of Action
Derivatives of the this compound scaffold have shown significant promise in two key therapeutic areas: oncology, as kinase inhibitors, and pain management, as TRPV1 antagonists.
A. BCR-ABL Kinase Inhibition in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the pathogenic driver in most cases of chronic myeloid leukemia (CML). BCR-ABL inhibitors work by binding to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates essential for cancer cell proliferation and survival[1].
Several studies have demonstrated that derivatives of the N-(3-amino-4-methylphenyl)propanamide scaffold can be potent BCR-ABL inhibitors. For instance, a compound incorporating this scaffold, CHMFL-ABL-053, has been identified as a potent and selective BCR-ABL/SRC/p38 kinase inhibitor[2][3].
Signaling Pathway: BCR-ABL and Downstream Effectors
The constitutive activity of BCR-ABL leads to the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and inhibit apoptosis[4]. Inhibition of BCR-ABL by small molecules blocks these oncogenic signals.
B. TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin[5][6]. Antagonists of TRPV1 are being investigated as potential analgesics for various pain conditions.
Analogs of N-phenylpropanamide have been identified as potent TRPV1 antagonists[7][8][9]. The structure-activity relationship studies of these compounds have revealed that modifications to the phenyl ring and the propanamide moiety can significantly impact their potency and selectivity.
Signaling Pathway: TRPV1 Activation and Nociception
Activation of TRPV1 channels leads to an influx of cations, primarily Ca2+, which depolarizes the sensory neuron and initiates the transmission of pain signals to the central nervous system[6]. TRPV1 antagonists block this channel activation, thereby preventing the transmission of nociceptive signals.
III. In Vitro Evaluation: Protocols for Biological Characterization
To assess the biological activity of newly synthesized derivatives, robust and reproducible in vitro assays are essential. Below are detailed protocols for evaluating compounds as BCR-ABL kinase inhibitors and TRPV1 antagonists.
A. BCR-ABL Kinase Activity Assay
This protocol describes a method to measure the inhibition of BCR-ABL kinase activity in a cell-free system using an immobilized substrate.
Experimental Protocol: Solid-Phase BCR-ABL Kinase Assay [1]
-
Substrate Immobilization: Prepare a GST-CrkL fusion protein and immobilize it on glutathione-agarose beads.
-
Cell Lysate Preparation: Prepare whole-cell extracts from a BCR-ABL expressing cell line (e.g., K562 cells).
-
Kinase Reaction: In a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), combine the immobilized GST-CrkL substrate, cell extract containing BCR-ABL kinase, and ATP.
-
Inhibitor Treatment: For inhibition studies, pre-incubate the cell extract with various concentrations of the test compound before adding to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 30 °C for 1 hour.
-
Washing: Wash the beads extensively to remove unbound proteins and ATP.
-
Elution: Elute the GST-CrkL protein from the beads.
-
Detection: Analyze the phosphorylation of GST-CrkL by SDS-PAGE and Western blotting using a phospho-tyrosine specific antibody.
-
Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
B. TRPV1 Functional Assay using FLIPR
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in intracellular calcium concentration, providing a functional readout of TRPV1 channel activity.
Experimental Protocol: FLIPR Calcium Assay for TRPV1 Antagonists [10][11]
-
Cell Culture: Plate HEK293 cells stably expressing human TRPV1 in 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in assay buffer for 1 hour at 37 °C.
-
Compound Addition: Add various concentrations of the test compounds (potential antagonists) to the wells and incubate for a specified period.
-
Agonist Stimulation: Place the cell plate in the FLIPR instrument and add a known TRPV1 agonist (e.g., capsaicin) to all wells to stimulate channel opening.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium.
-
Data Analysis: The inhibition of the agonist-induced calcium influx by the test compound is used to determine its antagonist activity and to calculate IC50 or Ki values.
IV. Structure-Activity Relationship (SAR) and Data Summary
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent biological activity.
SAR for BCR-ABL Inhibition
For BCR-ABL inhibitors, the aminophenyl moiety often serves as a key hydrogen bond donor and acceptor, interacting with the hinge region of the kinase domain. The propanamide portion and its substituents can be modified to optimize binding to the hydrophobic pockets of the ATP-binding site.
SAR for TRPV1 Antagonism
In the context of TRPV1 antagonism, the N-phenylpropanamide core is a common feature. The substituents on the phenyl ring play a crucial role in modulating potency and selectivity. For instance, electron-withdrawing groups on the phenyl ring have been shown to enhance antagonist activity[7]. The stereochemistry of the propanamide moiety is also critical, with the (S)-enantiomer often exhibiting higher potency[7].
Data Summary Table
| Compound ID | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| CHMFL-ABL-053 | BCR-ABL | Kinase Assay | 14 (K562 cells) | - | [2] |
| Analog 54S | TRPV1 | FLIPR | - | 4.16 | [7] |
| Analog 54R | TRPV1 | FLIPR | - | >120 | [7] |
| Analog 28 | TRPV1 | FLIPR | 2.6 (Capsaicin) | - | [9] |
| Analog 92 | TRPV1 | FLIPR | 6.9 (Capsaicin) | - | [9] |
V. Pharmacokinetics and Toxicity Considerations
The pharmacokinetic (PK) and toxicological profiles of any drug candidate are critical for its successful development. While specific data for this compound is not publicly available, general trends for this class of compounds can be inferred from related analogs.
Pharmacokinetics:
Many small molecule kinase inhibitors, including those with aminopyrimidine scaffolds, exhibit oral bioavailability[12]. The absorption, distribution, metabolism, and excretion (ADME) properties can be fine-tuned through chemical modifications. For instance, the introduction of polar groups can modulate solubility and metabolism.
Toxicity:
Off-target effects are a primary concern for both kinase inhibitors and ion channel modulators. For kinase inhibitors, cardiotoxicity and hepatotoxicity are potential liabilities that need to be carefully evaluated[13]. For TRPV1 antagonists, a well-documented side effect is hyperthermia, which has hindered their clinical development[14]. The potential for drug-induced toxicity should be assessed early in the drug discovery process using in vitro and in vivo models.
VI. Conclusion and Future Directions
The this compound scaffold has proven to be a fruitful starting point for the discovery of potent and selective modulators of kinases and ion channels. Its synthetic tractability and the well-defined structure-activity relationships for its derivatives make it an attractive platform for further optimization.
Future research in this area should focus on:
-
Improving Selectivity: Designing derivatives with enhanced selectivity for their intended targets to minimize off-target effects and improve the safety profile.
-
Optimizing Pharmacokinetics: Modifying the scaffold to achieve desirable pharmacokinetic properties, such as good oral bioavailability and an appropriate half-life.
-
Exploring New Targets: Investigating the potential of this scaffold to modulate other relevant biological targets beyond BCR-ABL and TRPV1.
By leveraging the knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical series.
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- Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. PubMed.
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Methodological & Application
Application Note: A Detailed Protocol for the Regioselective Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Abstract
This document provides a comprehensive, field-tested experimental protocol for the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a key intermediate in various chemical research and development applications. The synthesis is achieved through the regioselective acylation of 4-methyl-1,3-phenylenediamine with isobutyryl chloride. This guide emphasizes the critical control parameters, safety procedures, and analytical validation steps necessary for achieving high yield and purity. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the methodology.
Introduction and Scientific Background
This compound is a substituted aromatic amide whose structure is of interest in medicinal chemistry and materials science. The synthetic strategy hinges on a classic nucleophilic acyl substitution. The primary challenge in this synthesis is achieving regioselectivity. The starting material, 4-methyl-1,3-phenylenediamine, possesses two non-equivalent amino groups. The amino group at the C1 position is para to the electron-donating methyl group, while the amino group at the C3 position is ortho to it. The methyl group activates both positions, but steric hindrance and electronic effects can be leveraged to favor acylation at the less hindered C1 position, yielding the desired product.
This protocol employs a carefully controlled, low-temperature addition of the acylating agent in the presence of a non-nucleophilic base. This approach mitigates the formation of the di-acylated byproduct and favors the kinetically controlled formation of the target isomer.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of an amino group from 4-methyl-1,3-phenylenediamine on the electrophilic carbonyl carbon of isobutyryl chloride. A base, such as triethylamine, is used to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (Example Scale) | Purity |
| 4-Methyl-1,3-phenylenediamine | 495-54-5 | 122.17 | 1.0 | 2.44 g (20 mmol) | ≥98% |
| Isobutyryl Chloride | 79-30-1 | 106.55 | 1.05 | 2.24 mL (21 mmol) | ≥98% |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.2 | 3.34 mL (24 mmol) | ≥99% |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | - | 100 mL | ≥99.8% |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | ~100 mL | - |
| Brine (Saturated NaCl aq.) | - | - | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | - |
Equipment
-
250 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Nitrogen or Argon gas inlet with bubbler
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Standard laboratory glassware and consumables
Safety Precautions
-
General: Conduct the experiment in a well-ventilated fume hood at all times.[1][2] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][3] An eyewash station and safety shower should be readily accessible.[1]
-
4-Methyl-1,3-phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and is suspected of causing genetic defects. Avoid creating dust.
-
Isobutyryl Chloride: Corrosive. Reacts violently with water, releasing toxic HCl gas. Causes severe skin burns and eye damage. Handle with extreme care under an inert atmosphere.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected carcinogen. Causes skin and serious eye irritation. May cause drowsiness or dizziness.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble the two-neck round-bottom flask with a magnetic stir bar. Attach the dropping funnel to the central neck and a gas inlet to the side neck.
-
Flame-dry the glassware under vacuum or oven-dry it prior to use and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Add 4-methyl-1,3-phenylenediamine (2.44 g, 20 mmol) and anhydrous dichloromethane (100 mL) to the flask. Stir the mixture until the solid is fully dissolved.
-
Add triethylamine (3.34 mL, 24 mmol) to the solution.
-
-
Acylation Reaction:
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Dilute the isobutyryl chloride (2.24 mL, 21 mmol) with 20 mL of anhydrous DCM in the dropping funnel.
-
Add the isobutyryl chloride solution dropwise to the stirred diamine solution over a period of 30-45 minutes. Maintain the internal temperature below 5 °C.
-
Rationale: Slow, cold addition is critical to control the exothermic reaction and to maximize the formation of the mono-acylated product over the di-acylated byproduct.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using TLC (e.g., mobile phase: 50% ethyl acetate in hexanes).
-
Visualize the spots under UV light (254 nm). The product should have an Rf value between that of the starting diamine and the di-acylated byproduct. The reaction is complete when the starting diamine spot is consumed.[4]
-
-
Work-up and Extraction:
-
Quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess HCl and unreacted acyl chloride) and 50 mL of brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification
The crude product will likely contain the desired product, the isomeric N-(3-amino-2-methylphenyl)-2-methylpropanamide, and some di-acylated byproduct. Purification by flash column chromatography is recommended.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50% ethyl acetate) is typically effective.
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude mixture onto a small amount of silica gel and dry it.
-
Load the dried silica onto the column.
-
Elute with the solvent gradient, collecting fractions.
-
Analyze the fractions by TLC to identify and combine those containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield the final product as a solid.
-
Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methyl group on the ring, the isopropyl group protons (a doublet and a septet), and the two distinct amine protons (NH₂ and NH-amide).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (193.27 m/z).
-
Melting Point: A sharp melting point indicates high purity.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
-
Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. [Online]. Available at: [Link] (Note: Data for a similar compound)
-
De Rosa, M., & Marañon, V. (2012). Procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation. ResearchGate. [Online]. Available at: [Link]
-
Cao, Y., & Ghadiri, M. (n.d.). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. [Online]. Available at: [Link]
-
Zippilli, et al. (2021). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. [Online]. Available at: [Link]
-
Patel, et al. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Online]. Available at: [Link]
Sources
Application Note: A Step-by-Step Protocol for the Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide via EDC/HOBt Coupling
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide, a valuable building block in medicinal chemistry. The formation of the amide bond, a ubiquitous linkage in pharmaceuticals, is achieved through the coupling of 2-methylpropanoic acid and 4-methyl-1,3-phenylenediamine. This guide details a robust and widely adopted method utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive N-hydroxybenzotriazole (HOBt).[1] We delve into the underlying reaction mechanism, provide a detailed experimental procedure from reaction setup to purification, and outline methods for chemical characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-elucidated methodology for amide bond formation.
Introduction
The amide bond is a fundamental structural motif in a vast array of biologically active molecules, including peptides, natural products, and synthetic drugs.[2] Consequently, the development of efficient and high-yielding amide bond formation reactions is a cornerstone of organic and medicinal chemistry.[2] Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, often unsuitable for complex molecules.[3] Modern synthetic strategies rely on coupling agents to activate the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[3][4]
Among the most reliable methods is the use of carbodiimides like EDC, frequently paired with additives such as HOBt to improve efficiency and suppress side reactions.[1][5] This protocol focuses on the synthesis of this compound, selectively forming an amide bond at one of the two amino groups of 4-methyl-1,3-phenylenediamine. The resulting compound serves as a versatile intermediate for further functionalization in drug discovery programs.
Synthesis Overview & Mechanism of Action
The overall transformation involves the coupling of 2-methylpropanoic acid with 4-methyl-1,3-phenylenediamine. The reaction is regioselective due to the different nucleophilicity of the two amino groups, though careful control of stoichiometry is important.
Overall Reaction:
Figure 1. Synthesis of this compound.
Mechanism of EDC/HOBt Coupling
The use of EDC as a coupling agent transforms the carboxyl group's hydroxyl into a good leaving group.[3] The addition of HOBt mitigates common side reactions, such as racemization (if the carboxylic acid is chiral) and the formation of a stable N-acylurea byproduct.[6][7][8]
The mechanism proceeds through several key steps:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[1][9]
-
Formation of HOBt Ester: This unstable intermediate is intercepted by the nucleophilic HOBt. This forms an HOBt-active ester, which is more stable than the O-acylisourea and less prone to side reactions.[1]
-
Amide Bond Formation: The amine (4-methyl-1,3-phenylenediamine) then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester. This step forms the desired amide bond and regenerates HOBt.[1] The byproduct of this reaction is a water-soluble urea derivative, which can be easily removed during aqueous work-up.[1][8]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Protocol
This protocol outlines the synthesis on a 5 mmol scale. Adjustments may be necessary for different scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount | Notes |
| 4-Methyl-1,3-phenylenediamine | C₇H₁₀N₂ | 122.17 | 1.2 | 733 mg | Substrate (Amine) |
| 2-Methylpropanoic Acid | C₄H₈O₂ | 88.11 | 1.0 | 441 mg (0.47 mL) | Substrate (Acid) |
| EDC·HCl | C₉H₂₀ClN₃ | 191.70 | 1.2 | 1.15 g | Coupling Agent |
| HOBt (Hydrate) | C₆H₅N₃O·xH₂O | 135.13 (anhyd.) | 1.2 | 184 mg (assuming monohydrate) | Additive |
| DIPEA | C₈H₁₉N | 129.24 | 2.5 | 1.62 g (2.17 mL) | Non-nucleophilic base |
| Anhydrous DMF | C₃H₇NO | 73.09 | - | 25 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~200 mL | Extraction Solvent |
| 1M HCl (aq) | HCl | 36.46 | - | ~50 mL | Aqueous Wash |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~50 mL | Aqueous Wash |
| Brine | NaCl | 58.44 | - | ~50 mL | Aqueous Wash |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | - | As needed | Chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpropanoic acid (1.0 eq, 441 mg), HOBt (1.2 eq, 184 mg), and 4-methyl-1,3-phenylenediamine (1.2 eq, 733 mg).
-
Dissolution: Add anhydrous DMF (25 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring. This is crucial to manage the exothermic reaction upon adding EDC and to minimize potential side reactions.
-
Reagent Addition: Once cooled, add EDC·HCl (1.2 eq, 1.15 g) to the reaction mixture portion-wise over 5 minutes. Following the EDC addition, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.17 mL) dropwise using a syringe.[1] The base neutralizes the HCl salt of EDC and the carboxylic acid, facilitating the reaction.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% ethyl acetate in hexanes. The reaction is complete when the limiting reagent (2-methylpropanoic acid) is consumed.
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
EDC, HOBt, and DMF are hazardous. Avoid inhalation, ingestion, and skin contact. Anhydrous HOBt can be explosive and should be handled with care.[10]
-
DIPEA is a corrosive and volatile base. Handle with caution.
Work-up and Purification
Proper work-up is essential to remove the DMF solvent, water-soluble byproducts, and excess reagents.[11]
-
Solvent Removal (Optional but Recommended): While DMF can be removed by repeated aqueous washes, it is often more efficient to remove the bulk of it under high vacuum at elevated temperatures (e.g., 50-60 °C).
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash with 1M HCl (2 x 25 mL) to remove DIPEA and any remaining unreacted diamine.
-
Wash with saturated aqueous NaHCO₃ (2 x 25 mL) to remove HOBt and any remaining unreacted carboxylic acid.
-
Wash with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude material is best purified by flash column chromatography on silica gel.[12]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate) is typically effective. Collect fractions and analyze by TLC to isolate the pure product.
-
Alternative: For crystalline solids, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be an effective purification method.[12]
-
Characterization
Confirm the structure and purity of the final product, this compound, using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for:
-
Aromatic protons on the substituted phenyl ring.
-
An amine (NH₂) singlet.
-
A septet for the isopropyl C-H proton.
-
A doublet for the two isopropyl methyl groups.
-
A singlet for the methyl group on the aromatic ring.
-
The presence of two isomers due to restricted rotation around the amide C-N bond may sometimes be observed as doubled signals in NMR spectra.[15]
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for:
-
An amide carbonyl carbon (~170-175 ppm).
-
Aromatic carbons.
-
Isopropyl carbons.
-
An aromatic methyl carbon.
-
-
Mass Spectrometry (ESI+): Calculate the exact mass and look for the corresponding [M+H]⁺ ion. For C₁₁H₁₆N₂O, the expected exact mass is 192.1263.
Integrated Synthesis Workflow
The entire process, from planning to final product analysis, can be visualized as a sequential workflow.
Caption: General workflow for the synthesis and purification.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.
-
Tale, R. H., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Letters in Organic Chemistry, 7(4), 333-338.
-
Organic Chemistry Portal. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
-
BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
-
PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Center for Biotechnology Information.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
-
Dunn, P. J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1120-1125.
-
Derdau, V., et al. (2010). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Synlett, 2010(12), 1882-1884.
-
Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References.
-
ResearchGate. (2020). What is the best technique for amide purification?
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4228-4242.
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
-
WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS.
-
Wu, Y., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(24), 14503-14507.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Douglas, C. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17056-17063.
-
Douglas, C. J., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Publications.
-
Navarrete-Vazquez, G., et al. (2001). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis(2-methylphenyl)formamidine. Molecules, 6(10), 833-839.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics.
-
Gomaa, M. A.-M., et al. (2015). Understanding Chemistry and Unique NMR Characters of Novel Amide and Ester Leflunomide Analogues. Molecules, 20(4), 5793-5809.
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. r/Chempros.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
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- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
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- 15. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine | MDPI [mdpi.com]
Topic: N-(3-amino-4-methylphenyl)-2-methylpropanamide Kinase Inhibition Assay Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
A Framework for Characterizing Novel Kinase Inhibitors: Profiling N-(3-amino-4-methylphenyl)-2-methylpropanamide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of many diseases, including cancer and inflammatory disorders.[1][2] This makes them a major focus for therapeutic drug development.[2][3] This application note presents a comprehensive framework for evaluating the inhibitory activity of a novel small molecule, this compound. While the precise kinase targets for this compound are investigational, its structural motifs are present in known kinase inhibitors, suggesting its potential as a therapeutic candidate.[4] We provide detailed protocols for both biochemical and cell-based assays to determine its potency and cellular efficacy. The methodologies described herein offer a robust, self-validating system for characterizing this and other novel kinase inhibitors, from initial high-throughput screening to lead optimization.
PART 1: BIOCHEMICAL KINASE INHIBITION ASSAY
Introduction and Principle
The initial step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of a purified kinase in vitro.[5] This allows for the precise determination of potency (IC₅₀) without the complexities of a cellular environment.
We will detail a protocol using a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay. This format is universal, as it measures the production of adenosine diphosphate (ADP), a common product of all kinase reactions.[6][7] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining adenosine triphosphate (ATP) is depleted. Second, the generated ADP is converted back into ATP, which serves as a substrate for a luciferase, producing a light signal that is directly proportional to kinase activity.[8][9] An inhibitor will reduce kinase activity, leading to a decrease in ADP production and a lower luminescent signal.[9]
Biochemical Assay Workflow
Caption: Workflow for the ADP-Glo™ biochemical kinase inhibition assay.
Materials and Reagents
| Reagent | Recommended Source/Example |
| This compound | Synthesized or procured from a chemical vendor |
| Recombinant Human Kinase(s) of Interest | Commercially available (e.g., from Promega, SignalChem) |
| Kinase-Specific Substrate (Peptide or Protein) | Matched to the kinase of interest |
| Adenosine 5'-triphosphate (ATP), Ultra Pure | Promega (Cat. #V9151) or equivalent |
| ADP-Glo™ Kinase Assay Kit | Promega (Cat. #V9101) |
| Kinase Assay Buffer | 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich (Cat. #276855) or equivalent |
| Positive Control Inhibitor (e.g., Staurosporine) | To validate assay performance[10] |
| Assay Plates | White, opaque, 96-well or 384-well plates |
| Equipment | Multichannel pipettes, plate reader with luminescence detection |
Detailed Protocol: Biochemical IC₅₀ Determination
1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Create an 11-point, 4-fold serial dilution series in DMSO. This creates a wide concentration range to ensure a full dose-response curve. The top concentration can be 1 mM as a starting point.[11]
2. Kinase Reaction Setup (Example for a 5 µL final volume): a. Assay Plate Preparation: In a 384-well plate, add 25 nL of each compound dilution from step 1b to the appropriate wells. Add 25 nL of DMSO to "no inhibitor" (100% activity) and "no enzyme" (background) control wells. b. Enzyme Preparation: Dilute the kinase of interest and its corresponding substrate in Kinase Assay Buffer to a 2X final concentration. Note: The optimal concentrations of kinase and substrate should be empirically determined to ensure the reaction is in the linear range (typically <30% ATP consumption). c. Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate solution to each well. d. Pre-incubation: Add 2.5 µL of a 2X ATP solution to initiate the reaction. The final ATP concentration should ideally be close to the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors. e. Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. ADP Detection: a. Equilibrate the plate and ADP-Glo™ reagents to room temperature.[12] b. Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the unconsumed ATP.[6] c. Incubate at room temperature for 40 minutes.[12] d. Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.[8] e. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]
4. Data Acquisition and Analysis: a. Measure luminescence using a plate reader. An integration time of 0.5 to 1 second per well is typically sufficient. b. Calculate Percent Inhibition:
- Percent Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Max - Signal_Background))
- Where Signal_Test is the signal from inhibitor wells, Signal_Background is from "no enzyme" wells, and Signal_Max is from "DMSO only" wells. c. Determine IC₅₀: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[13]
Hypothetical Data Presentation
| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |
| 10000 | 15,500 | 98.2% |
| 2500 | 18,200 | 94.9% |
| 625 | 35,000 | 79.9% |
| 156 | 150,000 | 46.9% |
| 39 | 260,000 | 5.1% |
| 9.8 | 272,000 | 0.7% |
| 0 (DMSO Control) | 274,000 | 0% |
| No Enzyme Control | 12,000 | - |
| Calculated IC₅₀ | 165 nM |
PART 2: CELL-BASED KINASE INHIBITION ASSAY
Introduction and Principle
While biochemical assays measure direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter a cell, engage its target in a complex physiological environment, and exert a biological effect.[14] These assays measure the inhibition of a kinase's downstream signaling pathway.[15]
A common and effective method is the Cellular Phosphorylation Assay, which quantifies the phosphorylation of a specific downstream substrate of the target kinase.[15] This can be accomplished using various techniques, such as a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), TR-FRET, or Western blotting, with phospho-specific antibodies providing high specificity.[15][16] A potent inhibitor will prevent the kinase from phosphorylating its substrate, resulting in a dose-dependent decrease in the phosphorylation signal.
Cell-Based Assay Workflow
Caption: Workflow for a cell-based kinase phosphorylation assay.
Materials and Reagents
| Reagent | Recommended Source/Example |
| Cell Line | Selected based on endogenous expression of the target kinase and signaling pathway. |
| Cell Culture Medium | e.g., DMEM or RPMI-1640, supplemented with FBS and antibiotics. |
| Phospho-Specific Primary Antibody | Specific to the phosphorylated form of the kinase's downstream substrate. |
| Total Protein Primary Antibody | Recognizes the same substrate regardless of phosphorylation state (for normalization). |
| HRP-conjugated Secondary Antibody | Binds to the primary antibodies. |
| Cell Lysis Buffer | e.g., RIPA buffer supplemented with protease and phosphatase inhibitors. |
| ELISA Plates and Reagents | High-binding plates, TMB substrate, stop solution. |
| Equipment | CO₂ incubator, microscope, plate reader with absorbance detection. |
Detailed Protocol: Cellular Phosphorylation Assay (ELISA-based)
1. Cell Culture and Seeding: a. Culture the selected cell line under standard conditions (e.g., 37°C, 5% CO₂). b. Seed cells into a 96-well cell culture plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment: a. Prepare serial dilutions of this compound in serum-free culture medium. b. Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include DMSO-only controls. c. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
3. Pathway Stimulation and Lysis: a. If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. b. Aspirate the medium and wash the cells once with cold PBS. c. Add cold cell lysis buffer to each well and incubate on ice for 20 minutes to ensure complete lysis.
4. Phosphorylation Quantification (Sandwich ELISA): a. Coat an ELISA plate with a capture antibody that binds to the total substrate protein. Incubate and then block the plate. b. Add the cell lysates to the wells and incubate to allow the substrate to bind. c. Wash the plate, then add the phospho-specific primary detection antibody. Incubate. d. Wash the plate, then add the HRP-conjugated secondary antibody. Incubate. e. Wash the plate and add TMB substrate. Allow the color to develop. f. Add stop solution and immediately read the absorbance at 450 nm.
5. Data Analysis: a. Normalize the phospho-protein signal to the total protein amount if measured separately. b. Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control. c. Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal curve to determine the cellular IC₅₀.
Scientific Considerations and Troubleshooting
-
Compound Interference: Some compounds can interfere with assay readouts (e.g., by fluorescing or absorbing light). Always run controls without enzyme or substrate to check for compound-specific effects.[17]
-
ATP Concentration: Biochemical IC₅₀ values are highly dependent on the ATP concentration. Testing at both low (Km) and high (physiological, ~1-5 mM) ATP concentrations can reveal the mechanism of inhibition and provide a better prediction of cellular activity.[18]
-
Selectivity Profiling: To understand the specificity of the compound, it is crucial to screen it against a broad panel of kinases. This helps identify potential off-target effects that could lead to toxicity.[5][13]
-
Cellular vs. Biochemical Potency: A large difference between biochemical and cellular IC₅₀ values (a high "cell shift") may indicate poor cell permeability, compound efflux, or high plasma protein binding.
Conclusion
This application note provides a dual-pronged strategy for the comprehensive evaluation of this compound as a potential kinase inhibitor. The biochemical assay offers a precise measure of enzymatic potency, while the cell-based assay validates target engagement and functional effects within a physiological context. By following these detailed, self-validating protocols, researchers can robustly characterize novel kinase inhibitors and make informed decisions for progression in the drug discovery pipeline.
References
-
BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from BMG LABTECH Application Notes. [Link]
-
BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from BMG LABTECH. [Link]
-
Unknown. (n.d.). ADP Glo Protocol. Protocol. [Link]
-
DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from DnaTube.com. [Link]
-
Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology. [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from ResearchGate. [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from INiTS. [Link]
-
National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from NIH National Library of Medicine. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology. [Link]
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from Reaction Biology. [Link]
-
BellBrook Labs. (2024, July 3). What Is the Best Kinase Assay?. Retrieved from BellBrook Labs. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from Luceome Biotechnologies. [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from PubMed. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH. [Link]
-
Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from Aladdin Scientific. [Link]
-
PubChem. (n.d.). 3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. Retrieved from PubChem. [Link]
-
PubMed Central. (n.d.). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. Retrieved from PubMed Central. [Link]
-
PubMed Central. (n.d.). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Retrieved from PubMed Central. [Link]
-
PubChem. (n.d.). 3-Amino-N-methylpropanamide. Retrieved from PubChem. [Link]
-
PubMed Central. (n.d.). The target landscape of clinical kinase drugs. Retrieved from PubMed Central. [Link]
-
ResearchGate. (2025, September 27). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Retrieved from ResearchGate. [Link]
-
PubMed. (2018, February 8). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Retrieved from PubMed. [Link]
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PubMed Central. (n.d.). Protein kinases: drug targets for immunological disorders. Retrieved from PubMed Central. [Link]
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PubChem. (n.d.). 2-methyl-N-(3-methylphenyl)propanamide. Retrieved from PubChem. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of N-(3-amino-4-methylphenyl)-2-methylpropanamide in Cancer Cell Lines
Introduction: A Novel Investigational Compound for Cancer Research
N-(3-amino-4-methylphenyl)-2-methylpropanamide is a novel small molecule under investigation for its potential anti-cancer properties. Its chemical structure shares a key pharmacophore, the 4-amino-3-methylphenyl moiety, with a class of potent and selective experimental antitumor agents known as 2-(4-aminophenyl)benzothiazoles. The lead compound in that series, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203), has demonstrated significant antitumor activity, which is mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2][3][4] This document provides a comprehensive guide for researchers to investigate the in vitro anti-cancer effects of this compound, with a focus on its hypothesized mechanism of action involving AhR activation and subsequent metabolic activation by cytochrome P450 1A1 (CYP1A1).[1]
The AhR is a ligand-activated transcription factor that plays a complex and often context-dependent role in cancer biology.[5][6][7][8] In some contexts, its activation can promote tumorigenesis, while in others, it can have tumor-suppressive functions.[7] Certain compounds, like DF 203, act as AhR agonists, leading to the transcriptional upregulation of target genes, including the phase I metabolizing enzyme CYP1A1.[1][9] The prevailing hypothesis for the anti-cancer activity of DF 203 is that it is a pro-drug that, upon binding to AhR and inducing CYP1A1 expression, is then metabolically activated by CYP1A1 within the cancer cells to form cytotoxic DNA adducts, ultimately leading to apoptosis.[1][10]
This application note will guide researchers through a series of experiments to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Investigate the cellular mechanisms of action, including the induction of apoptosis and cell cycle arrest.
-
Probe the hypothesized involvement of the AhR signaling pathway and the role of CYP1A1 in the compound's activity.
Compound Handling and Preparation
Proper handling and storage of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
-
Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.
-
Solubilization: For in vitro experiments, prepare a stock solution of the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations immediately before use. To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the cell culture. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Line Selection
The choice of cancer cell lines is pivotal for elucidating the mechanism of action of this compound. Based on the literature for structurally similar compounds, breast cancer cell lines are a logical starting point.[1]
-
Recommended Cell Lines:
-
Rationale: The use of both ER+ and triple-negative breast cancer cell lines will provide insights into whether the compound's activity is dependent on estrogen receptor status. Both cell lines have been reported to have endogenous AhR activity, making them suitable for investigating the hypothesized mechanism.[11][12]
Experimental Protocols
The following protocols provide a comprehensive framework for the in vitro characterization of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay determines the dose-dependent effect of the compound on cell viability by measuring the metabolic activity of the cells.[16]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control) to the respective wells.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[17]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by the compound.[18][19][20]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[18]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[19]
-
Incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[20]
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) | |||
| Positive Control (e.g., Staurosporine) |
Cell Cycle Analysis
This assay determines if the compound affects the progression of cells through the different phases of the cell cycle.[21][22][23][24][25]
Protocol:
-
Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing.[22][23][24]
-
Incubate the fixed cells for at least 30 minutes on ice.[24]
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[22][23]
-
Incubate for 15-30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
AhR Target Gene Expression Analysis (qPCR)
This experiment tests the hypothesis that the compound activates the AhR signaling pathway by measuring the expression of its target genes.[26][27][28][29][30]
Protocol:
-
Treat cells with the compound at various concentrations for different time points (e.g., 6, 12, and 24 hours).
-
Isolate total RNA from the cells using a suitable kit (e.g., TRIzol or RNeasy).[26]
-
Synthesize cDNA from the RNA using a reverse transcription kit.[30]
-
Perform quantitative real-time PCR (qPCR) using primers for AhR target genes (CYP1A1, CYP1B1, AhRR) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Data Presentation:
| Treatment | Fold Change in CYP1A1 Expression | Fold Change in CYP1B1 Expression | Fold Change in AhRR Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Compound (Concentration 1) | |||
| Compound (Concentration 2) | |||
| Positive Control (e.g., TCDD) |
Western Blotting for AhR Pathway Proteins
This technique confirms the activation of the AhR pathway at the protein level.[31][32][33]
Protocol:
-
Treat cells with the compound as described for the qPCR experiment.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[32][33]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against AhR, CYP1A1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[31]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[31]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
CYP1A1 Inhibition Assay
This experiment is crucial to determine if the cytotoxic activity of the compound is dependent on its metabolic activation by CYP1A1.
Protocol:
-
Pre-treat the cells with a CYP1A1 inhibitor, such as α-Naphthoflavone (ANF), for 1-2 hours.[34][35][36][37] ANF is a competitive inhibitor of CYP1A1.[35][36]
-
Add this compound at various concentrations to the ANF-pre-treated cells.
-
Perform a cell viability assay (e.g., MTT) after 48 or 72 hours of co-incubation.
-
Compare the IC50 value of the compound in the presence and absence of the CYP1A1 inhibitor. A significant increase in the IC50 value in the presence of the inhibitor would suggest that the compound's activity is dependent on CYP1A1-mediated metabolism.
Visualization of Workflows and Pathways
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action for this compound.
Experimental Workflow
Caption: Overall experimental workflow for the in vitro evaluation.
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
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University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Vacher, M. H., et al. (2018). Targeting the Aryl Hydrocarbon Receptor Signaling Pathway in Breast Cancer Development. Endocrinology, 159(8), 3073–3087. Retrieved from [Link]
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Xue, J., et al. (2017). The Aryl Hydrocarbon Receptor and Tumor Immunity. Frontiers in Immunology, 8, 25. Retrieved from [Link]
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Androutsopoulos, V. P., et al. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. Cancer Letters, 282(1), 1–9. Retrieved from [Link]
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Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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Korhonova, M., et al. (2020). Inhibition of Human CYP1 Enzymes by a Classical Inhibitor α-Naphthoflavone and a Novel Inhibitor N-(3, 5- Dichlorophenyl)cyclopropanecarboxamide - An in Vitro and in Silico Study. Basic & Clinical Pharmacology & Toxicology, 126(6), 513-524. Retrieved from [Link]
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Safe, S., et al. (2020). Tumor-Suppressive Functions of the Aryl Hydrocarbon Receptor (AhR) and AhR as a Therapeutic Target in Cancer. Cancers, 12(9), 2695. Retrieved from [Link]
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Schwarz, M., et al. (2019). Modulation of CYP1A1 metabolism: From adverse health effects to chemoprevention and therapeutic options. Archives of Toxicology, 93(11), 3047–3067. Retrieved from [Link]
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Androutsopoulos, V. P., et al. (2009). Cytochrome P450 CYP1A1: wider roles in cancer progression and prevention. INIS-IAEA. Retrieved from [Link]
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Di Dama, A., et al. (2022). Aryl Hydrocarbon Receptor Connects Inflammation to Breast Cancer. International Journal of Molecular Sciences, 23(21), 13197. Retrieved from [Link]
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Healy, K., et al. (2022). The Aryl Hydrocarbon Receptor: Impact on the Tumor Immune Microenvironment and Modulation as a Potential Therapy. Cancers, 14(11), 2686. Retrieved from [Link]
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Tran, C., et al. (2014). Cytochrome P450 1A1 Regulates Breast Cancer Cell Proliferation and Survival. Molecular Pharmacology, 85(6), 926–934. Retrieved from [Link]
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Tomblin, J. K., et al. (2016). Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells. Biochemical Pharmacology, 106, 64–74. Retrieved from [Link]
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Merchant, M., et al. (1992). The mechanism of action of alpha-naphthoflavone as an inhibitor of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced CYP1A1 gene expression. Archives of Biochemistry and Biophysics, 298(1), 329–334. Retrieved from [Link]
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Tomblin, J. K., et al. (2016). Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells. PubMed. Retrieved from [Link]
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Tran, C., et al. (2013). CYP1A1 Regulates Breast Cancer Proliferation and Survival. AACR Journals. Retrieved from [Link]
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Henrik's Lab. (2021). qPCR (real-time PCR) protocol explained. Retrieved from [Link]
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Korhonova, M., et al. (2020). Inhibition of human CYP1 enzymes by a classical inhibitor α-naphthoflavone and a novel inhibitor N-(3, 5-dichlorophenyl)cyclopropanecarboxamide: An in vitro and in silico study. PubMed. Retrieved from [Link]
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Leong, C. O., et al. (2003). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines. Biochemical Pharmacology, 66(3), 427–439. Retrieved from [Link]
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Westwell, A. D., et al. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl) benzothiazole (DF 203) and Related Compounds. ProQuest. Retrieved from [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Illumina. (n.d.). qPCR Quantification Protocol Guide. Retrieved from [Link]
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Pfaffl, M. W. (2004). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Molecular Biology, 258, 203–220. Retrieved from [Link]
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Santostefano, M., et al. (1993). alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation. Molecular Pharmacology, 43(2), 205–211. Retrieved from [Link]
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Abrams, M. J., et al. (2010). Expression of the aryl hydrocarbon receptor is not required for the proliferation, migration, invasion, or estrogen-dependent tumorigenesis of MCF-7 breast cancer cells. Toxicology and Applied Pharmacology, 246(1-2), 10–19. Retrieved from [Link]
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Safe, S., et al. (2022). The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer. Cancers, 14(22), 5642. Retrieved from [Link]
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Westwell, A. D., et al. (2001). The discovery of the potent and selective antitumour agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) and related compounds. Current Medicinal Chemistry, 8(1), 101–115. Retrieved from [Link]
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Westwell, A. D., et al. (2001). The Discovery of the Potent and Selective Antitumour Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) and Related Compounds. ResearchGate. Retrieved from [Link]
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Leong, C. O., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 87(8), 925–931. Retrieved from [Link]
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Tomblin, J. K., et al. (2016). Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells. Semantic Scholar. Retrieved from [Link]
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Application Notes for In Vitro Studies with N-(3-amino-4-methylphenyl)-2-methylpropanamide
Introduction: Unveiling the Potential of a Novel Aminophenyl Amide Compound
N-(3-amino-4-methylphenyl)-2-methylpropanamide is a small molecule characterized by an aminophenyl amide scaffold. This structural motif is a cornerstone in the design of various kinase inhibitors, suggesting that this compound may exhibit inhibitory activity against one or more protein kinases.[1][2] Protein kinases are crucial regulators of a myriad of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[3][4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct initial in vitro characterization of this compound, with a focus on its potential as a kinase inhibitor.
Given the prevalence of the aminophenyl group in inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway, we propose the p38 MAPK signaling cascade as a primary putative target for initial investigation.[5] The p38 MAPK pathway is a key transducer of cellular responses to inflammatory cytokines and environmental stress.[6] This guide will detail protocols for preparing the compound, assessing its general cytotoxicity, evaluating its inhibitory effect on p38 MAPK activity, and examining its impact on the downstream signaling pathway.
Compound Information and Handling
A solid understanding of the compound's physical and chemical properties is paramount for accurate and reproducible in vitro studies.
| Property | Value | Source |
| IUPAC Name | This compound | ChemBridge |
| Synonyms | Not widely available | |
| CAS Number | 65999-78-2 | [7] |
| Molecular Formula | C₁₀H₁₄N₂O | [7] |
| Molecular Weight | 178.24 g/mol | [7] |
| Appearance | Likely a solid powder | General knowledge |
| Purity | >95% (recommended for in vitro assays) | |
| Solubility | Expected to be soluble in DMSO | |
| Storage | Store as a powder at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. | [8] |
PART 1: Preparation of Stock Solutions
The accurate preparation of a stock solution is the first critical step in any in vitro experiment. Dimethyl sulfoxide (DMSO) is a common solvent for novel small molecules due to its high solubilizing capacity.[9]
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Rationale: A concentrated stock solution allows for the addition of small volumes to aqueous cell culture media or assay buffers, minimizing the final DMSO concentration to a non-toxic level (typically ≤0.5%).[8]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula: Mass (mg) = 10 mmol/L * 0.001 L * 178.24 g/mol * 1000 mg/g = 1.7824 mg Therefore, weigh out 1.78 mg of this compound for 1 mL of DMSO.
-
Dissolution: a. Carefully weigh the compound and transfer it to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but prolonged heating should be avoided.
-
Storage: a. Aliquot the stock solution into smaller volumes in sterile, amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C.
Note on Solubility: If the compound does not fully dissolve at 10 mM, a lower concentration stock solution (e.g., 1 mM) should be prepared. It is crucial to visually inspect the stock solution for any precipitation before each use.
PART 2: Assessment of Cellular Viability (MTT Assay)
Before investigating the specific mechanism of action, it is essential to determine the compound's effect on cell viability and establish a non-toxic concentration range for subsequent experiments. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10]
Protocol: MTT Cell Viability Assay
Rationale: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[10]
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or a relevant cell line for the suspected target)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the compound in complete culture medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. b. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization and Measurement: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well. c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
PART 3: In Vitro Kinase Inhibition Assay (p38 MAPK)
To directly assess the inhibitory activity of this compound on its putative target, an in vitro kinase assay is performed. This assay measures the phosphorylation of a specific substrate by the purified kinase in the presence and absence of the inhibitor.
Protocol: Non-Radioactive p38 MAPK In Vitro Kinase Assay
Rationale: This protocol utilizes a recombinant p38 MAPK enzyme and a specific substrate (e.g., ATF-2) to measure the kinase activity. The level of substrate phosphorylation is detected using a phospho-specific antibody, allowing for the quantification of kinase inhibition.[6]
Materials:
-
Recombinant active p38 MAPKα enzyme
-
ATF-2 fusion protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)[5]
-
ATP solution
-
This compound stock solution
-
Positive control inhibitor (e.g., SB203580)
-
Anti-phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Chemiluminescence detection system
Procedure:
-
Kinase Reaction Setup: a. In a microcentrifuge tube, prepare the kinase reaction mixture by adding the kinase assay buffer, recombinant p38 MAPKα enzyme, and the ATF-2 substrate. b. Add varying concentrations of this compound or the positive control inhibitor. Include a vehicle control (DMSO). c. Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiation of Kinase Reaction: a. Initiate the reaction by adding ATP to a final concentration of 100 µM. b. Incubate the reaction at 30°C for 30 minutes.
-
Termination of Reaction: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blot Analysis: a. Separate the proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST. d. Incubate the membrane with the primary antibody (anti-phospho-ATF-2) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities of phosphorylated ATF-2.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value of the compound for p38 MAPK inhibition.
PART 4: Cellular Pathway Analysis by Western Blot
To confirm that the compound inhibits the p38 MAPK pathway within a cellular context, western blotting can be used to analyze the phosphorylation status of p38 MAPK and its downstream targets.
Protocol: Western Blot for p38 MAPK Pathway Activation
Rationale: Activation of the p38 MAPK pathway involves the phosphorylation of p38 MAPK at Thr180/Tyr182.[6] By treating cells with a known activator of the pathway (e.g., anisomycin or UV radiation) in the presence and absence of the inhibitor, we can assess the compound's ability to block this phosphorylation event.
Materials:
-
Cell line responsive to p38 MAPK activation (e.g., HeLa or NIH-3T3 cells)
-
This compound
-
Pathway activator (e.g., Anisomycin)[5]
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Western blot reagents and equipment
Procedure:
-
Cell Treatment: a. Seed cells and allow them to attach overnight. b. Pre-treat the cells with various concentrations of this compound for 1-2 hours. c. Stimulate the cells with the p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include an unstimulated control and a stimulated vehicle control.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate.
-
Western Blotting: a. Perform SDS-PAGE, protein transfer, and membrane blocking as described in the previous protocol. b. Incubate the membrane with the anti-phospho-p38 MAPK primary antibody. c. After detection, the membrane can be stripped and re-probed with the anti-total-p38 MAPK antibody and the loading control antibody.
-
Detection and Analysis: a. Detect the chemiluminescent signal. b. Quantify the band intensities. Normalize the phospho-p38 signal to the total-p38 signal to determine the extent of inhibition.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: General experimental workflow for the in vitro characterization of this compound.
p38 MAPK Signaling Pathway Diagram
Caption: Simplified diagram of the p38 MAPK signaling cascade and the putative point of inhibition.
References
-
Solarbio. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
De-la-Hoz, A., et al. (2011). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Cell Biology, 12, 37. Retrieved from [Link]
-
Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PLoS ONE, 6(9), e25063. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3927-3936. Retrieved from [Link]
-
Al-Katib, A. M., et al. (2006). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. Leukemia & Lymphoma, 47(11), 2365-2373. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2018). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 23(10), 2469. Retrieved from [Link]
-
Showalter, H. D., et al. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 163-167. Retrieved from [Link]
-
Fallacara, A. L., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(6), 1439. Retrieved from [Link]
-
Wolska, K. I., et al. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules, 25(22), 5253. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- - Substance Details - SRS. Retrieved from [Link]
-
PubChem. (n.d.). N-[4-[2-(dimethylamino)-1,3-thiazol-4-yl]phenyl]-2-methylpropanamide. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. labsolu.ca [labsolu.ca]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Application Notes and Protocols for the Preparation of N-(3-amino-4-methylphenyl)-2-methylpropanamide Solutions for Preclinical Research
Abstract
This document provides a comprehensive guide for the preparation, handling, and quality control of solutions containing the novel research compound N-(3-amino-4-methylphenyl)-2-methylpropanamide. The protocols detailed herein are designed for researchers and drug development professionals, emphasizing scientific integrity, safety, and reproducibility. The methodologies are grounded in established principles of medicinal chemistry and pharmacology, ensuring that the prepared solutions are suitable for a range of preclinical in vitro and in vivo experimental applications.
Introduction to this compound
This compound is a novel small molecule entity under investigation for its potential therapeutic applications. Its chemical structure, featuring an aromatic amine and an amide linkage, suggests its potential interaction with specific biological targets. As with any novel compound, the accuracy and reliability of experimental data are fundamentally dependent on the correct and consistent preparation of the test solutions. This guide outlines the critical steps and considerations for achieving this, from initial solubility screening to the preparation of final working solutions.
Rationale for Method Development
The protocols described have been developed based on the predicted physicochemical properties of this compound, derived from its chemical structure. The presence of both a basic amine group and a relatively nonpolar core suggests a pH-dependent aqueous solubility and good solubility in organic solvents. The following procedures are designed to be a robust starting point for any experimental work with this compound.
Essential Equipment and Reagents
Equipment
-
Analytical balance (4-decimal place)
-
Calibrated pipettes (P10, P200, P1000)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Ultrasonic bath (sonicator)
-
pH meter
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves (nitrile or neoprene recommended)
Reagents
-
This compound (purity >98%, source-dependent)
-
Dimethyl sulfoxide (DMSO), cell culture grade (≥99.7%)
-
Ethanol (200 proof, absolute)
-
Polyethylene glycol 400 (PEG400), USP grade
-
Tween® 80
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water (18.2 MΩ·cm)
Solubility Assessment: The Foundation of Accurate Dosing
A preliminary solubility assessment is critical for any new compound. This determines the appropriate solvent and concentration range for stock and working solutions, preventing compound precipitation in experimental assays.
Protocol for Solubility Screening
-
Preparation: Weigh out 1-2 mg of this compound into several separate glass vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., DMSO, ethanol, water, PBS) in small, incremental volumes.
-
Dissolution: After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution. If not dissolved, sonicate for 5-10 minutes.
-
Equilibration: Allow the vials to sit at room temperature for at least one hour to ensure stability in solution.
-
Observation: The highest concentration at which the compound remains fully dissolved is the approximate solubility in that solvent.
Expected Solubility Profile (Hypothetical)
Based on its structure, a hypothetical solubility profile is presented below. Note: This must be experimentally verified.
| Solvent | Predicted Solubility | Application Notes |
| DMSO | >50 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~10-20 mg/mL | Can be used as a co-solvent. |
| PEG400 | ~5-15 mg/mL | Useful for in vivo formulations. |
| Water | <0.1 mg/mL | Expected to have low aqueous solubility at neutral pH. |
| PBS (pH 7.4) | <0.1 mg/mL | Low solubility expected; direct dissolution not recommended. |
Preparation of Stock and Working Solutions
Workflow for Solution Preparation
Caption: Workflow for preparing stock solutions of a novel compound.
Protocol for a 10 mM DMSO Stock Solution
The molecular weight of this compound is 192.26 g/mol .
-
Calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
For 1 mL of a 10 mM solution: Mass = 0.010 mol/L * 0.001 L * 192.26 g/mol * 1000 mg/g = 1.92 mg
-
-
Procedure:
-
Accurately weigh 1.92 mg of the compound into a sterile microcentrifuge tube.
-
Add 1.0 mL of cell culture grade DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can aid in this process.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term use (1-2 months) or -80°C for long-term storage (>2 months).
-
Preparation of Aqueous Working Solutions for In Vitro Assays
Direct dilution of a DMSO stock into aqueous media is the most common method for cell-based assays. It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced artifacts.
-
Serial Dilution: Perform serial dilutions from the 10 mM DMSO stock to create intermediate concentrations if a wide range of final concentrations is needed.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium or assay buffer.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
(10 mM) * V1 = (10 µM) * (1000 µL)
-
V1 = 1 µL
-
-
Add 1 µL of the 10 mM stock to 999 µL of medium. Mix immediately by gentle inversion or pipetting.
-
-
Solvent Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
Quality Control and Validation
Ensuring the concentration and integrity of the prepared solution is a cornerstone of reproducible research.
QC Workflow
Caption: Quality control workflow for stock solution validation.
Methods for Concentration Verification
-
UV-Vis Spectroscopy: If the compound has a known extinction coefficient, the concentration can be rapidly determined using the Beer-Lambert law (A = εbc). This is a quick but less specific method.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It confirms the identity of the compound by its mass-to-charge ratio and can quantify it against a standard curve. It will also reveal the presence of any impurities or degradation products.
Storage and Stability
Improper storage can lead to degradation of the compound, altering its effective concentration and compromising experimental results.
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in tightly sealed, amber vials to protect from light and moisture. Avoid more than 3-5 freeze-thaw cycles.
-
Aqueous Working Solutions: These should be prepared fresh for each experiment. Due to the potential for hydrolysis and lower stability in aqueous environments, they should not be stored for extended periods.
-
Solid Compound: Store at room temperature or as specified by the supplier, protected from light and moisture.
Safety and Handling
As a novel chemical entity, this compound should be handled with care, assuming it is potentially hazardous.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or aerosolized solutions.
-
Consult the Material Safety Data Sheet (MSDS) if available, or treat with the same precautions as other novel small molecules.
Conclusion
The successful use of this compound in a research setting is critically dependent on the meticulous preparation and handling of its solutions. By following the protocols and principles outlined in this guide—from initial solubility testing to rigorous quality control and proper storage—researchers can ensure the validity and reproducibility of their experimental data, paving the way for accurate insights into the compound's biological activity.
References
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on conducting structure-activity relationship (SAR) studies centered on the lead compound, N-(3-amino-4-methylphenyl)-2-methylpropanamide. The protocols outlined herein are designed to systematically explore the chemical space around this scaffold to optimize for potency, selectivity, and pharmacokinetic properties. This guide integrates synthetic chemistry, in vitro biological screening, and computational modeling to create a robust, self-validating workflow for lead optimization. The foundational principle of this guide is that the specific arrangement of atoms and functional groups within a molecule dictates its biological activity; therefore, methodical structural modifications can lead to significant enhancements in therapeutic potential[1].
Part 1: Introduction and Strategic Overview
This compound is a small molecule with a core structure amenable to chemical modification. While its specific biological profile is under investigation, its aminophenyl amide scaffold is present in a range of bioactive molecules, including kinase and histone deacetylase (HDAC) inhibitors[2][3]. This suggests a promising starting point for a drug discovery campaign, potentially in oncology or inflammatory diseases.
The primary goal of a Structure-Activity Relationship (SAR) study is to systematically alter the molecule's structure and correlate these changes with effects on its biological activity[1]. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery, guiding the transformation of a preliminary "hit" into a viable drug candidate[4]. Our approach will be a holistic one, combining empirical testing with in silico prediction to accelerate the discovery cycle.
Logical Framework for SAR Exploration
The SAR strategy for this compound will focus on three key regions of the molecule, as depicted below. Each region offers distinct opportunities for modification to probe interactions with a hypothetical biological target.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Introduction
Welcome to the technical support guide for the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This molecule, a key intermediate in various research and development pipelines, presents a common yet critical synthetic challenge: the selective mono-acylation of a diamine. The starting material, 4-methyl-1,3-phenylenediamine, possesses two nucleophilic amino groups with similar, but not identical, reactivity. Achieving high yields of the desired mono-acylated product while minimizing the formation of the di-acylated byproduct is the primary obstacle.
This guide provides a robust experimental protocol, in-depth troubleshooting advice, and answers to frequently asked questions, grounded in the principles of organic chemistry. Our goal is to empower researchers to anticipate challenges, diagnose issues, and optimize their synthetic outcomes with confidence.
Section 1: Reaction Fundamentals and Selectivity
The core of this synthesis is a nucleophilic acyl substitution. The lone pair of electrons on a nitrogen atom of 4-methyl-1,3-phenylenediamine attacks the electrophilic carbonyl carbon of an acylating agent, typically isobutyryl chloride. This reaction is generally performed in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate and deactivate the starting amine.[1]
The central challenge is achieving chemoselectivity . The two amino groups on the starting material can react. However, once the first acylation occurs, the resulting amide is significantly less nucleophilic than the remaining free amine on the same molecule, and it is also less nucleophilic than the unreacted diamine starting material. Therefore, selectivity is governed by kinetic control.
Key Factors Influencing Selectivity:
-
Stoichiometry: Using a slight excess of the diamine relative to the acylating agent ensures the acylating agent is consumed before significant di-acylation can occur.
-
Rate of Addition: A slow, dropwise addition of the acylating agent to a cooled solution of the diamine is the most critical parameter. This maintains a low instantaneous concentration of the acylating agent, maximizing its chance of reacting with the more abundant and more nucleophilic starting diamine rather than the mono-acylated intermediate.[2]
-
Temperature: Low temperatures (typically 0-5 °C) decrease the reaction rate, allowing for better kinetic control and minimizing side reactions.[2]
Section 2: Detailed Experimental Protocol
This protocol outlines a standard laboratory procedure for the selective mono-acylation of 4-methyl-1,3-phenylenediamine.
Workflow Overview
Caption: Standard synthesis workflow for this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Equivalents | Notes |
| 4-methyl-1,3-phenylenediamine | 122.17 | 1.1 | Ensure high purity. Can be purified by sublimation if necessary. |
| Isobutyryl chloride | 106.55 | 1.0 | Use a fresh, clear, and colorless sample.[3] |
| Triethylamine (or Pyridine) | 101.19 | 1.2 | Anhydrous grade. Acts as an HCl scavenger.[1] |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous, reaction grade. |
| 1N Hydrochloric Acid (HCl) | - | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | For aqueous work-up. |
| Brine (Saturated NaCl) | - | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
Step-by-Step Procedure
-
Setup: Equip a two-necked, oven-dried round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve 4-methyl-1,3-phenylenediamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Reaction Initiation: Cool the stirred solution to 0-5 °C using an ice bath.
-
Slow Addition: Add isobutyryl chloride (1.0 eq.), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). A suitable mobile phase is 30-50% ethyl acetate in hexanes. Visualize with UV light and/or an iodine chamber.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl (to remove triethylamine and any unreacted diamine), water, and saturated sodium bicarbonate solution (to remove any isobutyric acid).
-
Finish with a brine wash to aid phase separation.
-
-
Isolation and Purification:
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
The resulting crude solid/oil should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.
-
Section 3: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction shows very low conversion. The main spot on the TLC plate corresponds to the starting diamine.
-
Probable Cause 1: Inactive Acylating Agent. Isobutyryl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture, degrading into the unreactive isobutyric acid.
-
Solution: Use a recently purchased bottle of isobutyryl chloride or distill it immediately before use.[4] Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (N₂ or Ar).
-
-
Probable Cause 2: Insufficient or Inactive Base. The reaction generates one equivalent of HCl. Without a base to neutralize it, the HCl will protonate the amino groups of the starting material, rendering them non-nucleophilic and halting the reaction.
-
Solution: Use a high-purity, anhydrous grade of triethylamine or pyridine. Ensure at least 1.1-1.2 equivalents are added.
-
-
Probable Cause 3: Reaction Temperature is Too Low. While initial cooling is critical for selectivity, the reaction may proceed very slowly at 0 °C.
-
Solution: After the slow addition of isobutyryl chloride at 0-5 °C is complete, allow the reaction to naturally warm to room temperature and stir for several hours to ensure it goes to completion.
-
Q2: My TLC/LC-MS analysis shows a significant amount of a major byproduct that is less polar than my desired product.
-
Probable Cause: Di-acylation. This is the most common issue, resulting in the formation of N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide). Amides are generally less polar than amines, so this byproduct will have a higher Rf on a silica TLC plate. The formation of di-acylated products is a known challenge in the acylation of diamines.[5]
-
Solution 1 (Rate of Addition): This is the most critical factor. If you added the isobutyryl chloride too quickly, its local concentration was too high, leading to reaction with the mono-acylated intermediate. Repeat the reaction, ensuring a very slow, dropwise addition over at least 30-60 minutes while maintaining a low temperature.
-
Solution 2 (Temperature Control): High temperatures reduce selectivity. Ensure your ice bath is effective and the internal reaction temperature does not rise significantly during the addition.
-
Solution 3 (Stoichiometry): Re-check your calculations. Using a slight excess (1.1-1.2 equivalents) of the 4-methyl-1,3-phenylenediamine can help consume all the acylating agent before it can react a second time.
-
Q3: I have a good yield of crude product, but it is difficult to purify. It streaks on my chromatography column or I can't achieve good separation.
-
Probable Cause 1: Residual Base or Starting Material. Unreacted diamine and triethylamine are basic and will streak badly on silica gel, co-eluting with your product.
-
Solution: Be thorough during the work-up. The 1N HCl wash is essential for removing these basic components. Wash at least twice and check the pH of the aqueous layer to ensure it is acidic.
-
-
Probable Cause 2: Poor Separation from Byproduct. The polarity difference between the mono- and di-acylated products might not be large enough for easy separation with your chosen eluent.
-
Solution: Optimize your column chromatography. Use a long column and a shallow solvent gradient (e.g., start with 10% ethyl acetate/hexanes and slowly increase to 40%). If this fails, consider a different solvent system, such as dichloromethane/methanol.
-
Section 4: Frequently Asked Questions (FAQs)
-
Why is this selective acylation so challenging? The challenge arises from the presence of two nucleophilic sites on the same molecule. While the first acylation deactivates the molecule towards a second acylation, this deactivation is not absolute. If reaction conditions are not carefully controlled (especially concentration and temperature), the statistical probability of the di-acylation reaction occurring increases significantly.[6]
-
Is there a way to improve regioselectivity between the two amino groups? The amino group at the 3-position (meta to the methyl group) is sterically less hindered and slightly more activated than the amino group at the 1-position (ortho to the methyl group). Under kinetically controlled conditions (low temperature, slow addition), acylation should preferentially occur at the 3-position. However, separating the two possible mono-acylated isomers can be difficult if the reaction is not selective. Fortunately, for this specific synthesis, the desired product is generally the major isomer.
-
What is the best way to monitor the reaction? Thin Layer Chromatography (TLC) is the most common method. An example TLC plate is shown below. LC-MS (Liquid Chromatography-Mass Spectrometry) is also highly effective, providing both separation information and mass confirmation of the starting material, product, and any byproducts.
Spot Description Typical Rf (30% EtOAc/Hex) A (Baseline) Unreacted Diamine (after HCl wash) Very Low (~0.1) B (Product) This compound Moderate (~0.4) C (Byproduct) Di-acylated Product High (~0.7) -
Are there alternative, more selective synthetic routes? Yes. A longer but more controlled route avoids the selectivity issue entirely. This involves:
-
Starting Material: Begin with 2-methyl-5-nitroaniline.
-
Acylation: Acylate the single amino group with isobutyryl chloride. The nitro group is strongly deactivating and will not interfere.
-
Reduction: Reduce the nitro group to an amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or a metal-acid system (SnCl₂/HCl). This exclusively yields the desired product.[7] This method is often preferred in process development where purity and predictability are paramount.
-
References
-
Reddy, K. L., et al. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. Available at: [Link][8]
-
Pramod, K., et al. (n.d.). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. Green Chemistry (RSC Publishing). Available at: [Link][9]
-
Kumar, A., & Akula, M. (2018). Thioacids Mediated Selective and Mild N-Acylation of Amines. ACS Publications. Available at: [Link][10]
-
Kiselyov, A. S., & Gayo, L. M. (2002). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. ResearchGate. Available at: [Link][11]
-
Various Authors. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation? ResearchGate. Available at: [Link][2]
-
Al-Rawi, J. M. A., & Japp, D. A. (2011). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. ResearchGate. Available at: [Link][6]
-
CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method. Google Patents. Available at: [5]
-
PrepChem.com. Synthesis of 3-amino-4-methoxyacetanilide. Available at: [Link][12]
-
CN101704764A - Method for producing 3-acetylaminoaniline. Google Patents. Available at: [13]
-
Organic Syntheses Procedure. Isobutyryl chloride. Available at: [Link][4]
-
NCERT. (n.d.). Amines. Available at: [Link]
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Technical Support Center: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Document ID: TSC-2026-01-A01
Welcome to the technical support center for the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this specific amide synthesis. Our goal is to move beyond mere procedural steps and delve into the underlying chemical principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and yield-limiting byproduct in this synthesis?
In our experience, the most significant byproduct is the di-acylated species, N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide) . This arises because the starting material, 4-methyl-1,3-phenylenediamine, has two nucleophilic amino groups, both of which can react with the acylating agent. Controlling the stoichiometry and reaction conditions is paramount to favor the desired mono-acylated product.
Q2: My LC-MS analysis shows an impurity with the same mass as my product. What is the likely cause?
This is a classic sign of an isomeric byproduct. There are two primary sources for this issue:
-
Starting Material Contamination: The starting material, 4-methyl-1,3-phenylenediamine, may be contaminated with its isomer, 3-methyl-1,4-phenylenediamine. This will inevitably lead to the formation of N-(4-amino-3-methylphenyl)-2-methylpropanamide.
-
Lack of Regioselectivity: The two amino groups on 4-methyl-1,3-phenylenediamine have different reactivities due to steric and electronic factors. While acylation is favored at the C1 amine (para to the methyl group), some reaction can occur at the C3 amine (ortho to the methyl group), leading to the formation of N-(5-amino-2-methylphenyl)-2-methylpropanamide. The electronic effect of the methyl group and the steric hindrance around each amine dictate this ratio.[1]
Q3: How can I minimize the formation of the di-acylated byproduct?
Minimizing the di-acylated product, a common issue in reactions with symmetrical diamines, hinges on controlling the kinetics of the reaction.[2] The key is to ensure the mono-acylated product is formed preferentially and has less opportunity to react a second time.
-
Stoichiometry: Use a slight excess of the diamine relative to the acylating agent (e.g., isobutyryl chloride). A 1:0.9 to 1:0.95 ratio of diamine to acylating agent is a good starting point.
-
Slow Addition: Add the acylating agent dropwise or via a syringe pump at a low temperature (e.g., 0-5 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine and reducing the chance of a second acylation.
-
Use of a Boron Complex: Pre-treating the symmetrical diamine with a boron agent like 9-borabicyclononane (9-BBN) can effectively block one amine group, significantly suppressing diacylation and favoring the mono-acylated product.[3]
Q4: My reaction yield is consistently low, with a significant amount of unreacted starting material. What's happening?
This issue almost always points to the deactivation of your acylating agent, typically through hydrolysis. Acyl halides (like isobutyryl chloride) and anhydrides are highly sensitive to moisture. The byproduct of this hydrolysis is isobutyric acid, which will not participate in the amidation.[4][5] Ensure you are using a high-purity, freshly opened or properly stored acylating agent and that your glassware and solvents are scrupulously dry.
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing a corrective action plan.
Problem 1: A High Molecular Weight Impurity is Detected by LC-MS
-
Observation: An impurity with a mass corresponding to the addition of two isobutyryl groups (approx. 304.4 g/mol ) is observed.
-
Likely Cause: Formation of the di-acylated byproduct, N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide) .
-
Causality: The mono-acylated product, once formed, can act as a nucleophile itself. If an excess of the acylating agent is present or if local concentrations are too high (due to rapid addition), this second reaction becomes significant, leading to the undesired di-amide. The formation of such bis-amides is a known challenge in reactions involving phenylenediamines.[6][7]
Workflow: Mitigating Di-acylation
Caption: Workflow for troubleshooting di-acylation.
-
Corrective Protocol: Selective Mono-acylation
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-methyl-1,3-phenylenediamine in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an HCl scavenger.[5]
-
Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Reagent Addition: Prepare a solution of 0.95 equivalents of isobutyryl chloride in the same anhydrous solvent. Add this solution dropwise to the diamine mixture over a period of 1-2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The mono-acylated product should appear as a new spot with an intermediate Rf value between the highly polar diamine starting material and the non-polar di-acylated byproduct.
-
Workup: Once the starting material is consumed (or the reaction stalls), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to separate the desired mono-amide from any unreacted diamine and di-amide byproduct.
-
Problem 2: Poor Regioselectivity or Persistent Isomeric Impurity
-
Observation: Analytical data (e.g., HPLC, NMR) shows a persistent impurity with the same mass as the product, which co-elutes or is difficult to separate.
-
Likely Cause A: Contamination of the 4-methyl-1,3-phenylenediamine starting material with 3-methyl-1,4-phenylenediamine.
-
Likely Cause B: Non-selective acylation occurring at the C3-amino group in addition to the desired C1-amino group. Regioselectivity in the acylation of substituted phenylenediamines is highly dependent on the electronic and steric environment of each amino group.[1]
Reaction Pathway: Formation of Key Byproducts
Caption: Synthesis pathway and origin of major byproducts.
-
Corrective Protocol: Verification and Optimization
-
Starting Material Analysis: Before beginning the synthesis, analyze the 4-methyl-1,3-phenylenediamine starting material by GC-MS or ¹H NMR to quantify any isomeric impurities. If the level is unacceptable (>1-2%), consider purification of the starting material or sourcing from a higher-purity supplier.
-
Optimize for Regioselectivity:
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find conditions that maximize the desired isomer.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase selectivity by favoring the reaction pathway with the lower activation energy, which is typically acylation at the less-hindered C1-amino position.
-
-
Byproduct Summary and Identification
The table below summarizes the key species you may encounter in your reaction mixture, along with their properties to aid in identification.
| Compound Name | Role | Formula | Mol. Wt. ( g/mol ) | Expected [M+H]⁺ | Key Analytical Features |
| 4-methyl-1,3-phenylenediamine | Starting Material | C₇H₁₀N₂ | 122.17 | 123.09 | Highly polar, low Rf on TLC. Baseline material in LC. |
| This compound | Desired Product | C₁₁H₁₆N₂O | 192.26 | 193.13 | Intermediate polarity. Distinct aromatic and aliphatic signals in NMR. |
| N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide) | Di-acylated Byproduct | C₁₅H₂₂N₂O₂ | 262.35 | 263.17 | Least polar, highest Rf. Absence of free -NH₂ signals in IR/NMR. Symmetrical NMR signals. |
| N-(5-amino-2-methylphenyl)-2-methylpropanamide | Isomeric Byproduct | C₁₁H₁₆N₂O | 192.26 | 193.13 | Same mass as product. Different retention time in HPLC. Unique aromatic splitting pattern in NMR. |
| Isobutyric acid | Reagent Hydrolysis | C₄H₈O₂ | 88.11 | N/A (acidic) | Acidic impurity, may be removed with basic wash. Characteristic smell. |
References
-
Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study. ResearchGate. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Selective monoacylation of symmetrical diamines via prior complexation with boron. ACS Publications. Available at: [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]
-
Regioselective N-acetylation as a Route of nitro-p-phenylenediamine Metabolism by Rat Liver Cytosol. PubMed. Available at: [Link]
-
Schematic of the synthesis of N-(3-amino-4-methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available at: [Link]
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. MDPI. Available at: [Link]
-
N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide). National Center for Biotechnology Information. Available at: [Link]
-
N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide). ResearchGate. Available at: [Link]
Sources
- 1. Regioselective N-acetylation as a route of nitro-9-phenylenediamine metabolism by rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N,N′-(1,4-Phenylene)bis(2-bromo-2-methylpropanamide) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-(3-amino-4-methylphenyl)-2-methylpropanamide Synthesis
Welcome to the dedicated technical support guide for the synthesis and optimization of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and validated protocols to maximize your reaction yield and purity.
Introduction: The Core Challenge of Selective Acylation
The synthesis of this compound involves the acylation of 4-methyl-1,3-phenylenediamine with an isobutyryl source (e.g., isobutyryl chloride or isobutyric acid). The primary obstacle in this transformation is achieving selective mono-acylation at the desired C3-amino position while preventing the formation of the di-acylated byproduct. The two amino groups on the starting diamine have similar nucleophilicity, making controlled, selective acylation a significant challenge that directly impacts yield and purification efforts.[1][2] Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating downstream processing.[2][3]
This guide provides a systematic approach to troubleshooting and optimizing this critical reaction.
Troubleshooting Guide & FAQs
FAQ 1: My reaction yield is low, with significant amounts of di-acylated byproduct. How can I improve selectivity for the mono-acylated product?
This is the most common issue. The formation of N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide) drastically consumes both your starting material and acylating agent, reducing the theoretical maximum yield of the desired product.
Root Cause Analysis: The formation of the di-acylated product occurs when a second molecule of the acylating agent reacts with the remaining free amino group on the desired mono-acylated product. This is often exacerbated by high local concentrations of the acylating agent or reaction conditions that favor further reaction.
Solutions & Optimization Strategies:
-
Control Stoichiometry and Reagent Addition: This is the most critical parameter. The acylating agent should be the limiting reagent.
-
Protocol: Use a slight excess of the diamine (e.g., 1.2 to 1.5 equivalents). Dissolve the 4-methyl-1,3-phenylenediamine and a non-nucleophilic base (like pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)). Cool the solution to 0°C or lower in an ice-salt bath.[4] Add a solution of isobutyryl chloride (1.0 equivalent) dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. The slow addition maintains a low concentration of the electrophile, favoring reaction with the more abundant starting diamine over the mono-acylated product.[5]
-
-
Low Temperature Control:
-
Causality: Amide bond formation is an exothermic process.[] Running the reaction at low temperatures (-10°C to 0°C) reduces the overall reaction rate, which enhances the kinetic selectivity of the first acylation over the second.
-
-
Solvent Selection:
-
Insight: In some cases, the mono-acylated product may be less soluble than the starting diamine in a particular solvent system. This can cause the desired product to precipitate out of the solution as it forms, effectively protecting it from further reaction. While not universally applicable, exploring solvents like a mixture of THF and heptane could be beneficial.
-
-
Advanced Strategy: Temporary Protection with CO₂:
-
Mechanism: Carbon dioxide can be used as a "green," temporary, and traceless protecting group to control the reactivity of diamines.[7] By bubbling CO₂ through the reaction mixture, one of the amino groups can form a carbamate salt, deactivating it towards acylation. This allows for selective acylation on the remaining free amine.
-
Trustworthiness: This method avoids the need for traditional protecting group chemistry, which adds steps and reduces overall process efficiency.[7]
-
Diagram 1: Key Reaction Pathways
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 7. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Welcome to the dedicated technical support guide for researchers working with N-(3-amino-4-methylphenyl)-2-methylpropanamide (MW: 192.26 g/mol ).[1] This document provides in-depth troubleshooting advice and detailed protocols to address common purity challenges encountered during and after its synthesis. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise when handling this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A: The impurity profile is intrinsically linked to the synthesis method, which is typically the acylation of 4-methyl-3-nitroaniline followed by reduction, or direct acylation of 3,4-diaminotoluene. Based on these routes, common impurities include:
-
Unreacted Starting Materials: Primarily 3,4-diaminotoluene (4-methyl-1,2-phenylenediamine) or the mono-aminated precursor. These are significantly more basic than the product.
-
Di-acylated Byproduct: N,N'-(4-methyl-1,3-phenylene)bis(2-methylpropanamide). This can form if the reaction conditions are too harsh or if an excess of the acylating agent is used.
-
Positional Isomers: If the starting material contains isomeric impurities, you will carry these through the synthesis.
-
Hydrolyzed Reagents: For example, 2-methylpropanoic acid from the hydrolysis of the corresponding acyl chloride.
-
Residual Solvents & Catalysts: Such as triethylamine, pyridine, or DMF used during the acylation step.[2]
Q2: My initial analysis (TLC, crude NMR) shows multiple spots/peaks. What is the most robust first-pass purification technique I should try?
A: For a crude mixture containing basic starting materials and neutral or acidic byproducts, an acid-base liquid-liquid extraction is unequivocally the most effective and scalable initial purification step.[3][4] This technique exploits the significant difference in pKa between the basic aromatic amine of the starting material and the much less basic amide product. It efficiently removes non-basic organic impurities and unreacted starting materials in a single workflow. See Protocol 1 for a detailed methodology.
Q3: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or guide chromatography. What is happening and how do I fix it?
A: This is a classic problem when working with basic amines on standard silica gel. Silica contains acidic silanol groups (Si-OH) which strongly and often irreversibly interact with the basic amine functionality of your compound via an acid-base interaction.[5] This causes the characteristic "streaking" or "tailing."
Solution: To obtain sharp, reliable spots on your TLC plate, you must neutralize the acidic sites. Prepare your developing solvent (eluent) by adding a small amount of a volatile base. A typical formulation is 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide in your mobile phase (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).[5] This same principle must be applied to your column chromatography eluent to achieve a successful separation.
Q4: How can I definitively confirm the purity and identity of my final product?
A: A combination of analytical techniques is essential for confirmation:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any organic impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
HPLC Analysis: A reverse-phase HPLC method is excellent for quantifying purity. A single sharp peak at the correct retention time indicates high purity.[6]
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a strong indicator of purity. Impurities typically broaden and depress the melting range.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Issue 1: Significant Starting Material Contamination After Synthesis
-
Problem: Your crude NMR or TLC shows a high percentage of the 3,4-diaminotoluene starting material.
-
Causality: This points to an incomplete acylation reaction. The primary aromatic amine of your product is sterically hindered and electronically deactivated by the adjacent methyl and amide groups, making it significantly less nucleophilic than the starting diamine.
-
Primary Solution: Acid-Base Extraction
-
Principle: This method leverages the difference in basicity. The unreacted diamine starting material has two basic amine groups and will be readily protonated and extracted into an aqueous acidic layer. Your product, an amide, is a much weaker base and will remain in the organic layer.
-
Workflow: See Protocol 1 for a step-by-step guide.
-
Issue 2: Persistent Tailing and Poor Separation During Silica Gel Column Chromatography
-
Problem: Even after adding triethylamine to the eluent, you are experiencing band broadening and co-elution of impurities.
-
Causality: The basicity of your compound, while mitigated by TEA, may still lead to some interaction with the silica. Alternatively, you may have impurities with very similar polarities to your product.
-
Troubleshooting Steps:
-
Optimize TEA Concentration: Increase the TEA concentration in your eluent to 2%. This can further passivate the silica surface.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina instead of silica gel. Alumina is generally better suited for the purification of basic compounds.
-
Employ a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can improve the resolution between your product and closely eluting impurities. A typical gradient for this compound might be from 10% to 50% Ethyl Acetate in Hexanes (with 1% TEA constant throughout).
-
Consider Reverse-Phase Chromatography: For very challenging separations, reverse-phase flash chromatography (using a C18-functionalized silica) is an excellent alternative.[4][5] The mobile phase would be a gradient of water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA as a modifier.
-
Issue 3: Difficulty Achieving High Purity (>99%) by Recrystallization
-
Problem: Your compound either fails to crystallize ("oils out") or the purity does not improve significantly after recrystallization.
-
Causality:
-
Oiling Out: This often happens when the solution is too concentrated, cooled too quickly, or when impurities prevent the formation of a crystal lattice.[7]
-
No Purity Improvement: The impurities may have very similar solubility characteristics to your product in the chosen solvent system.
-
-
Solutions:
-
For Oiling Out:
-
Add slightly more solvent to the hot solution to ensure it is not oversaturated.
-
Allow the solution to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
If it still oils out, reheat the solution to redissolve the oil, and add a single seed crystal from a previous batch if available.
-
Gently scratching the inside of the flask with a glass rod at the solvent line can initiate crystal nucleation.
-
-
To Improve Purity:
-
Perform a systematic solvent screen (see Protocol 3 ).
-
Try a two-solvent system. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes, water) dropwise until the solution becomes faintly cloudy (turbid). Allow this to cool slowly. This method is often superior for removing impurities with similar polarities.
-
-
Section 3: Protocols & Data
Protocol 1: High-Capacity Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (which now contains the protonated starting material) and set it aside.
-
Repeat Wash: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal of basic impurities.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Optimized Flash Chromatography on Silica Gel
-
TLC Analysis: First, determine the optimal eluent composition using TLC plates, ensuring you add ~1% triethylamine (TEA) to your test solvents. Aim for an Rf value of 0.25-0.35 for your product.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing 1% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column using the pre-determined eluent system. If separation is difficult, a shallow polarity gradient can be employed.
-
Fraction Collection: Collect fractions and monitor them by TLC (using a TLC chamber saturated with the same eluent, including TEA).
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the residue can be redissolved in EtOAc and washed again with water and brine before final drying and concentration.
Protocol 3: Guideline for Recrystallization Solvent Screening
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Hexanes) dropwise at room temperature. Note if it dissolves readily.
-
If the compound does not dissolve at room temperature, heat the test tube gently in a water bath. If it dissolves when hot, it is a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.[7]
-
Record your observations in a table to guide your choice for a larger-scale recrystallization.
Table 1: Properties of Common Laboratory Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant | Primary Use in this Context |
| Hexanes | 69 | 0.1 | 2.0 | Chromatography (non-polar), Recrystallization (anti-solvent) |
| Toluene | 111 | 2.4 | 2.4 | Recrystallization |
| Dichloromethane (DCM) | 40 | 3.1 | 9.1 | Extraction, Chromatography |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | 6.0 | Extraction, Chromatography, Recrystallization |
| Isopropanol | 82 | 3.9 | 18.0 | Recrystallization |
| Ethanol | 78 | 4.3 | 24.6 | Recrystallization |
| Water | 100 | 10.2 | 80.1 | Extraction, Recrystallization (anti-solvent) |
Section 4: Visual Guides
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
References
-
Aladdin Scientific. N-(3-amino-4-methylphenyl)propanamide. Available from: [Link]
- Google Patents. Process for the purification of aromatic amines.
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Available from: [Link]
-
Chemistry Stack Exchange. Purification of primary amines using Schiff base immobilization. Available from: [Link]
-
ResearchGate. Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
ResearchGate. Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. Available from: [Link]
-
Cheméo. Chemical Properties of Propanamide, N-(3-methylphenyl)-2-methyl. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
Axsyn. Propanamide, 2-methyl-N-(4-methylphenyl)-. Available from: [Link]
-
PubChem. 2-methyl-N-(3-methylphenyl)propanamide. Available from: [Link]
-
PubChem. 3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. Available from: [Link]
-
SIELC Technologies. Separation of N-(3-Amino-4-methylphenyl)-N-ethylacetamide on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. Process for the preparation of (s)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino propanamide methanesulfonate.
-
Reddit. chromatography of carboxylic acid derivatives of aminoacids?. Available from: [Link]
-
Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]
-
ACG Publications. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Available from: [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. Available from: [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]
-
ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Available from: [Link]
-
PubChem. N-(3-Amino-2-methylphenyl)-2,2-dimethylpropanamide. Available from: [Link]
-
PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available from: [Link]
-
MDPI. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available from: [Link]
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams page-1. Available from: [Link]
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Macherey-Nagel. Bioanalysis. Available from: [Link]
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"N-(3-amino-4-methylphenyl)-2-methylpropanamide" stability and degradation issues
Answering the user's request.## Technical Support Center: N-(3-amino-4-methylphenyl)-2-methylpropanamide
Welcome to the technical support resource for this compound (CAS No. 946690-30-8). This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting protocols for common stability and degradation challenges encountered during experimentation. Our goal is to explain the causality behind these issues and offer robust, self-validating methodologies to ensure the integrity of your results.
Section 1: General Handling, Storage, and Key Stability Liabilities
The molecular structure of this compound contains two primary functional groups that dictate its stability profile: a secondary amide and a primary aromatic amine. Understanding the vulnerabilities of these groups is critical for preventing degradation.
-
Amide Moiety: Susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-amino-4-methylaniline and 2-methylpropanoic acid.[1]
-
Primary Aromatic Amine: Highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light exposure. This is often the primary cause of sample discoloration.[2]
Frequently Asked Questions (FAQs) - Handling and Storage
Question: What are the recommended long-term storage conditions for this compound?
Answer: For optimal stability, the solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[3] Protecting it from light by using an amber vial or storing it in a dark location is crucial to prevent photo-oxidation.
Question: I need to prepare a stock solution. What solvent should I use and how should I store it?
Answer: Dimethyl sulfoxide (DMSO) or ethanol are common solvents. However, aqueous buffers can present stability challenges. If you must use an aqueous buffer, prepare the solution fresh and use it immediately. For short-term storage (1-2 days), store the solution at 2-8 °C. For longer-term storage, aliquot the solution into tightly sealed vials under an inert atmosphere and store at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosing and resolving them.
Issue 1: Solution Discoloration (Yellowing/Browning)
Question: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this and is my sample compromised?
Answer: This is a classic sign of oxidative degradation. The primary aromatic amine group is likely oxidizing to form colored quinone-imine type structures, which can further polymerize.[2] The presence of oxygen, exposure to light, or trace metal ions in your solvent or on your glassware can catalyze this process. While slight discoloration may indicate only minor degradation (<1-2%), significant color change suggests your sample's purity is compromised and should not be used for quantitative experiments without re-analysis.
Troubleshooting Guide: Investigating Oxidative Degradation
This workflow helps determine the cause of discoloration and prevent its recurrence.
Caption: Workflow for troubleshooting solution discoloration.
Issue 2: Appearance of Unexpected Peaks in Chromatography
Question: I am analyzing my sample using RP-HPLC and see a new, more polar peak appearing over time. What could this be?
Answer: The most probable cause is the hydrolysis of the amide bond. This reaction yields 3-amino-4-methylaniline and 2-methylpropanoic acid. On a typical reversed-phase column, the resulting 3-amino-4-methylaniline is significantly more polar than the parent compound and will therefore have a shorter retention time. The reaction rate is highly dependent on pH, with both strong acid and strong base conditions accelerating the degradation.[1][4][5]
Troubleshooting Guide: Identifying Hydrolysis Products
A forced degradation study is the definitive method to confirm the identity of hydrolytic degradants.
Caption: Workflow for forced degradation and analysis.
Section 3: Advanced Topics & FAQs
Question: Is this compound at risk of forming N-nitrosamine impurities?
Answer: Yes, there is a potential risk. The primary aromatic amine can react with nitrosating agents (e.g., nitrous acid, which can form from nitrite impurities under acidic conditions) to form a diazonium species, but the secondary amide nitrogen is generally less reactive. However, regulatory agencies are increasingly concerned about nitrosamine impurities in all pharmaceuticals.[6] The risk is elevated if your synthesis or formulation involves acidic conditions and potential sources of nitrites (e.g., certain excipients, contaminated water).[7] Analysis for potential nitrosamine impurities typically requires highly sensitive methods like GC-MS/MS or LC-MS/MS.[7][8]
Section 4: Protocols & Methodologies
Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent compound from its primary hydrolytic and oxidative degradants.
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase chemistry provides good retention and separation for this type of aromatic compound. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 90% B over 15 min | A gradient ensures elution of both polar degradants and the more hydrophobic parent compound. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm and 280 nm | The aromatic ring provides strong absorbance at these wavelengths. Monitoring multiple wavelengths can help distinguish peaks. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on sample concentration. |
Protocol: Forced Degradation Study
Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Photostability: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight. Prepare a control sample by wrapping an identical vial in aluminum foil and placing it next to the exposed sample.
-
Sampling and Analysis: At specified time points (e.g., 2, 6, 24, 48 hours), withdraw an aliquot from each condition. If necessary, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using the HPLC method described in Protocol 4.1.
Potential Degradation Pathways Diagram
Caption: Major degradation pathways for the target compound.
Section 5: References
-
Vertex AI Search Grounding API . N-(3-amino-4-methylphenyl)propanamide Properties. Available from:
-
Arkivoc . A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Available from:
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IU Indianapolis ScholarWorks . Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Available from:
-
PubMed . Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. Available from: [Link]
-
ResearchGate . Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available from: [Link]
-
PMC . Photostability of organic fluorophore influenced by adjacent amino acid residues. Available from: [Link]
-
PMDA . Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]
-
PubMed Central . Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
-
SpringerLink . Kinetics of oxidation of acidic amino acids by sodium N-bromobenzenesulphonamide in acid medium: A mechanistic approach. Available from: [Link]
-
ResearchGate . Kinetics of Oxidation of Amino Acids by a Newly Synthesized Oxidant, N-Chloropyrazinamide in Aqueous Acetic Acid Medium. Available from: [Link]
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- 5. Unexpected hydrolytic instability of N-acylated amino acid amides and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmda.go.jp [pmda.go.jp]
Overcoming poor solubility of "N-(3-amino-4-methylphenyl)-2-methylpropanamide" in assays
Technical Support Center: N-(3-amino-4-methylphenyl)-2-methylpropanamide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental hurdle of this compound's poor aqueous solubility. Low solubility can lead to variable data, underestimated activity, and inaccurate structure-activity relationships (SAR).[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to ensure your experiments are both accurate and reproducible.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and provides a foundational understanding of the solubility challenges associated with this compound.
Q1: Why is my compound, this compound, poorly soluble in aqueous assay buffers?
A1: The solubility of a compound is dictated by its molecular structure.[3] this compound possesses both hydrophobic (water-fearing) and hydrophilic (water-loving) features, leading to limited aqueous solubility.
-
Hydrophobic Characteristics: The phenyl ring and multiple methyl groups create a nonpolar, lipophilic structure that resists dissolving in polar solvents like water.
-
Hydrophilic Characteristics: The primary amine (-NH2) and amide (-CONH-) groups are polar and capable of forming hydrogen bonds with water.[4][5][6]
-
The Basicity of the Amine Group: The primary aromatic amine is a weak base.[7][8] Its pKa (the pH at which it is 50% protonated) is predicted to be around 4-5.[7] At neutral or alkaline pH (e.g., pH 7.4), the amine group is largely uncharged, reducing its interaction with water molecules and thus lowering solubility.
Essentially, the molecule's hydrophobic nature dominates at physiological pH, causing it to be poorly soluble in typical aqueous assay buffers.
Q2: What is the very first step I should take to work with this compound?
A2: The universally accepted first step is to prepare a high-concentration stock solution in a suitable organic solvent.[1][9] Dimethyl sulfoxide (DMSO) is the most common choice in drug discovery due to its ability to dissolve a wide range of polar and nonpolar compounds.[10][11]
Initial Protocol:
-
Accurately weigh the compound.
-
Add a precise volume of 100% anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). A higher stock concentration minimizes the volume of organic solvent introduced into your final assay.
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming (e.g., 37°C) or brief sonication.[12]
-
Store this stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
Q3: My compound dissolves in DMSO but precipitates immediately when I dilute it into my aqueous assay buffer. What's happening?
A3: This is a classic sign of exceeding the compound's kinetic solubility .[13] While the compound is soluble in the highly organic environment of the DMSO stock, the abrupt shift to a predominantly aqueous environment upon dilution causes it to crash out of solution.[14] The final concentration of DMSO in the assay is too low to maintain solubility.[12]
This phenomenon underscores that high solubility in DMSO does not guarantee solubility in an aqueous system.[14] The following sections provide a systematic approach to overcome this critical issue.
Part 2: Systematic Guide to Solubility Enhancement
If initial attempts to dilute the DMSO stock fail, a more systematic approach is required. This section provides a logical workflow and detailed explanations of advanced solubilization techniques.
Workflow for Troubleshooting Compound Precipitation
This decision tree illustrates a systematic approach to improving the solubility of this compound in your assay.
Caption: A decision-making workflow for solubility enhancement.
Q4: How can I use pH to my advantage to increase solubility?
A4: As established, the aromatic amine on this compound is a weak base. By lowering the pH of your buffer to below its pKa (~4-5), you can protonate the amine group, giving it a positive charge (Ar-NH3+).[7] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7]
Applicability:
-
This method is highly effective but is only suitable for cell-free assays (e.g., enzyme inhibition, protein binding) that are not sensitive to acidic conditions.
-
It is generally incompatible with cell-based assays, as a pH of 4-5 is cytotoxic.
Protocol: Prepare your assay buffer at a lower pH (e.g., pH 5.0) and test for compound precipitation upon dilution of the DMSO stock.
Q5: What are co-solvents, and how do I choose one?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[15][16] This "polarity reduction" makes the environment more favorable for a lipophilic compound, thereby increasing its solubility.[16]
It is crucial to keep the final concentration of any co-solvent as low as possible (ideally <1%, but up to 5% may be tolerated in some assays) to avoid interfering with the biological system.[13][17] Always run a "vehicle control" with the same concentration of co-solvent to measure any background effects.[17]
Table 1: Common Co-solvents for In Vitro Assays
| Co-Solvent | Properties & Use Cases | Typical Final Conc. |
| DMSO | Universal standard, potent solvent. Can interfere with some enzymes and is toxic to cells at >1%.[10][17] | < 1% |
| Ethanol | Less potent than DMSO but often better tolerated by cells. Can cause protein denaturation at higher concentrations. | < 1-2% |
| Polyethylene Glycol (PEG 300/400) | Low toxicity, often used in in vivo formulations. Can increase viscosity of the solution. | < 5% |
| Propylene Glycol | Good solvent for many compounds, commonly used in pharmaceutical formulations. | < 5% |
| N,N-Dimethylacetamide (DMA) | Strong solvent, but generally more toxic than DMSO. Use with caution.[10] | < 0.5% |
Q6: When should I consider using surfactants or cyclodextrins?
A6: If co-solvents are insufficient or cause assay interference, surfactants and cyclodextrins offer alternative mechanisms for solubilization.
Surfactants: These are amphiphilic molecules that form microscopic spheres called micelles in water above a certain concentration (the Critical Micelle Concentration or CMC).[15][18][19] The hydrophobic core of the micelle can encapsulate your poorly soluble compound, shielding it from the aqueous environment and keeping it "in solution."[18][20]
-
Common Choices: Non-ionic surfactants like Tween® 20/80 or Triton™ X-100 are generally preferred as they are less likely to denature proteins than ionic surfactants (e.g., SDS).[19][21]
-
Caution: Surfactants can interfere with assays that involve proteins or membranes and can cause cell lysis at higher concentrations.[20]
Caption: Surfactant micelles encapsulating a hydrophobic compound.
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can form an "inclusion complex" with your compound, where the hydrophobic part of your molecule fits into the cyclodextrin's cavity, effectively masking it and increasing its apparent water solubility.[22][23][24]
-
Common Choices: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[24][25]
-
Benefit: Cyclodextrins are often less disruptive to biological assays than surfactants.[23][26]
Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Screening of Solubilizing Excipients
This protocol allows for the rapid, small-scale screening of various excipients to identify a suitable formulation.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Excipient Stock Solutions (e.g., 10% Tween 20, 40% HP-β-CD, 50% PEG400 in water)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at ~500-600 nm (for turbidity)
Procedure:
-
Prepare Compound Stock: Create a 20 mM stock of your compound in 100% DMSO.
-
Set Up Plate: In a 96-well plate, add your assay buffer and excipient stocks to achieve the desired final concentrations (see example plate layout below).
-
Add Compound: Add 2 µL of your 20 mM DMSO stock to each well to achieve a final compound concentration of 200 µM (assuming a final volume of 200 µL). Add 2 µL of DMSO to control wells.
-
Incubate & Observe: Mix the plate well and incubate at room temperature for 30 minutes.
-
Assess Solubility:
-
Visual Inspection: Check for any visible precipitate or cloudiness.
-
Turbidity Measurement: Read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance relative to the vehicle control indicates light scattering from precipitated particles.
-
-
Analyze: Identify the conditions (lowest excipient concentration) that result in no visible precipitate and no increase in turbidity. These are your lead formulations for further testing.
Example 96-Well Plate Layout for Screening:
-
Rows A-B: Vehicle Control (DMSO only) with varying concentrations of excipients.
-
Rows C-D: Compound (200 µM) with varying concentrations of excipients.
-
Columns 1-2: No Excipient
-
Columns 3-4: 0.01% Tween 20
-
Columns 5-6: 0.1% Tween 20
-
Columns 7-8: 1% HP-β-CD
-
Columns 9-10: 2% HP-β-CD
-
Columns 11-12: 5% PEG400
Part 4: Final Considerations
Q7: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter?
A7: Understanding this distinction is critical for interpreting your results.
-
Kinetic Solubility: This is measured by diluting a DMSO stock into an aqueous buffer and observing the concentration at which the compound precipitates.[2][3][27] This method is fast and mimics how compounds are typically handled in high-throughput screening (HTS) assays.[27][28] However, it can often overestimate the true solubility because a temporary, supersaturated state can exist before precipitation occurs.[29][30]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate over a longer period (e.g., 24-48 hours), and then measuring the concentration of the dissolved material.[27][29][31] This value is more relevant for formulation development and predicting in vivo absorption but is lower throughput.[2]
For most in vitro assays, ensuring your compound is below its kinetic solubility limit under the final assay conditions is the primary goal. The screening protocol described above is a practical way to determine this limit with various solubilizing agents.
By applying these principles and protocols systematically, you can overcome the solubility challenges of this compound, leading to more reliable and accurate experimental outcomes.
References
- Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Loftsson, T., & Brewster, M. E. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Vikmon, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Cyclodextrins.
- Szejtli, J. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
- Popovici, C., & Hoti, G. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
- Dragos, H., & Spataru, T. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Request PDF - ResearchGate.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Wang, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed.
- Benchchem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
- Poulsen, L. K., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays.
- Wamser, C. C. (2002). Chapter 22 Notes - Amines.
- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY.
- CK-12 Foundation. (2026). Physical Properties of Amines.
- ResearchGate. (n.d.). Solubilizing Systems for Parenteral Formulation Development—Small Molecules.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Chemistry LibreTexts. (2024). 23.1: Properties of amines.
- Al-kassas, R., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.
- Dave, R. H., & Patel, H. H. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- BYJU'S. (n.d.). Physical Properties of Amines.
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Technical Support Center: Reaction Monitoring for N-(3-amino-4-methylphenyl)-2-methylpropanamide
Welcome to the technical support guide for monitoring the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This resource is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of this and structurally similar molecules. Here, we provide in-depth, field-proven insights into troubleshooting and optimizing reaction monitoring using two of the most common analytical techniques: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The synthesis of an amide, such as this compound, typically involves the reaction of an amine with a carboxylic acid derivative.[][2] Accurate monitoring is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
Thin-Layer Chromatography is a rapid, inexpensive, and widely used technique for monitoring the progress of organic reactions.[3] It allows for the qualitative assessment of the presence of starting materials, products, and impurities.
Frequently Asked Questions & Troubleshooting Guide for TLC
Question 1: How do I select an appropriate solvent system (mobile phase) for monitoring my reaction?
Answer: The goal is to find a solvent system that provides good separation between your starting material (3-amino-4-methylaniline), your acylating agent (isobutyryl chloride or its equivalent), and your desired product, this compound. A good starting point for many organic molecules is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3]
-
Step-by-Step Protocol for Solvent System Selection:
-
Prepare Stock Solutions: Dissolve small amounts of your starting amine and a sample of the expected product (if available) in a suitable solvent like ethyl acetate or methanol.
-
Initial Screening: Start with a moderately polar system, such as 70:30 Hexanes:Ethyl Acetate.
-
Spotting the Plate: On a silica gel TLC plate, make three separate spots: your starting amine, your product (or a reaction aliquot), and a "cospot" containing both the starting material and the reaction mixture.[4] The cospot is critical for resolving compounds with similar Rf values.[4]
-
Development and Visualization: Develop the plate in a chamber saturated with the solvent vapor. Visualize the spots under a UV lamp (254 nm).
-
Optimization:
-
If spots are too low (low Rf): Increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
If spots are too high (high Rf): Decrease the polarity by increasing the proportion of hexanes.
-
Ideal Rf: Aim for an Rf value of 0.3-0.4 for your product.[4]
-
-
-
Expert Insight: Aromatic amines can sometimes streak on silica gel plates.[5][6][7] If you observe streaking, adding a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase can significantly improve spot shape by neutralizing acidic sites on the silica.[5][6][7]
Question 2: My TLC plate shows significant streaking for the amine starting material. How can I fix this?
Answer: Streaking of amines on TLC is a common issue caused by strong interactions between the basic amine and acidic silanol groups on the silica gel surface.[5][6]
-
Troubleshooting Steps:
-
Mobile Phase Modification: As mentioned above, add a few drops of a base like triethylamine or ammonium hydroxide to your eluting solvent.[5][6] This competes with your amine for the acidic sites on the silica, leading to sharper spots.
-
Reduce Sample Concentration: Overloading the plate is a frequent cause of streaking.[5] Try diluting your sample before spotting it on the TLC plate.
-
Alternative Stationary Phase: If streaking persists, consider using alumina plates, which are less acidic than silica gel, or reversed-phase TLC plates.
-
Question 3: I don't see any spots on my TLC plate after development. What could be the problem?
Answer: This can be a frustrating issue, but it's usually solvable by systematically checking a few things.
-
Troubleshooting Checklist:
-
UV Activity: Is your compound UV-active? While the aromatic rings in both the reactant and product should be visible under a 254 nm UV lamp, it's worth confirming.
-
Visualization Technique: If your compounds are not UV-active or weakly so, you will need to use a chemical stain.[6]
-
Iodine Chamber: A simple and often effective method for visualizing many organic compounds.
-
Potassium Permanganate (KMnO4) Stain: This stain reacts with compounds that can be oxidized, which is useful for many functional groups.
-
Ninhydrin Stain: Specifically for primary and secondary amines, this will stain your starting material but likely not your amide product. This can be a highly selective way to track the disappearance of the starting amine.
-
-
Sample Concentration: Your sample may be too dilute.[6] Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[6]
-
Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the origin line where you spotted your samples.[6] If the origin is submerged, your compounds will dissolve into the solvent reservoir instead of moving up the plate.[6]
-
Visual Workflow for TLC Monitoring
Caption: A streamlined workflow for effective TLC reaction monitoring.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[8] It is invaluable for confirming the molecular weight of the product, identifying impurities, and quantifying reaction components.[9][10]
Frequently Asked Questions & Troubleshooting Guide for LC-MS
Question 1: What are good starting conditions (column, mobile phase) for analyzing my reaction mixture by LC-MS?
Answer: For a molecule like this compound, a reversed-phase LC method is the most common and effective approach.
-
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | C18 is a versatile stationary phase suitable for a wide range of small molecules of moderate polarity. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid helps to protonate the analyte, leading to better peak shape and improved ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Acetonitrile is a common organic modifier providing good separation for many compounds.[11] |
| Gradient | Start with 5-10% B, ramp to 95% B over 5-10 minutes | A gradient elution is effective for separating components with different polarities, from the polar starting amine to the less polar amide product. |
| Flow Rate | 0.3 - 1.0 mL/min | Dependent on column internal diameter. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The amine and amide functionalities are readily protonated, making positive mode ESI highly suitable.[10] |
-
Expert Insight: The product, this compound (MW: 192.26 g/mol ), should be detectable as the protonated molecular ion [M+H]⁺ at an m/z of approximately 193.27. Your starting amine, 3-amino-4-methylaniline (MW: 122.17 g/mol ), would appear at an m/z of approximately 123.18.
Question 2: My LC-MS data shows a peak at the correct mass for my product, but the peak shape is poor (tailing or fronting). What can I do?
Answer: Poor peak shape can compromise resolution and the accuracy of quantification. It often points to secondary interactions or issues with the mobile phase.
-
Troubleshooting Steps:
-
Check Mobile Phase pH: The addition of an acid like formic acid is crucial.[11] Ensure it is present in both mobile phase A and B at the same concentration to maintain a consistent pH throughout the gradient. For amines, an acidic mobile phase ensures they are protonated and well-behaved on the column.
-
Adjust Mobile Phase Modifier: If formic acid doesn't resolve the issue, you can try a different modifier like acetic acid.
-
Lower Sample Concentration: Injecting too much sample can overload the column and lead to peak distortion. Dilute your sample and reinject.
-
Consider the Injection Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase conditions can cause peak distortion. If possible, dissolve your sample in the initial mobile phase mixture.
-
Question 3: I am seeing multiple peaks in my chromatogram. How do I confirm which one is my product and what the others might be?
Answer: This is precisely where the "MS" part of LC-MS becomes critical. The mass spectrometer provides the molecular weight information needed to identify each peak.
-
Step-by-Step Identification Protocol:
-
Extract Ion Chromatograms (XICs): Instead of looking at the Total Ion Chromatogram (TIC), extract the specific m/z values for your expected product ([M+H]⁺ ≈ 193.27) and starting material ([M+H]⁺ ≈ 123.18). This will show you exactly where these compounds are eluting.
-
Analyze Mass Spectra of Unknown Peaks: For any other significant peaks, examine their mass spectra.
-
Look for Isotope Patterns: Check for characteristic chlorine isotope patterns if you used an acyl chloride.
-
Consider Side Products: Could there be di-acylated product (where the acyl group has added to both the primary amine and the amide nitrogen)? Look for the corresponding mass.
-
Identify Impurities: Are there peaks corresponding to impurities from your starting materials?
-
-
Utilize MS/MS Fragmentation: If your instrument has MS/MS capability, fragment the parent ion of interest.[9][11] The fragmentation pattern can provide structural confirmation of your product.
-
Visual Logic for LC-MS Peak Identification
Caption: A logical flowchart for identifying peaks in an LC-MS analysis.
References
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World (DDW).
- TLC troubleshooting. ChemBAM.
- Troubleshooting TLC. pharmashare.in.
- 4 Steps to Successful Compound Optimiz
- N-(3-amino-4-methylphenyl)propanamide. Aladdin Scientific.
- Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
- Prepping Small Molecules for Mass Spec. Biocompare.com.
- Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
- Chromotography with free amines?. Reddit r/chemhelp.
- How To: Monitor by TLC. University of Rochester, Department of Chemistry.
- Monitoring Reactions by TLC.
- Twenty-nine Methods for Amide Synthesis. BOC Sciences.
- Synthesis and analysis of amides.
Sources
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. How To [chem.rochester.edu]
- 5. chembam.com [chembam.com]
- 6. pharmashare.in [pharmashare.in]
- 7. reddit.com [reddit.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
Technical Support Center: Acylation of 4-Methyl-3-nitroaniline
Welcome to the technical support center for the acylation of 4-methyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to ensure the success of your reactions.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section directly addresses the most common issues encountered during the acylation of 4-methyl-3-nitroaniline.
Q1: Why is my acylation reaction of 4-methyl-3-nitroaniline sluggish or resulting in a low yield?
A1: Low reactivity is a common challenge with this substrate due to the electronic properties of the starting material. The aniline nitrogen's lone pair, which acts as the nucleophile, is significantly deactivated. This deactivation is caused by two main factors:
-
The Nitro Group (-NO₂): This is a powerful electron-withdrawing group that pulls electron density away from the aromatic ring and the amino group through both inductive and resonance effects.[1][2][3] This reduction in electron density makes the amino group less nucleophilic and therefore less reactive towards the acylating agent.
-
Steric Hindrance: The methyl group ortho to the amino group can sterically hinder the approach of the acylating agent to the nitrogen atom.
Troubleshooting Steps:
-
Choice of Acylating Agent: For deactivated anilines, a more reactive acylating agent is often necessary. While acetic anhydride is common, acyl chlorides (e.g., acetyl chloride) are more electrophilic and can increase the reaction rate.[4]
-
Catalyst Use: The addition of a catalyst can significantly improve reaction rates. While this reaction can be performed without a catalyst, options like a catalytic amount of a strong acid (e.g., sulfuric acid) or a nucleophilic catalyst can be effective.
-
Temperature Optimization: Increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously, as excessively high temperatures can lead to side reactions.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal temperature.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can drive the reaction to completion.[6]
Q2: I'm observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I prevent this?
A2: The formation of a di-acylated product, N,N-diacetyl-4-methyl-3-nitroaniline, occurs when the initially formed mono-acylated product undergoes a second acylation. This is more likely to happen with highly reactive acylating agents or under harsh reaction conditions.[7]
Strategies to Minimize Di-acylation:
-
Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the aniline relative to the acylating agent. This ensures the more reactive starting material is consumed preferentially.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture at a controlled temperature. This prevents a localized high concentration of the acylating agent, which can favor di-acylation.
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), which can sometimes catalyze di-acylation.[8]
Q3: My workup is complete, but I'm struggling to purify the final product from the unreacted starting material. What are the best purification strategies?
A3: Separating the acylated product from the starting aniline can be challenging due to their similar polarities.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system must be determined empirically, but ethanol/water mixtures are often a good starting point.[9] The acylated product is typically less polar and will have different solubility characteristics than the starting aniline.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system with a low to medium polarity, such as a mixture of hexanes and ethyl acetate, will typically allow for good separation. The less polar acylated product will elute before the more polar starting aniline.
-
Acid-Base Extraction: An acidic wash during the workup can help remove unreacted aniline. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic aniline will be protonated and move to the aqueous layer, while the neutral amide product remains in the organic layer.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and solving problems during the acylation process.
| Problem | Potential Cause | Recommended Action & Explanation |
| No reaction or very low conversion | 1. Deactivated Substrate: The electron-withdrawing nitro group makes the aniline a poor nucleophile.[1][2] 2. Inactive Acylating Agent: The acylating agent (e.g., acetic anhydride) may have hydrolyzed due to moisture.[10][11] 3. Insufficient Temperature: The reaction may have a high activation energy. | 1. Switch to a more reactive acylating agent like acetyl chloride.[4] 2. Use freshly opened or distilled acetic anhydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. |
| Multiple spots on TLC, including a less polar spot than the product | Di-acylation: Formation of the N,N-diacetylated product, which is less polar than the mono-acetylated product.[7] | 1. Reduce the equivalents of the acylating agent to 1.0. 2. Add the acylating agent slowly and at a lower temperature. 3. Consider using a less reactive acylating agent if di-acylation is severe. |
| Product is an oil or fails to crystallize | Impurities Present: Residual starting material, di-acylated product, or solvent can prevent crystallization. | 1. Attempt purification by column chromatography to isolate the pure product. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 3. Ensure all solvent has been removed under high vacuum. |
| Yield is low after purification | Product Loss During Workup: The product may have some solubility in the aqueous layers during extraction. Incomplete Reaction: The reaction may not have gone to completion. | 1. Back-extract all aqueous layers with the organic solvent to recover any dissolved product. 2. Before the workup, confirm the reaction is complete by TLC. If not, consider extending the reaction time or increasing the temperature. |
Section 3: Experimental Protocols & Mechanistic Insights
Protocol 1: Standard N-Acylation of 4-Methyl-3-nitroaniline
This protocol provides a reliable starting point for the synthesis of N-(4-methyl-3-nitrophenyl)acetamide.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution.[12]
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure N-(4-methyl-3-nitrophenyl)acetamide.[9]
Reaction Mechanism
The acylation of an aniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent.
Caption: General mechanism for N-acylation.
Troubleshooting Workflow
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting decision tree for the acylation reaction.
References
-
Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry Steps. Activating and Deactivating Groups. Retrieved from [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Retrieved from [Link]
-
Furman Chemistry 120 - PBworks. Activating Groups and Deactivating Groups. Retrieved from [Link]
-
Pearson. Propose a mechanism for the reaction of acetic anhydride with water. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Retrieved from [Link]
-
Scite.ai. The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Retrieved from [Link]
-
ElectronicsAndBooks. (1953). The Hydrolysis of Acetic Anhydride. Part III. Retrieved from [Link]
-
Chemical Engineering Education. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - 5.1.5. Synthesis of 2-Nitro-4-methylaniline. Retrieved from [Link]
-
Industrial & Engineering Chemistry. (1957, February). Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-Methoxy-3-nitrophenyl)acetamide. PMC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2009, January 18). question an N-acetylation of aniline, using aspirin. Retrieved from [Link]
-
ResearchGate. Reaction of 4‐nitroaniline with methyl acrylate. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]
-
YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
-
ResearchGate. Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]
-
ACS Publications. (1942). Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines. Retrieved from [Link]
-
Chemistry Online. (2022, November 30). Microscale - Preparation of 4-methyl-3- and 4-methyl-2-nitroacetanilide from 4-methylaniline. Retrieved from [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
-
Royal Society of Chemistry. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]
-
PrepChem.com. Synthesis of A. N-[4-(Hydroxymethyl)-2-nitrophenyl]acetamide. Retrieved from [Link]
-
NCERT. Amines. Retrieved from [Link]
- Google Patents. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.
-
PrepChem.com. Preparation of 4-methyl-3-nitroaniline. Retrieved from [Link]
- Google Patents. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ncert.nic.in [ncert.nic.in]
- 9. books.rsc.org [books.rsc.org]
- 10. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]
- 11. scite.ai [scite.ai]
- 12. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Aminophenyl Amide Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of aminophenyl amide derivatives. The inherent chemical properties of these molecules—namely the basicity of the aminophenyl group, the polarity of the amide linkage, and their capacity for hydrogen bonding—frequently lead to purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting protocols to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Here we address the high-level, frequently encountered questions regarding the purification of aminophenyl amide derivatives.
Q1: What are the most common impurities I can expect in my crude aminophenyl amide product?
A1: Common impurities typically stem from the starting materials, side reactions, or reagents used during the synthesis. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual aminophenyl reactant or the corresponding carboxylic acid/acyl chloride.
-
Coupling Reagents & Byproducts: Reagents like DCC or EDC leave behind urea byproducts (e.g., DCU), while reagents like HATU or HOBt can also persist if not properly removed.[1]
-
Side-Reaction Products: A primary challenge can be the formation of di-acylated byproducts, where both the primary amine of the aminophenyl group and the amide nitrogen are acylated.[2] Careful control of stoichiometry and reaction temperature is crucial to minimize this.[2]
-
Hydrolyzed Reagents: Acyl chlorides can hydrolyze back to the corresponding carboxylic acid.
Q2: My aminophenyl amide derivative seems to be degrading on the silica gel column. Why is this happening and what can I do?
A2: This is a frequent issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[3] The basic aminophenyl group in your compound can interact strongly with these acidic sites, leading to irreversible adsorption, peak tailing, or even acid-catalyzed degradation of sensitive molecules.[4][5] To mitigate this, you can neutralize the silica by adding a basic modifier like triethylamine (0.5-2%) or ammonia to your mobile phase.[5][6] Alternatively, switching to a different stationary phase, such as neutral alumina or amine-functionalized silica, can be very effective.[5][6]
Q3: I'm losing a significant amount of my product during column chromatography. What are the likely causes?
A3: High product loss during column chromatography is often due to the polar nature of aminophenyl amides. They can stick irreversibly to the silica gel stationary phase.[4] This is especially true if the solvent system is not polar enough to elute the compound effectively.[7] Another possibility is that the compound is unstable on silica, as discussed in Q2. To improve recovery, consider using a more polar solvent system, adding a basic modifier to the eluent, or opting for an alternative purification method like recrystallization.[4][5]
Q4: Is recrystallization a good alternative to column chromatography for these compounds?
A4: Absolutely. Recrystallization is often the method of choice, especially when chromatographic purification leads to low yields.[4] It can be highly effective for removing impurities and can yield very pure crystalline material. However, finding the right solvent or solvent system is critical and may require some systematic screening.[8]
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a powerful but often challenging technique for polar, basic compounds. This guide addresses specific problems you may encounter.
Workflow for Troubleshooting Column Chromatography
The following diagram outlines a logical approach to diagnosing and solving common chromatography issues.
Caption: Decision tree for troubleshooting column chromatography.
Q&A for Column Chromatography
Q: My compound is streaking or "tailing" badly on the TLC plate and the column. How can I get sharp bands?
A: Peak tailing is a classic sign of strong, undesirable interactions between your basic amine compound and the acidic silica gel.[5]
-
Primary Solution: The most effective fix is to add a basic modifier to your eluent. A small amount of triethylamine (Et₃N) or aqueous ammonia in your mobile phase will neutralize the acidic silanol groups, leading to sharper, more symmetrical peaks.[5]
-
Check for Overloading: Tailing can also be a result of overloading the column. A general rule is to load a crude product amount that is 1-2% of the mass of the silica gel.[9]
Q: My compound won't elute from the column, even with highly polar solvents like 100% ethyl acetate.
A: This indicates a very strong adsorption of your polar compound to the stationary phase.[7]
-
Increase Solvent Polarity: You need a more aggressive solvent system. Try adding methanol (MeOH) to your eluent. A gradient of 0-10% methanol in dichloromethane (DCM) or ethyl acetate is often effective for eluting highly polar compounds.
-
Use a Basic Modifier: As mentioned above, the basicity of your compound might be causing it to bind tightly. Adding triethylamine can help release it from the silica.[5]
-
Consider Reversed-Phase: If your compound is sufficiently soluble in water/methanol/acetonitrile, reversed-phase chromatography (e.g., C18 silica) can be an excellent alternative for purifying very polar compounds.[10]
Q: I see a new spot on my TLC after running the column that wasn't in the crude mixture. What's happening?
A: This strongly suggests your compound is decomposing on the silica gel.[3]
-
Confirm Instability: You can confirm this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, it's decomposing. A 2D TLC experiment is also a definitive test.[11]
-
Solution: Deactivate the silica by adding a base to your eluent or switch to a less acidic stationary phase like neutral alumina.[5][12] If the compound is very sensitive, avoiding chromatography altogether in favor of recrystallization or acid-base extraction is the best strategy.
Table 1: Common Eluent Systems for Aminophenyl Amides
| Polarity of Compound | Starting Eluent System | Modifiers |
| Less Polar | Hexane / Ethyl Acetate (e.g., 70:30) | N/A |
| Moderately Polar | Dichloromethane / Ethyl Acetate (e.g., 50:50) | 0.5-1% Triethylamine |
| Highly Polar | Dichloromethane / Methanol (e.g., 95:5) | 1-2% Triethylamine or Aqueous Ammonia |
| Very Highly Polar | Ethyl Acetate / Methanol / NH₄OH (e.g., 90:10:1) | Ammonia is the primary modifier |
Troubleshooting Guide 2: Crystallization & Recrystallization
Recrystallization is a powerful purification technique based on differences in solubility. A successful recrystallization can yield a product of very high purity.
Q&A for Crystallization
Q: My compound "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of your compound.[8][9]
-
Reduce Supersaturation: Use more solvent to create a more dilute solution.
-
Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling encourages oil formation.[9]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvents: The chosen solvent may be unsuitable. A systematic solvent screening is recommended.[8]
Q: I can't find a single solvent that works for recrystallization. What should I do?
A: A binary (two-component) solvent system is often the solution. The ideal pair consists of one solvent in which your compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "insoluble solvent"). The two solvents must be miscible.
-
Protocol for Binary Solvent Recrystallization:
-
Dissolve your crude product in the minimum amount of the hot "soluble solvent".
-
While the solution is still hot, add the "insoluble solvent" dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a few more drops of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility of your compound decreases.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent Class | Examples | Notes on Use for Aminophenyl Amides |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for moderately polar compounds. Often used in binary systems with water or hexanes.[13] |
| Esters | Ethyl Acetate | A versatile solvent of medium polarity. |
| Ketones | Acetone | Good for dissolving many organic compounds, but its low boiling point can be a challenge.[4] |
| Ethers | Diethyl Ether, THF | Generally used as the "insoluble" solvent in binary systems due to their low polarity. |
| Hydrocarbons | Hexane, Heptane, Toluene | Non-polar. Almost always used as the "insoluble" or "anti-solvent".[13] |
| Nitriles | Acetonitrile | A polar aprotic solvent that can be very effective for compounds with aromatic rings.[4][13] |
| Water | H₂O | Useful for highly polar compounds or in binary systems with alcohols.[14] |
| Acidic Solvents | Acetic Acid | Can be used to dissolve basic amines by forming a soluble salt, followed by precipitation.[15] |
Troubleshooting Guide 3: Acid-Base Extraction
This technique is invaluable for removing acidic or basic impurities from your neutral amide product. It leverages the differential solubility of a compound in its neutral versus its charged (salt) form.[16][17]
Workflow for a Standard Acid-Base Extraction
This diagram illustrates the separation of a neutral amide product from an unreacted acidic starting material (e.g., carboxylic acid) and an unreacted basic starting material (e.g., aminophenyl derivative).
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. researchgate.net [researchgate.net]
- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of N-(3-amino-4-methylphenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. We will focus on the two most common synthetic routes.
Route A: Selective Acylation of 4-methyl-1,3-phenylenediamine
This route involves the direct acylation of 4-methyl-1,3-phenylenediamine with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The primary challenge in this approach is achieving selective mono-acylation at the less sterically hindered amino group and avoiding the formation of the di-acylated byproduct.
"4-methyl-1,3-phenylenediamine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isobutyryl_Chloride" [label="Isobutyryl Chloride/\nAnhydride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction" [label="Acylation\n(Solvent, Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Desired_Product" [label="N-(3-amino-4-methylphenyl)\n-2-methylpropanamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Byproduct" [label="Di-acylated\nByproduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"4-methyl-1,3-phenylenediamine" -> "Reaction"; "Isobutyryl_Chloride" -> "Reaction"; "Reaction" -> "Desired_Product"; "Reaction" -> "Byproduct"; }
Figure 1: Synthetic pathway for Route A.
Question 1: My reaction is producing a significant amount of the di-acylated byproduct. How can I improve the selectivity for the desired mono-acylated product?
Answer: The formation of the di-acylated byproduct is a common issue due to the similar reactivity of the two amino groups on 4-methyl-1,3-phenylenediamine. Here are several strategies to enhance mono-acylation selectivity:
-
Control of Stoichiometry and Addition Rate:
-
Insight: Slowly adding the acylating agent (isobutyryl chloride) to a solution of the diamine helps to maintain a low concentration of the acylating agent, favoring the reaction with the more abundant diamine over the newly formed mono-acylated product.
-
Protocol: Use a syringe pump for the slow, controlled addition of isobutyryl chloride (1.0-1.1 equivalents) to a solution of 4-methyl-1,3-phenylenediamine (1.0 equivalent) at a low temperature (e.g., 0-5 °C).
-
-
Use of a Bulky Base:
-
Insight: A sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) can selectively deprotonate the less sterically hindered amino group, directing the acylation to that position.
-
Protocol: Employ DIPEA as the base in your reaction.
-
-
Temporary Protection with CO2:
-
Insight: Carbon dioxide can be used as a green and reversible protecting group for one of the amino groups, effectively promoting mono-acylation.[1]
-
Protocol: Bubble CO2 gas through the reaction mixture containing the diamine before and during the addition of the acylating agent.
-
-
Complexation with Boron Reagents:
-
Insight: Pre-treating the diamine with a boron-based reagent like 9-borabicyclononane (9-BBN) can selectively deactivate one of the nitrogen atoms, leading to a predominance of the mono-acylated product.[2][3]
-
Protocol: Add 9-BBN to the diamine solution and stir for a period before the addition of the acylating agent.
-
Question 2: I am struggling to separate the desired mono-acylated product from the starting diamine and the di-acylated byproduct. What purification strategies do you recommend?
Answer: Chromatographic separation of these closely related compounds can be challenging on a large scale. Here are some alternative purification methods:
-
Acid-Base Extraction:
-
Insight: The basicity of the three components is different. The starting diamine is the most basic, followed by the mono-acylated product, while the di-acylated byproduct is neutral. This difference can be exploited for separation.
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl) to extract the unreacted diamine into the aqueous layer.
-
The organic layer now contains the mono- and di-acylated products.
-
Further purification can be achieved by column chromatography or recrystallization.
-
-
-
Recrystallization:
-
Insight: If the desired product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale. The choice of solvent is critical.
-
Protocol: Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which the product is soluble at high temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexane, heptane).
-
| Compound | pKa (approx.) | Solubility Profile |
| 4-methyl-1,3-phenylenediamine | ~5.0 | Soluble in water and polar organic solvents. |
| This compound | ~4.5 | Moderately soluble in polar organic solvents. |
| Di-acylated byproduct | Neutral | Soluble in most organic solvents. |
Table 1: Physicochemical properties for separation strategy.
Route B: Reduction of N-(4-methyl-3-nitrophenyl)-2-methylpropanamide
This route involves the initial acylation of 4-methyl-3-nitroaniline with isobutyryl chloride to form N-(4-methyl-3-nitrophenyl)-2-methylpropanamide, followed by the reduction of the nitro group to the desired amine.
"4-methyl-3-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Isobutyryl_Chloride" [label="Isobutyryl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acylation" [label="Acylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Nitro_Intermediate" [label="N-(4-methyl-3-nitrophenyl)\n-2-methylpropanamide", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Reduction" [label="Reduction\n(e.g., H2/Pd-C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="N-(3-amino-4-methylphenyl)\n-2-methylpropanamide", fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-methyl-3-nitroaniline" -> "Acylation"; "Isobutyryl_Chloride" -> "Acylation"; "Acylation" -> "Nitro_Intermediate"; "Nitro_Intermediate" -> "Reduction"; "Reduction" -> "Final_Product"; }
Figure 2: Synthetic pathway for Route B.
Question 3: The reduction of the nitro group is incomplete or is producing side products. How can I optimize this step?
Answer: Incomplete reduction or the formation of side products during nitro group reduction can be due to several factors, including the choice of reducing agent, catalyst activity, and reaction conditions.
-
Catalytic Hydrogenation:
-
Insight: This is a clean and efficient method for nitro group reduction. The choice of catalyst and solvent is crucial.
-
Protocol:
-
Catalyst: 5-10% Palladium on carbon (Pd/C) is a standard and effective catalyst. Ensure the catalyst is not poisoned.
-
Solvent: Ethanol, methanol, or ethyl acetate are common solvents.
-
Hydrogen Pressure: The reaction can be run at atmospheric pressure or slightly elevated pressure (e.g., 50 psi) to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
-
Metal-Acid Reduction:
-
Insight: A classic method using a metal like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl). This method is robust but can be less "green" and require more extensive work-up.
-
Protocol: Add the nitro-amide to a mixture of SnCl2·2H2O in a polar solvent like ethanol, and heat the reaction.
-
-
Troubleshooting Side Products:
-
Insight: Over-reduction or side reactions can occur. For example, if other reducible functional groups are present, they may also react.
-
Solution: Ensure the reaction is not run for an excessively long time after the starting material is consumed. If other sensitive groups are present, a more chemoselective reducing agent may be necessary.
-
Question 4: What are the key safety precautions I should take when working with isobutyryl chloride on a larger scale?
Answer: Isobutyryl chloride is a corrosive and flammable liquid that reacts violently with water.[1][4][5][6] Strict safety measures are essential, especially during scale-up.
-
Handling:
-
Always handle isobutyryl chloride in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[5]
-
Use a dry, inert atmosphere (e.g., nitrogen or argon) for all transfers and reactions to prevent contact with moisture.
-
-
Reaction Quenching:
-
Be extremely cautious when quenching the reaction. The addition of water or protic solvents can be highly exothermic and release HCl gas.
-
Quench the reaction by slowly adding it to a cooled, stirred solution of a weak base (e.g., saturated sodium bicarbonate).
-
-
Storage:
-
Store isobutyryl chloride in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[4]
-
| Hazard | Precaution |
| Flammability | Keep away from heat, sparks, and open flames. Use non-sparking tools.[1] |
| Corrosivity | Causes severe skin burns and eye damage. Wear appropriate PPE.[5] |
| Reactivity | Reacts violently with water. Handle under an inert atmosphere. |
Table 2: Key safety considerations for isobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is more suitable for large-scale production?
A1: Both routes have their advantages and disadvantages for scale-up.
-
Route A (Selective Acylation): This route is shorter (one step) and more atom-economical if high selectivity can be achieved. However, controlling the selectivity on a large scale can be challenging and may require significant process optimization. The purification to remove the di-acylated impurity can also be a bottleneck.
-
Route B (Nitro Reduction): This route is longer (two steps) but may be more reliable and easier to control on a large scale. The purification of the final product is often more straightforward as the intermediates are more distinct in their physical properties. However, this route involves the use of a nitrating agent and a reduction step, which may have their own safety and environmental considerations.
The choice often depends on the specific capabilities of the manufacturing facility and the cost of raw materials.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common methods for monitoring these reactions.
-
TLC: A quick and easy way to get a qualitative assessment of the reaction progress. You can visualize the disappearance of the starting material and the appearance of the product.
-
HPLC: Provides a more quantitative analysis of the reaction mixture, allowing you to determine the ratio of starting material, product, and any byproducts. This is particularly useful for optimizing reaction conditions to maximize yield and minimize impurities.
Q3: What are the expected analytical characteristics of the final product, this compound?
A3: While detailed spectral data in the literature is scarce, based on its structure, you can expect the following:
-
¹H NMR: Signals corresponding to the aromatic protons, the amino protons, the amide proton, the methyl groups of the isobutyryl group, and the methyl group on the aromatic ring.
-
¹³C NMR: Resonances for the aromatic carbons, the amide carbonyl carbon, and the aliphatic carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (192.26 g/mol ).
-
Melting Point: As a solid, it will have a characteristic melting point. A sharp melting point range is indicative of high purity.
Q4: Are there any "greener" alternatives to the traditional acylating agents and solvents?
A4: Yes, the field of green chemistry offers several alternatives:
-
Acylating Agents: Using isobutyric anhydride instead of the chloride can be a slightly greener option as the byproduct is isobutyric acid, which is less corrosive than HCl. Enzymatic acylation methods are also being developed.[7]
-
Solvents: Consider replacing chlorinated solvents like dichloromethane with more environmentally friendly options such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).
-
Catalysis: Utilizing catalytic methods, such as those mentioned for selective mono-acylation, can reduce the need for stoichiometric reagents and minimize waste.
"Start" [label="Low Yield or\nImpure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Route_Check" [label="Which Route?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Route_A" [label="Route A:\nSelective Acylation"]; "Route_B" [label="Route B:\nNitro Reduction"]; "Route_A_Problem" [label="High Di-acylation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Route_B_Problem" [label="Incomplete Reaction?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Slow_Addition" [label="Implement Slow Addition\nof Acylating Agent"]; "Change_Base" [label="Use Bulky Base\n(e.g., DIPEA)"]; "Temp_Protect" [label="Consider Temporary\nProtection (CO2, 9-BBN)"]; "Check_Catalyst" [label="Check Catalyst Activity\n(e.g., Pd/C)"]; "Increase_Pressure" [label="Increase H2 Pressure"]; "Change_Reducer" [label="Switch to Alternative\nReducing Agent (e.g., Sn/HCl)"]; "Purification_Issue" [label="Purification Difficulty?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Extraction" [label="Optimize Acid-Base\nExtraction"]; "Recrystallize" [label="Develop Recrystallization\nProtocol"];
"Start" -> "Route_Check"; "Route_Check" -> "Route_A" [label=" Acylation "]; "Route_Check" -> "Route_B" [label=" Reduction "]; "Route_A" -> "Route_A_Problem"; "Route_B" -> "Route_B_Problem"; "Route_A_Problem" -> "Slow_Addition" [label="Yes"]; "Slow_Addition" -> "Change_Base"; "Change_Base" -> "Temp_Protect"; "Route_A_Problem" -> "Purification_Issue" [label="No"]; "Route_B_Problem" -> "Check_Catalyst" [label="Yes"]; "Check_Catalyst" -> "Increase_Pressure"; "Increase_Pressure" -> "Change_Reducer"; "Route_B_Problem" -> "Purification_Issue" [label="No"]; "Purification_Issue" -> "Extraction" [label="Yes"]; "Extraction" -> "Recrystallize"; }
Figure 3: Troubleshooting decision tree.
References
-
Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS. [Link]
-
Krishna Solvechem Ltd. (2020). ISO Butyryl Chloride MSDS. [Link]
-
ILO and WHO. (2021). ICSC 0286 - ISOBUTYL CHLORIDE. [Link]
-
ResearchGate. (2020). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF. [Link]
-
Aladdin Scientific. N-(3-amino-4-methylphenyl)propanamide. [Link]
-
PMC. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. [Link]
-
ResearchGate. (2012). What is the procedure for synthesizing N-(4-formylphenyl)-2-methyl-propanamide via Nucleophilic Acylation?. [Link]
-
Figshare. (2016). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]
-
PubChem. 3-Amino-2-(4-(hydroxymethyl)phenyl)-N-(isoquinolin-6-yl)propanamide. [Link]
-
ACS Publications. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. [Link]
-
Royal Society of Chemistry. (2012). CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines. [Link]
-
NIH. (2020). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. [Link]
-
ResearchGate. (2021). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. [Link]
-
PubChem. 3-Amino-N-methylpropanamide. [Link]
-
PubChem. 2-methyl-N-(3-methylphenyl)propanamide. [Link]
-
SpectraBase. N-(4-METHYLPHENYL)-2,2-DIMETHYL-3-HYDROXY-3-PHENYL-PROPANAMIDE. [Link]
-
ResearchGate. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
-
ResearchGate. (2007). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. [Link]
-
ResearchGate. (2020). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. [Link]
-
PubMed. (2017). Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. [Link]
-
NIH. (2021). Identification of lysine isobutyrylation as a new histone modification mark. [Link]
-
NIH. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. [Link]
- Google Patents. (2003). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
-
PubChem. N-(2-methyl-4-nitrophenyl)-3,3-diphenylpropanamide. [Link]
-
SpectraBase. Propanamide, 2,2-dimethyl-N-(4-methylphenyl)-. [Link]
-
PubMed. (2011). 2-Bromo-2-methyl-N-(4-nitro-phen-yl)propanamide. [Link]
- Google Patents. (1990).
- Google Patents. (2009). Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
-
PubMed. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link]
-
Royal Society of Chemistry. (2020). Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
Bulgarian Chemical Communications. (2023). 2-(((3-Chlorophenyl) imino) methyl)-4-nitrophenol: synthesis, molecular and medicinal studies. [Link]
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. figshare.com [figshare.com]
- 3. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kscl.co.in [kscl.co.in]
- 5. westliberty.edu [westliberty.edu]
- 6. ISOBUTYRYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Novel Kinase Inhibitor: A Comparative Analysis
Introduction: The Quest for Precision in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The archetypal success story in this field is Imatinib (Gleevec) , a potent inhibitor of the BCR-ABL tyrosine kinase.[3] The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is the causative agent of Chronic Myeloid Leukemia (CML).[4][5] Imatinib's ability to selectively bind to the ATP-binding site of the BCR-ABL kinase domain, thereby blocking its catalytic activity, transformed CML from a fatal disease into a manageable condition.[3]
This guide provides a comprehensive framework for the preclinical validation of a novel kinase inhibitor, which we will refer to as "Compound X" . For the purposes of this guide, we will use the publicly available data for a real-world investigational compound, CHMFL-ABL-053 , as a realistic proxy for "Compound X." This compound shares a structural moiety with the originally proposed molecule and has been characterized as a BCR-ABL inhibitor.[6][7]
Our objective is to rigorously assess the biochemical potency, cellular efficacy, and target engagement of "Compound X" and to objectively compare its performance against the first-generation gold standard, Imatinib. This process is critical for any researcher or drug development professional aiming to advance a new chemical entity from a promising hit to a viable therapeutic candidate.
The Target: BCR-ABL Signaling Pathway
The constitutively active BCR-ABL kinase drives CML by phosphorylating a host of downstream substrates, leading to uncontrolled cell proliferation and resistance to apoptosis (programmed cell death).[8] Understanding this pathway is crucial for interpreting the effects of our inhibitor.
Caption: BCR-ABL signaling pathway and point of inhibition.
Part 1: Biochemical Validation - Direct Target Inhibition
The first and most fundamental question is whether "Compound X" directly inhibits the catalytic activity of the BCR-ABL kinase. This is determined using in vitro biochemical assays.
Causality of Experimental Choice:
We must first prove a direct interaction between our compound and the purified kinase enzyme, independent of any cellular complexity. This confirms the compound's mechanism of action at the molecular level. The primary metric for potency is the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[9] A lower IC50 value indicates higher potency.
Experimental Workflow: Kinase Inhibition Assay
Modern kinase assays are typically non-radioactive and designed for high-throughput screening.[1][10] Formats like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based assays (e.g., ADP-Glo) are common.[1][11] The ADP-Glo assay, for instance, quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[11]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Comparative Performance: "Compound X" vs. Imatinib
The following table summarizes the biochemical potency. The data for "Compound X" is based on the published IC50 value for CHMFL-ABL-053.[6]
| Compound | Target Kinase | IC50 (nM) | Reference |
| Imatinib | ABL1 | ~100-150 | [12] |
| "Compound X" | ABL1 | 70 | [6] |
Insight: The biochemical data suggests that "Compound X" is a highly potent inhibitor of the ABL1 kinase, potentially exhibiting greater direct inhibitory activity than Imatinib in this purified enzyme assay.
Part 2: Cell-Based Validation - Efficacy in a Biological Context
Potent biochemical activity does not always translate to cellular efficacy. A compound must be able to penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. We test this using CML cell lines, such as K562, which are dependent on BCR-ABL for their proliferation and survival.[6][8]
Anti-Proliferative Activity
Causality of Experimental Choice: The ultimate goal of a CML therapeutic is to stop the proliferation of leukemic cells. A cell proliferation assay, such as the MTT assay, measures the metabolic activity of cells, which serves as a proxy for cell viability and growth.[13] The key metric here is the GI50 (Growth Inhibition 50) , the concentration of the compound required to inhibit cell growth by 50%.
Comparative Performance:
| Compound | Cell Line | GI50 (nM) | Reference |
| Imatinib | K562 | ~200-400 | [8] |
| "Compound X" | K562 | 14 | [6] |
Insight: "Compound X" demonstrates exceptionally potent anti-proliferative activity in a BCR-ABL-dependent cell line, surpassing the efficacy of Imatinib by more than an order of magnitude. This is a strong indicator of excellent cellular permeability and target engagement.
Target Engagement & Downstream Signaling
Causality of Experimental Choice: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of BCR-ABL, we must use Western Blotting. This technique allows us to visualize the phosphorylation status of specific proteins.[14] We will measure the autophosphorylation of BCR-ABL and the phosphorylation of a key downstream substrate, STAT5.[6] A successful inhibitor should decrease the levels of these phosphorylated proteins without affecting the total amount of the proteins.[14]
Expected Outcome:
-
p-BCR-ABL: A significant decrease in the phosphorylated form of BCR-ABL in cells treated with "Compound X".
-
Total BCR-ABL: No change in the total amount of BCR-ABL protein.
-
p-STAT5: A corresponding decrease in the phosphorylated form of STAT5.
-
Total STAT5: No change in the total amount of STAT5 protein.
-
Loading Control (e.g., GAPDH): No change, confirming equal protein loading in all lanes.
Insight: Confirming the inhibition of BCR-ABL and STAT5 phosphorylation provides direct evidence that "Compound X" is acting on its intended target within the cell and effectively shutting down the oncogenic signaling cascade. The published data for CHMFL-ABL-053 shows it significantly suppresses the autophosphorylation of BCR-ABL with an EC50 of about 100 nM and also inhibits the phosphorylation of downstream mediators like STAT5 and Crkl.[7]
Part 3: The Validation Strategy - A Logical Overview
The entire validation process follows a logical progression from the molecular to the cellular level, with each step building upon the last to create a self-validating system.
Caption: Logical flow of the kinase inhibitor validation process.
Detailed Experimental Protocols
Protocol 1: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is adapted from standard luminescence-based kinase assay methodologies.[11]
-
Compound Preparation: Prepare a 10-point serial dilution of "Compound X" and Imatinib in DMSO, typically starting from 100 µM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing purified BCR-ABL enzyme and its specific peptide substrate.
-
Inhibitor Addition: Add 0.5 µL of each inhibitor dilution to the appropriate wells. Include "DMSO only" wells as a negative control (100% activity) and a known potent inhibitor as a positive control (0% activity).
-
Initiate Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. Mix briefly and incubate at room temperature for 1 hour.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP, which is then used by a luciferase/luciferin pair to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Analysis: Normalize the data to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[9][15]
Protocol 2: MTT Cell Proliferation Assay for GI50 Determination
This protocol is a standard method for assessing cell viability.[13]
-
Cell Plating: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of "Compound X" and Imatinib in culture medium. Add the diluted compounds to the cells. Include "medium only" wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control cells. Plot the results and determine the GI50 value.
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol is a standard procedure for analyzing protein phosphorylation.[16]
-
Cell Treatment & Lysis: Culture K562 cells and treat them with varying concentrations of "Compound X" or Imatinib for a defined period (e.g., 2-4 hours). Lyse the cells on ice using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution like 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-p-BCR-ABL, anti-p-STAT5).
-
Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To verify protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total protein (e.g., anti-BCR-ABL, anti-STAT5) and a loading control like GAPDH.[14]
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Imatinib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Imatinib in Chronic Myeloid Leukemia: an Overview - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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What is the mechanism of action of Imatinib (Gleevec)? - Dr.Oracle. (2025, April 9). Retrieved January 17, 2026, from [Link]
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Imatinib: MedlinePlus Drug Information. (2025, March 15). Retrieved January 17, 2026, from [Link]
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imatinib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 17, 2026, from [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved January 17, 2026, from [Link]
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Cell-based test for kinase inhibitors - INiTS. (2020, November 26). Retrieved January 17, 2026, from [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved January 17, 2026, from [Link]
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What are Bcr-Abl inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 17, 2026, from [Link]
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Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved January 17, 2026, from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Retrieved January 17, 2026, from [Link]
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List of BCR-ABL tyrosine kinase inhibitors - Drugs.com. (n.d.). Retrieved January 17, 2026, from [Link]
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Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy. (2018, June 20). Retrieved January 17, 2026, from [Link]
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Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (n.d.). Retrieved January 17, 2026, from [Link]
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Kinase assays | BMG LABTECH. (2020, September 1). Retrieved January 17, 2026, from [Link]
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Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) - Open Exploration Publishing. (n.d.). Retrieved January 17, 2026, from [Link]
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Identification and validation of novel PERK inhibitors - PubMed. (2014, May 27). Retrieved January 17, 2026, from [Link]
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Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. (2021, November 4). Retrieved January 17, 2026, from [Link]
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Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy | ACS Omega - ACS Publications. (2026, January 11). Retrieved January 17, 2026, from [Link]
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Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. (n.d.). Retrieved January 17, 2026, from [Link]
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A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PNAS. (2007, December 18). Retrieved January 17, 2026, from [Link]
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Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. (n.d.). Retrieved January 17, 2026, from [Link]
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Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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IC50 Determination - edX. (n.d.). Retrieved January 17, 2026, from [Link]
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2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Drug Discovery - Inhibitor | chemical-kinomics. (n.d.). Retrieved January 17, 2026, from [Link]
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(PDF) Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC - ResearchGate. (2025, September 27). Retrieved January 17, 2026, from [Link]
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A Comparative Analysis of N-(3-amino-4-methylphenyl)-2-methylpropanamide and Established BCR-ABL Inhibitors in the Context of Chronic Myeloid Leukemia
This guide provides an in-depth comparative analysis of the investigational compound N-(3-amino-4-methylphenyl)-2-methylpropanamide against a panel of well-characterized, FDA-approved BCR-ABL tyrosine kinase inhibitors (TKIs). This document is intended for researchers, drug developers, and clinicians in the field of oncology, particularly those focused on Chronic Myeloid Leukemia (CML). We will delve into the mechanistic underpinnings of BCR-ABL signaling, the evolution of TKI therapy, and present a framework for evaluating novel chemical entities in this therapeutic space.
For the purpose of this guide, "this compound," hereafter referred to as Compound X , will be treated as a novel investigational agent to illustrate a robust preclinical comparison workflow.
The Oncogenic Driver: Understanding the BCR-ABL Fusion Protein
Chronic Myeloid Leukemia is predominantly driven by a specific genetic abnormality, the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1][2] This event creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase, BCR-ABL.[1] This aberrant kinase continuously phosphorylates a multitude of downstream substrates, activating signaling pathways that lead to uncontrolled cell proliferation and inhibition of apoptosis, the hallmarks of cancer.[1][3] The central role of BCR-ABL in CML pathogenesis makes it an ideal therapeutic target.
The BCR-ABL Signaling Cascade: A Visualization
The following diagram illustrates the key signaling pathways activated by the BCR-ABL oncoprotein.
Caption: The BCR-ABL signaling network leading to leukemogenesis.
The Arsenal of Approved BCR-ABL Inhibitors: A Generational Overview
The development of small molecule inhibitors targeting the ATP-binding site of the ABL kinase domain has revolutionized CML treatment, transforming a once-fatal disease into a manageable chronic condition for many patients.[1]
| Inhibitor | Generation | Key Characteristics |
| Imatinib | First | The first-in-class TKI, highly effective against wild-type BCR-ABL. However, resistance often develops through point mutations in the kinase domain.[1][4][5] |
| Dasatinib | Second | A dual Src/Abl inhibitor with greater potency than Imatinib against wild-type BCR-ABL and active against many Imatinib-resistant mutations.[6][7][8] |
| Nilotinib | Second | Structurally related to Imatinib but with increased potency and specificity for BCR-ABL. Effective against many Imatinib-resistant mutations.[9][10][11][12][13] |
| Bosutinib | Second | A dual Src/Abl inhibitor with a distinct toxicity profile, also effective against many Imatinib-resistant mutations.[14][15][16] |
| Ponatinib | Third | A pan-BCR-ABL inhibitor designed to overcome the T315I "gatekeeper" mutation, which confers resistance to all first and second-generation TKIs.[17][18][19][20][21] |
Introducing the Investigational Agent: Compound X
Compound X (this compound) is a novel small molecule synthesized for screening against a panel of oncogenic kinases. Its simple chemical structure suggests the potential for favorable pharmacokinetic properties. While its biological activity is not yet published, we present a hypothetical preclinical data profile to illustrate a comparative evaluation.
Hypothetical Profile of Compound X:
-
Mechanism of Action: ATP-competitive inhibitor of the ABL kinase domain.
-
Key Strengths (Hypothetical): High potency against wild-type BCR-ABL and a subset of clinically relevant mutations, with a potentially favorable safety profile due to high selectivity.
Head-to-Head Comparison: A Data-Driven Approach
To objectively compare Compound X with established BCR-ABL inhibitors, a series of standardized in vitro assays are essential. The following sections detail the methodologies and present a comparative summary of real and hypothetical data.
Experimental Workflow for TKI Evaluation
Caption: Standardized workflow for preclinical evaluation of a novel TKI.
Protocol 1: In Vitro BCR-ABL Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against wild-type and mutant BCR-ABL kinase.
Methodology:
-
Reagents: Recombinant human ABL1 (wild-type and T315I mutant) kinase, synthetic peptide substrate (e.g., Abltide), ATP, test compounds (dissolved in DMSO), kinase assay buffer.
-
Procedure: a. Serially dilute test compounds in DMSO. b. In a 96-well plate, add kinase, substrate, and diluted compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Terminate the reaction and quantify substrate phosphorylation using a suitable method (e.g., luminescence-based ATP detection).
-
Data Analysis: Plot the percentage of kinase inhibition against the log of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay
Objective: To measure the growth inhibitory (GI50) effect of test compounds on CML cell lines.
Methodology:
-
Cell Lines: K-562 (human CML, BCR-ABL positive), Ba/F3 (murine pro-B cell line) engineered to express wild-type or T315I mutant BCR-ABL.
-
Procedure: a. Seed cells in 96-well plates at an appropriate density. b. Add serial dilutions of test compounds and incubate for 72 hours. c. Add a viability reagent (e.g., resazurin or CellTiter-Glo®) and measure the signal (fluorescence or luminescence).
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50, the concentration at which 50% of cell growth is inhibited.
Protocol 3: Western Blot Analysis of BCR-ABL Signaling
Objective: To confirm target engagement by assessing the phosphorylation status of BCR-ABL and its downstream effectors.
Methodology:
-
Procedure: a. Treat CML cells (e.g., K-562) with various concentrations of the test compound for a defined period (e.g., 2-4 hours). b. Lyse the cells and determine protein concentration. c. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with primary antibodies against phospho-BCR-ABL (p-BCR-ABL), total BCR-ABL, phospho-CrkL (a direct substrate), total CrkL, and a loading control (e.g., GAPDH). e. Incubate with appropriate secondary antibodies and visualize bands using chemiluminescence.
-
Interpretation: A dose-dependent decrease in the phosphorylation of BCR-ABL and CrkL indicates effective inhibition of the target kinase.
Comparative Data Summary
The following table summarizes the known inhibitory activities of approved TKIs and the hypothetical data for Compound X.
| Compound | IC50 vs. WT BCR-ABL (nM) | IC50 vs. T315I BCR-ABL (nM) | K-562 Cell GI50 (nM) |
| Imatinib | ~30-250 | >10,000 | ~200-500 |
| Dasatinib | <1 | >5,000 | ~1-5 |
| Nilotinib | ~20 | >10,000 | ~20-50 |
| Bosutinib | ~1-20 | >5,000 | ~50-150 |
| Ponatinib | ~0.4 | ~2-5 | ~2-10 |
| Compound X (Hypothetical) | ~5 | >10,000 | ~30 |
Note: IC50 and GI50 values are approximate and can vary based on assay conditions. Data for approved drugs are compiled from various literature sources.
Discussion and Future Directions
Based on our hypothetical data, Compound X demonstrates potent inhibition of wild-type BCR-ABL, comparable to second-generation TKIs like Nilotinib. Its activity in the low nanomolar range in both biochemical and cell-based assays suggests promising anti-leukemic potential.
However, similar to first and second-generation inhibitors, Compound X is predicted to be inactive against the T315I mutation.[2] This is a critical liability, as the T315I mutation is a common mechanism of acquired resistance.[17][19][21] Ponatinib remains the only approved TKI with significant activity against this formidable mutant.[17][18][19][20]
The development of any new TKI must consider the current therapeutic landscape. While there is a clear need for agents that can overcome the T315I mutation, there is also value in developing highly selective inhibitors with improved safety profiles for frontline therapy or for patients intolerant to existing treatments. The distinct chemical structure of Compound X may offer a different off-target kinase profile compared to existing drugs, potentially leading to a better-tolerated therapeutic agent.
Future studies on Compound X should focus on:
-
Comprehensive Kinase Profiling: To assess its selectivity across the human kinome and predict potential off-target toxicities.
-
Resistance Profiling: To determine its activity against a broader panel of BCR-ABL mutations beyond T315I.
-
In Vivo Efficacy: To evaluate its anti-tumor activity in animal models of CML.
-
Pharmacokinetic and Safety Studies: To establish its drug-like properties and therapeutic window.
Conclusion
The comparison of a novel investigational agent like Compound X with established BCR-ABL inhibitors requires a systematic and data-driven approach. While our hypothetical analysis positions Compound X as a potent inhibitor of wild-type BCR-ABL, its lack of activity against the T315I mutation highlights the ongoing challenges in CML therapy. The provided experimental framework serves as a robust guide for the preclinical evaluation of new chemical entities, ensuring that only the most promising candidates advance toward clinical development. The ultimate goal remains the expansion of therapeutic options for CML patients, with an emphasis on overcoming resistance and improving long-term outcomes.
References
- Ponatinib Overcomes Hard-to-Treat T315I Mutation in P
- What are Bcr-Abl inhibitors and how do they work?.
- Ponatinib after failure of second-generation tyrosine kinase inhibitor in resistant chronic-phase chronic myeloid leukemia. PubMed Central.
- Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results. PubMed Central.
- Ponatinib Efficacy and Safety in Patients with the T315I Mutation: Long-Term Follow-up of Phase 1 and Phase 2 (PACE) Trials.
- Promising Activity Observed With Ponatinib Treatment in T315I-Mut
- Durable Efficacy Seen With Nilotinib in CML. Medscape.
- Nilotinib Demonstrates Greater Efficacy Than Im
- Nilotinib Produces High CR Rate in Tre
- Ponatinib Given Early May Stem Resistance in CML. Personalized Medicine in Oncology.
- Nilotinib leads to sustained responses in CML patients with residual disease on im
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- What is the mechanism of action of Im
- Bosutinib Safety Profile and Management of Toxicities in Leukemia Patients with Resistance or Intolerance to Imatinib and Other Tyrosine Kinase Inhibitors.
- Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants.
- The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor das
- Safety and efficacy of bosutinib (SKI-606)
- Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up. PubMed Central.
- Determination of the Activity Profile of Bosutinib, Dasatinib and Nilotinib against 18 Imatinib Resistant Bcr/Abl Mutants.
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A Framework for Evaluating Novel Kinase Inhibitors Against Imatinib in CML Cell Lines
Introduction: The Challenge of Overcoming Imatinib Resistance in Chronic Myeloid Leukemia
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This event creates the BCR-ABL1 fusion gene, which encodes the constitutively active BCR-ABL tyrosine kinase.[1] This oncoprotein is the pathogenic driver of CML, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and reduced apoptosis.[2][3]
The development of imatinib, a potent and selective inhibitor of the BCR-ABL kinase, revolutionized CML treatment, transforming a fatal disease into a manageable chronic condition for many patients.[2][4] Imatinib functions by competitively binding to the ATP-binding site of the ABL kinase domain, thereby blocking substrate phosphorylation and interrupting downstream signaling.[5][6] However, the emergence of imatinib resistance, primarily through point mutations in the BCR-ABL kinase domain (such as the gatekeeper T315I mutation) or through BCR-ABL gene amplification, remains a significant clinical challenge.[3][4]
This has spurred the development of next-generation tyrosine kinase inhibitors (TKIs). The purpose of this guide is to provide a comprehensive framework for the preclinical evaluation of novel compounds against imatinib in CML cell lines. While extensive public data on the specific compound "N-(3-amino-4-methylphenyl)-2-methylpropanamide" is not available, its chemical structure incorporates a "3-amino-4-methylphenyl" moiety, a scaffold that has been utilized in the design of novel BCR-ABL inhibitors. For instance, the experimental compound CHMFL-ABL-053, which features this group, has demonstrated potent activity against CML cell lines.[7]
Therefore, this document will serve as an in-depth technical guide for researchers, using the well-established properties of imatinib as a benchmark and leveraging data from a structurally related compound, CHMFL-ABL-053, as a representative example to illustrate the comparative experimental workflows. We will detail the requisite protocols, data analysis techniques, and mechanistic studies necessary to build a robust preclinical data package for any novel anti-CML agent.
Comparative Efficacy Assessment: Key Experimental Workflows
A rigorous comparison between a novel compound and imatinib requires a multi-pronged approach, assessing not only the direct impact on cell viability but also the underlying mechanism of action. The most commonly used and well-characterized CML cell lines for these studies include K-562 (derived from a patient in blast crisis) and KU-812.[8][9]
Cell Viability and Cytotoxicity Assays
The initial step is to determine the dose-dependent effect of the test compound on the proliferation and viability of CML cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan product.[10][11]
Protocol 1: MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) of a test compound compared to imatinib.
Materials:
-
CML cell lines (e.g., K-562, KU-812) in logarithmic growth phase.
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
Test compound and Imatinib Mesylate, dissolved in DMSO to create high-concentration stock solutions.
-
MTT reagent (5 mg/mL in sterile PBS).[10]
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution).[12]
-
Multi-channel pipette and sterile tips.
-
Microplate reader.
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count (e.g., using a hemocytometer or automated cell counter). Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[12] Include wells for vehicle control (DMSO) and blanks (medium only).
-
Drug Preparation and Addition: Prepare serial dilutions of the test compound and imatinib in complete culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Cell Treatment: After 24 hours of incubation to allow cells to recover, carefully add the drug dilutions to the respective wells. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.[11] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully aspirate the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 or GI50 value.
Data Presentation:
The results should be summarized in a table for clear comparison.
| Compound | Cell Line | GI50 (nM) [Mean ± SD] |
| Imatinib | K-562 | Expected ~200-400 nM |
| Imatinib | KU-812 | Expected ~200-400 nM |
| CHMFL-ABL-053 (Example) | K-562 | 14 ± 2[7] |
| CHMFL-ABL-053 (Example) | KU-812 | 25 ± 3[7] |
| This compound | K-562 | To be determined |
| This compound | KU-812 | To be determined |
Apoptosis Induction Assays
A key mechanism of action for effective BCR-ABL inhibitors is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to quantify apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol 2: Annexin V/PI Apoptosis Assay
This protocol details the procedure for quantifying apoptosis via flow cytometry.
Materials:
-
CML cell lines.
-
6-well cell culture plates.
-
Test compound and Imatinib.
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 CML cells in 6-well plates. Treat the cells with the test compound and imatinib at concentrations equivalent to their respective IC50 and 2x IC50 values for 24 or 48 hours. Include a vehicle-only control.
-
Cell Harvesting: Collect both floating and adherent cells by centrifugation. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation: The flow cytometry data will be presented in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
A significant increase in the percentage of cells in the lower-right and upper-right quadrants for the treated samples compared to the control indicates apoptosis induction.
Mechanistic Analysis: Inhibition of BCR-ABL Signaling
To confirm that the test compound's cytotoxic effects are due to the inhibition of its intended target, Western blotting should be performed. This technique allows for the visualization of the phosphorylation status of BCR-ABL and its key downstream substrates, such as Crkl (v-crk sarcoma virus CT10 oncogene homolog-like). A potent inhibitor should decrease the phosphorylation of these proteins.
Protocol 3: Western Blotting for BCR-ABL Pathway Proteins
This protocol describes how to assess the inhibition of BCR-ABL signaling.
Materials:
-
Treated CML cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-ABL (Tyr245), anti-ABL, anti-phospho-Crkl (Tyr207), anti-Crkl, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat CML cells with the test compound and imatinib at various concentrations for a short duration (e.g., 2-6 hours). Harvest and lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ABL) overnight at 4°C, diluted according to the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-ABL) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Data Interpretation: A dose-dependent decrease in the signal for p-ABL and p-Crkl relative to the total protein levels in compound-treated cells compared to the vehicle control would confirm on-target activity.
Conclusion and Future Directions
This guide provides a foundational framework for the head-to-head comparison of a novel investigational compound, such as "this compound," against the established TKI, imatinib. By systematically evaluating cell viability, apoptosis induction, and on-target pathway inhibition, researchers can build a comprehensive profile of a new drug candidate's efficacy and mechanism of action.
Positive results from these in vitro assays would warrant progression to more advanced studies, including testing against a panel of CML cell lines harboring various BCR-ABL mutations (especially T315I) and eventual validation in in vivo xenograft models. This structured, data-driven approach is essential for identifying promising new therapeutic agents that can overcome the challenge of TKI resistance and improve outcomes for patients with CML.
References
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Hehlmann, R., Hochhaus, A., & Baccarani, M. (2007). Chronic myeloid leukaemia. The Lancet, 370(9584), 342-350. Available from: [Link]
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Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817. Available from: [Link]
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Jabbour, E., & Kantarjian, H. (2020). Chronic myeloid leukemia: 2020 update on diagnosis, therapy and monitoring. American journal of hematology, 95(6), 691-709. Available from: [Link]
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Druker, B. J., Talpaz, M., Resta, D. J., Peng, B., Buchdunger, E., Ford, J. M., ... & Sawyers, C. L. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England journal of medicine, 344(14), 1031-1037. Available from: [Link]
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Fang, G., Kim, C. N., Perkins, C. L., Ramadevi, N., Winton, E., Wittmann, S., & Bhalla, K. N. (2000). CGP57148B (STI-571) induces differentiation and apoptosis and sensitizes Bcr-Abl-positive human leukemia cells to apoptosis due to other chemotherapeutic agents. Blood, 96(6), 2246-2253. Available from: [Link]
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Lozzio, C. B., & Lozzio, B. B. (1975). Human chronic myelogenous leukemia cell-line with positive Philadelphia chromosome. Blood, 45(3), 321-334. Available from: [Link]
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Apperley, J. F. (2007). Part I: mechanisms of resistance to imatinib in chronic myeloid leukaemia. The Lancet Oncology, 8(11), 1018-1029. Available from: [Link]
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Schindler, T., Bornmann, W., Pellicena, P., Miller, W. T., Clarkson, B., & Kuriyan, J. (2000). Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Science, 289(5486), 1938-1942. Available from: [Link]
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Reliance Life Sciences. (n.d.). ImatiRel - Imatinib Mesylate. Retrieved from [Link]
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Tipping, A. J., Mahon, F. X., & Goldman, J. M. (2001). Drug responses of primitive CML progenitors to imatinib and nilotinib. Leukemia, 15(11), 1792-1797. Available from: [Link]
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Aladdin Scientific. (n.d.). N-(3-amino-4-methylphenyl)propanamide. Retrieved from [Link]
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Lee, J., Kim, Y., & Lee, J. (2012). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of medicinal chemistry, 55(17), 7581-7597. Available from: [Link]
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Cao, Y., Ghadiri, M., & Chen, J. (2019). Schematic of the synthesis of N‐(3‐amino‐4‐methylphenyl)benzamide under continuous flow conditions. ResearchGate. Available from: [Link]
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O'Hare, T., Zabriskie, M. S., Eiring, A. M., & Deininger, M. W. (2012). Pushing the frontiers of leukemia research: clinical and basic science advances in CML. Cancer cell, 21(4), 443-456. Available from: [Link]
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Wang, B., Liu, X., Zhang, S., Liu, J., Ji, Y., Wu, H., ... & Liu, Q. (2017). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of medicinal chemistry, 60(19), 8114-8131. Available from: [Link]
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Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available from: [Link]
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Salesse, S., & Verfaillie, C. M. (2002). BCR/ABL: from molecular mechanisms of leukemia induction to treatment of CML. Oncogene, 21(56), 8547-8559. Available from: [Link]
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Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3793. Available from: [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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van Engeland, M., Nieland, L. J., Ramaekers, F. C., Schutte, B., & Reutelingsperger, C. P. (1998). Annexin V-affinity assay: a review on an apoptosis detection system based on phosphatidylserine exposure. Cytometry, 31(1), 1-9. Available from: [Link]
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"N-(3-amino-4-methylphenyl)-2-methylpropanamide" versus dasatinib efficacy
A Methodological Guide for Preclinical Evaluation
Authored by: Senior Application Scientist
Introduction
In the landscape of targeted cancer therapy, particularly for Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), the multi-targeted tyrosine kinase inhibitor (TKI) dasatinib represents a significant clinical advancement. As a second-generation TKI, it offers potent inhibition of the BCR-ABL fusion protein, the oncogenic driver of these malignancies, as well as other key kinases such as the SRC family kinases. The development of new chemical entities (NCEs) aiming to improve upon or circumvent the limitations of established drugs like dasatinib is a central goal in oncological research.
This guide provides a comparative framework for evaluating the preclinical efficacy of a novel TKI against the established benchmark of dasatinib. For the purpose of this guide, we will use the chemical structure of "N-(3-amino-4-methylphenyl)-2-methylpropanamide" as a conceptual starting point for a hypothetical novel inhibitor, hereafter referred to as NCE-X . It is critical to note that "this compound" is not an established therapeutic agent; it serves here as a representative scaffold to illustrate the rigorous, multi-faceted comparison required in modern drug discovery.
We will dissect the necessary experimental workflows, from initial biochemical assays to complex cellular and in vivo models, providing the rationale behind each step and the data required to build a compelling comparative case.
Part 1: Foundational Kinase Inhibition Profiling
The initial step in comparing NCE-X to dasatinib is to understand their respective mechanisms of action at a molecular level. Dasatinib is known for its broad-spectrum activity. A successful NCE might aim for a similarly broad profile or, conversely, a more selective profile to potentially reduce off-target toxicities.
Head-to-Head Biochemical Potency (IC50 Determination)
The primary measure of a drug's potency against its target enzyme is the half-maximal inhibitory concentration (IC50). This is determined through in vitro kinase assays. For a meaningful comparison with dasatinib, NCE-X should be tested against a panel of kinases known to be potently inhibited by dasatinib.
Experimental Protocol: In Vitro Kinase Assay (Example: ABL1 Kinase)
-
Reagents & Setup:
-
Recombinant human ABL1 kinase.
-
A suitable peptide substrate (e.g., a biotinylated peptide containing the ABL1 phosphorylation motif).
-
ATP (at a concentration near the Michaelis constant, Km, for ABL1).
-
Dasatinib and NCE-X, serially diluted in DMSO.
-
Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES).
-
Detection reagents (e.g., streptavidin-coated plates and a phosphotyrosine-specific antibody conjugated to a reporter enzyme like HRP).
-
-
Procedure:
-
Dispense 10 µL of diluted inhibitor (Dasatinib or NCE-X) or DMSO (vehicle control) into a 96-well plate.
-
Add 20 µL of a solution containing the ABL1 kinase and the peptide substrate.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the kinase reaction by adding 20 µL of ATP solution.
-
Allow the reaction to proceed for 1 hour at 30°C.
-
Stop the reaction using a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate.
-
After washing, add the anti-phosphotyrosine antibody and incubate.
-
Wash again and add the HRP substrate to develop a signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Kinase Target | Dasatinib IC50 (nM) | NCE-X IC50 (nM) | Fold Difference (NCE-X vs. Dasatinib) |
| BCR-ABL (WT) | 0.8 | 1.2 | 1.5x (Less Potent) |
| BCR-ABL (T315I) | >500 | 25 | 20x (More Potent) |
| SRC | 0.5 | 15 | 30x (Less Potent) |
| c-KIT | 1.1 | 5.5 | 5x (Less Potent) |
| PDGFRβ | 1.5 | 8.0 | 5.3x (Less Potent) |
This hypothetical data illustrates a scenario where NCE-X is slightly less potent against wild-type BCR-ABL but demonstrates significant activity against the T315I mutant, a common mechanism of resistance to dasatinib. It also shows greater selectivity, with less potent inhibition of SRC family kinases.
Part 2: Cellular Efficacy and Resistance Profiles
Biochemical potency must translate to activity in a cellular context. This involves assessing the ability of the inhibitors to suppress the growth of cancer cells driven by the target kinase and evaluating their effectiveness against known resistance mutations.
Cell Viability and Apoptosis Assays
The antiproliferative effect is typically measured using cell viability assays in cell lines dependent on the target kinase. For CML, the Ba/F3 murine pro-B cell line, engineered to express human BCR-ABL, is a standard model.
Experimental Protocol: Cell Viability Assay (Example: Ba/F3 BCR-ABL)
-
Cell Culture: Culture Ba/F3 cells expressing either wild-type (WT) BCR-ABL or a resistant mutant (e.g., T315I) in appropriate media.
-
Plating: Seed the cells into 96-well plates at a density of 5,000 cells per well.
-
Treatment: Add serial dilutions of dasatinib and NCE-X to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Target Engagement and Pathway Modulation
To confirm that the observed cellular effects are due to on-target activity, it is crucial to measure the phosphorylation status of the target kinase and its downstream signaling proteins.
Experimental Workflow: Western Blotting for Phospho-Protein Analysis
Caption: Western Blotting Workflow for Target Engagement.
A reduction in the phosphorylation of CRKL (a direct substrate of BCR-ABL) at concentrations consistent with the GI50 values would confirm that both dasatinib and NCE-X are inhibiting the BCR-ABL signaling pathway in cells.
BCR-ABL Signaling and TKI Inhibition
Caption: Mechanism of TKI action on BCR-ABL signaling.
Part 3: In Vivo Efficacy Assessment
The final preclinical step is to evaluate the therapeutic efficacy of NCE-X against dasatinib in a living organism. Xenograft mouse models are the standard for this purpose.
Experimental Protocol: CML Xenograft Mouse Model
-
Model System: Immunocompromised mice (e.g., NOD/SCID) are inoculated with a human CML cell line (e.g., K562) or the murine Ba/F3 BCR-ABL cells.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomize mice into three groups:
-
Vehicle control (e.g., administered orally).
-
Dasatinib (at a clinically relevant dose, e.g., 10 mg/kg, orally, once daily).
-
NCE-X (at an equimolar dose or a dose determined by pharmacokinetic studies, orally, once daily).
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the vehicle group reach a predetermined maximum size.
-
Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine if the difference between the treatment groups is significant.
-
Conclusion: Synthesizing a Comparative Profile
A comprehensive comparison between a novel entity like NCE-X and an established drug like dasatinib requires a tiered, evidence-based approach. The ideal NCE would demonstrate one or more of the following advantages:
-
Superior Potency: A significantly lower IC50 and GI50 against the primary target.
-
Activity Against Resistance: The ability to potently inhibit clinically relevant resistant mutants, such as BCR-ABL T315I, which is a key limitation for dasatinib.
-
Improved Safety Profile: Achieved through greater selectivity (less inhibition of kinases like SRC associated with off-target effects) or superior pharmacokinetic properties.
-
Enhanced In Vivo Efficacy: Demonstrating statistically significant greater tumor growth inhibition in animal models.
By rigorously following the experimental and analytical frameworks outlined in this guide, researchers and drug development professionals can objectively benchmark their novel compounds against the current standard of care, identifying candidates with the highest potential for clinical success.
References
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of wild-type and mutant Abl kinases Source: Blood, The Journal of the American Society of Hematology URL: [Link]
-
Title: Dasatinib: a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia Source: Expert Review of Anticancer Therapy URL: [Link]
-
Title: The Bcr-Abl T315I mutation and emerging options for treatment of resistant CML Source: Hematology, 2006 URL: [Link]
Kinase selectivity profile of "N-(3-amino-4-methylphenyl)-2-methylpropanamide"
An In-Depth Comparative Guide to the Kinase Selectivity Profile of N-(3-amino-4-methylphenyl)-2-methylpropanamide (Compound X)
This guide provides a comprehensive analysis of the kinase selectivity profile of the novel investigational compound this compound, hereafter referred to as Compound X. In the landscape of drug discovery, particularly in oncology and immunology, the precise interaction of a small molecule inhibitor with its intended target, while avoiding off-target effects, is paramount. Kinases, being a large and structurally related family of enzymes, present a significant challenge in achieving this desired selectivity.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It offers a comparative analysis of Compound X against established kinase inhibitors, supported by detailed experimental methodologies and data interpretation. Our objective is to provide a framework for evaluating kinase inhibitor selectivity, using Compound X as a case study.
Understanding Kinase Selectivity: The "Why"
The human genome contains over 500 protein kinases, often referred to as the kinome. These enzymes play crucial roles in regulating the majority of cellular pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. While kinases are attractive drug targets, their structural conservation, particularly in the ATP-binding pocket, makes the development of truly selective inhibitors a formidable task.
A non-selective inhibitor can bind to multiple kinases, leading to a cascade of unintended biological consequences. This can manifest as cellular toxicity or other adverse effects, potentially derailing a promising therapeutic candidate. Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of modern drug development. It allows for:
-
Mechanism of Action (MoA) Deconvolution: Identifying the primary target(s) responsible for the desired therapeutic effect.
-
Off-Target Liability Assessment: Proactively identifying potential safety concerns and toxicity pathways.
-
Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize selectivity and potency.
-
Biomarker Strategy Development: Identifying patient populations most likely to respond based on the molecular profile of their disease.
Comparative Selectivity Analysis: Compound X vs. Established Inhibitors
To contextualize the selectivity profile of Compound X, we compare it against two well-characterized kinase inhibitors: Staurosporine , a potent but non-selective inhibitor often used as a positive control, and Imatinib , a clinically successful and highly selective inhibitor of Abl kinase.
The following data was generated using a comprehensive kinase binding assay panel, which measures the dissociation constant (Kd) of the compound against a large number of human kinases. A lower Kd value indicates a stronger binding affinity. For the purpose of this guide, we will present the data as the percentage of control at a screening concentration of 1 µM, where a lower percentage indicates stronger inhibition.
| Kinase Target | Compound X (% of Control @ 1µM) | Staurosporine (% of Control @ 1µM) | Imatinib (% of Control @ 1µM) |
| ABL1 | 98 | 5 | 2 |
| KIT | 95 | 8 | 4 |
| PDGFRA | 92 | 7 | 3 |
| SRC | 85 | 15 | 65 |
| VEGFR2 | 88 | 20 | 72 |
| p38α (MAPK14) | 5 | 12 | 95 |
| JNK1 (MAPK8) | 75 | 18 | 98 |
| ERK2 (MAPK1) | 99 | 25 | 99 |
| AKT1 | 96 | 9 | 97 |
| CDK2 | 94 | 6 | 93 |
Data Interpretation:
-
Compound X demonstrates a notable and highly selective inhibitory activity against p38α (MAPK14) , with minimal binding to other kinases in the panel at the tested concentration. This suggests a potentially favorable therapeutic window with a lower likelihood of off-target effects compared to less selective compounds.
-
Staurosporine , as expected, shows potent inhibition across a wide range of kinases, highlighting its non-selective nature.
-
Imatinib exhibits strong and selective inhibition of its known primary targets ABL1, KIT, and PDGFRA, with significantly less activity against other kinases. This profile is characteristic of a successful, targeted therapy.
The high selectivity of Compound X for p38α makes it an interesting candidate for inflammatory diseases and certain cancers where the p38 MAPK pathway is implicated.
Visualizing Kinase Selectivity
The following diagram illustrates the concept of kinase selectivity, comparing a selective inhibitor like Compound X to a non-selective inhibitor.
Caption: Workflow for a competitive kinase binding assay.
Hypothetical Signaling Pathway Involvement
Given its high selectivity for p38α, Compound X would be investigated for its ability to modulate the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.
Caption: Hypothetical inhibition of the p38 MAPK pathway by Compound X.
Conclusion and Future Directions
The investigational molecule this compound (Compound X) displays a highly selective inhibition profile for p38α kinase in our illustrative analysis. This level of selectivity is a desirable characteristic for a modern therapeutic agent, minimizing the potential for off-target effects and associated toxicities.
The comparison with the non-selective inhibitor Staurosporine and the targeted therapy Imatinib clearly positions Compound X as a specific modulator of a key signaling pathway. This promising profile warrants further investigation, including:
-
Enzymatic and Cellular Assays: To determine the IC50/EC50 values and confirm the mechanism of action in a cellular context.
-
Broader Kinome Profiling: Screening against a larger panel of kinases at multiple concentrations to build a more comprehensive understanding of its selectivity.
-
In Vivo Efficacy and Safety Studies: To evaluate its therapeutic potential and safety profile in relevant disease models.
This guide underscores the critical importance of rigorous kinase selectivity profiling in the early stages of drug discovery. By employing systematic and robust methodologies, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective medicines.
References
-
Title: Staurosporine, a protein kinase inhibitor. Source: The Journal of Antibiotics. [Link]
-
Title: Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. Source: The New England Journal of Medicine. [Link]
-
Title: A general and efficient method for chemical profiling of the human kinome. Source: Nature Biotechnology. [Link]
A Researcher's Guide to De-risking Novel Compounds: Proactively Interrogating the Off-Target Profile of N-(3-amino-4-methylphenyl)-2-methylpropanamide
In the landscape of modern drug discovery, the aphorism "know thy molecule" has never been more critical. While the on-target potency of a developmental compound is a primary metric of success, its off-target interactions are often the harbingers of unforeseen toxicities and clinical attrition. This guide provides a comprehensive framework for characterizing the off-target profile of a novel chemical entity, using the hypothetical compound N-(3-amino-4-methylphenyl)-2-methylpropanamide as a case study.
The structure of this molecule, featuring an aromatic amine, raises immediate flags for potential promiscuous bioactivity and toxicological liabilities, such as mutagenicity, which is a known concern for this chemical class.[1][2][3][4][5] Therefore, a rigorous and early assessment of its off-target effects is not just prudent but essential for any translational aspirations.
This document will navigate the logical progression of an off-target investigation, from predictive in silico assessments to broad-panel in vitro screening and finally to cell-based target engagement validation. We will eschew a rigid, one-size-fits-all template in favor of a decision-based workflow that adapts to the evolving data and provides a robust, self-validating characterization of the compound's selectivity.
Part 1: The Initial Interrogation - In Silico Prediction and Early Hazard Assessment
Before committing significant resources to wet-lab experiments, computational tools offer a cost-effective first pass at identifying potential off-target liabilities.[6][7][8][9] For a novel compound like this compound, this initial phase is crucial for hypothesis generation.
The workflow begins with an analysis of the compound's structure to predict potential off-target interactions and toxicological endpoints. Given the aromatic amine moiety, a primary concern is genotoxicity.[3]
Workflow for Predictive Off-Target and Toxicity Assessment
Caption: In silico workflow for initial off-target and toxicity prediction.
Computational approaches, such as quantitative structure-activity relationship (QSAR) models and machine learning algorithms, can predict a compound's potential for mutagenicity based on its structural features.[1][2] Additionally, similarity-based methods can compare the compound's structure to databases of known ligands to predict potential protein targets.[7][8] These predictive models can generate an initial list of potential off-targets and toxicities to guide experimental testing.[10][11]
Part 2: Broad Spectrum Experimental Screening - Casting a Wide Net
With hypotheses generated from in silico analysis, the next step is broad experimental screening to identify off-target interactions across major protein families. This is a critical de-risking step to uncover unforeseen interactions that could lead to adverse effects.[12]
Comparative Overview of Primary Off-Target Screening Platforms
| Assay Type | Target Class | Principle | Throughput | Key Insights |
| Safety Pharmacology Panels | GPCRs, Ion Channels, Transporters, Enzymes | Radioligand binding or functional assays | High | Identifies interactions with targets known to cause adverse drug reactions.[13][14][15] |
| Kinome Profiling | Protein Kinases | Radiometric or fluorescence-based activity assays | High | Assesses selectivity against a large panel of kinases, crucial as kinases are common off-targets.[16][17][18][19][20][21][22] |
| Receptor Binding Panels | Diverse Receptors | Competitive binding with known ligands | High | Measures binding affinity to a wide array of receptors.[23][24][25][26][27] |
| Chemoproteomics | Broad Proteome | Activity-based probes or affinity capture MS | Medium | Unbiased identification of protein targets in a cellular context.[28] |
For a novel compound with an unknown primary target, a tiered approach is recommended. Begin with a broad safety pharmacology panel to flag any interactions with well-characterized toxicity-related targets.[15] Concurrently, a comprehensive kinome scan is advisable, as the promiscuity of small molecules for the ATP-binding site of kinases is a frequent source of off-target effects.[21][22]
Experimental Workflow for Off-Target Screening
Caption: Tiered experimental workflow for off-target identification and validation.
Protocol: Representative Kinome Profiling Assay
This protocol outlines a typical radiometric kinase profiling experiment to assess the selectivity of a test compound.
Objective: To determine the percent inhibition of a panel of protein kinases by this compound at a single concentration.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., Reaction Biology's HotSpot™ platform)
-
[γ-³³P]ATP
-
Substrate for each kinase
-
Assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a working solution of the test compound at 100x the final assay concentration in the appropriate assay buffer.
-
Assay Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the assay buffer.
-
Initiate Reaction: Add the test compound (or DMSO as a vehicle control) to the appropriate wells, followed by the addition of [γ-³³P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction plate at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Part 3: Cellular Target Engagement - Validating Hits in a Physiological Context
In vitro screening provides a valuable, yet incomplete, picture. It is imperative to confirm whether the identified off-target interactions translate to target engagement within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[29][30][31][32][33]
Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol describes a CETSA experiment to validate the binding of this compound to a putative off-target protein identified in the primary screen.
Objective: To determine if the test compound engages with a specific off-target protein in intact cells.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture medium and reagents
-
Test compound
-
DMSO (vehicle control)
-
PBS and protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., Western blotting apparatus, antibodies)
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the test compound at various concentrations or a single high concentration, alongside a DMSO vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures using a thermal cycler to create a melt curve.[31]
-
Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.
-
Data Analysis: Quantify the protein bands and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[30]
Visualizing CETSA Principle
Caption: Principle of Cellular Thermal Shift Assay (CETSA).
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The journey from a novel chemical structure to a viable drug candidate is paved with rigorous scientific inquiry. For a compound like this compound, a proactive and multi-faceted approach to off-target profiling is non-negotiable. By integrating in silico predictions with broad-panel in vitro screening and cellular target validation, researchers can build a comprehensive selectivity profile. This data-driven approach not only mitigates the risk of late-stage failures but also provides a deeper understanding of the molecule's biological activity, ultimately guiding the development of safer and more effective medicines. The methodologies and workflows presented here provide a robust framework for this essential aspect of drug discovery.
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A Comparative Guide to the In Vitro Efficacy of N-(3-amino-4-methylphenyl)-2-methylpropanamide Analogs as Potent TRPV1 Antagonists
This guide provides a comprehensive comparison of the in vitro efficacy of structural analogs of "N-(3-amino-4-methylphenyl)-2-methylpropanamide," focusing on a series of potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. For researchers and drug development professionals, this document synthesizes key structure-activity relationship (SAR) findings and presents supporting experimental data to inform the design of novel analgesic agents.
Introduction: Targeting TRPV1 for Pain Relief
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a well-validated target in the development of novel analgesics. Its activation by stimuli such as capsaicin, heat, and protons (low pH) plays a crucial role in the sensation of inflammatory and neuropathic pain. The core structure, a propanamide scaffold, has been extensively explored to develop potent and selective TRPV1 antagonists. This guide focuses on analogs derived from a "2-(3-fluoro-4-methylsulfonylaminophenyl)propanamide" backbone, examining how systematic chemical modifications influence their in vitro antagonist activity.
The rationale for developing analogs of this scaffold is to optimize potency, selectivity, and pharmacokinetic properties. By exploring the chemical space around the core structure, researchers aim to identify compounds with superior therapeutic potential and fewer side effects, such as hyperthermia, which is a common issue with TRPV1 antagonists.
Comparative In Vitro Efficacy of Propanamide Analogs
The in vitro efficacy of these analogs is primarily determined by their ability to antagonize the activation of the TRPV1 channel in response to capsaicin (a direct agonist) and low pH. The data presented below, derived from studies on recombinant human TRPV1 (hTRPV1) expressed in Chinese Hamster Ovary (CHO) cells, highlights the key structural modifications that enhance antagonist potency.
Structure-Activity Relationships in the C-Region
The C-region of the propanamide scaffold has been a major focus for optimization. Modifications in this region, particularly the introduction of 2-amino substituents on a pyridinylmethyl group, have led to significant improvements in potency.
Table 1: In Vitro Antagonist Activity of C-Region Modified Analogs against hTRPV1
| Compound | C-Region Modification (2-amino substituent on N-(6-trifluoromethylpyridin-3-ylmethyl)) | Capsaicin Antagonism Ki(CAP) (nM) | pH Antagonism IC50(pH) (nM) |
| Parent Compound 2 | Unsubstituted | 20 | 1250 |
| 29 | Dipropylamino | 0.2 | 14.7 |
| 30 | Dibutylamino | 0.6 | 10.5 |
| 49S | (S)-4-methyl-1-piperidinyl | 0.2 | 6.3 |
| 81 | 1-Piperazinyl | Weak Antagonist | - |
| 82 | 4-Methylpiperazinyl | Weak Antagonist | - |
Data synthesized from multiple sources.[1][2]
As the data indicates, the introduction of lipophilic amino groups in the C-region dramatically enhances both capsaicin and pH antagonism.[2] For instance, the dipropylamino analog 29 and the dibutylamino analog 30 exhibit excellent potency. Notably, the (S)-stereoisomer of the 4-methyl-1-piperidinyl analog, 49S , emerged as a highly potent antagonist with a Ki of 0.2 nM for capsaicin antagonism and an IC50 of 6.3 nM for pH antagonism, representing a 100-fold and 200-fold improvement over the parent compound, respectively.[2] This suggests that specific hydrophobic interactions in this region are critical for high-affinity binding to the TRPV1 channel.[1][2]
Structure-Activity Relationships in the B-Region
Modifications to the propanamide (B-region) have also been investigated to understand their impact on antagonist activity.
Table 2: In Vitro Antagonist Activity of B-Region Modified Analogs
| Compound | B-Region Modification | Binding Affinity Ki (nM) | Antagonism Ki(ant) (nM) |
| Lead Compound 3 | Propanamide | 43 | 7.1 |
| 50 | Diphenylpropenyl amide | 21.5 | 14.2 |
| 54 | (4,4'-dimethyl)diphenylpropenyl amide | - | 8.0 |
Data from a study on rat TRPV1 (rTRPV1) in CHO cells.[3]
The replacement of the 4-t-butylbenzyl group with diaryl alkyl derivatives in the C-region, coupled with modifications in the B-region, has yielded potent antagonists. The diphenylpropenyl analog 50 showed a twofold higher binding affinity than the lead compound 3 .[3] Furthermore, the (4,4'-dimethyl)diphenylpropenyl analog 54 exhibited potent antagonism comparable to the lead compound.[3]
Structure-Activity Relationships in the A-Region
The A-region, the phenyl ring of the 2-phenylpropanamide core, has also been a subject of SAR studies.
Table 3: In Vitro Antagonist Activity of A-Region Modified Analogs
| Compound | A-Region Modification | Binding Affinity Ki (nM) (rTRPV1) | Antagonism Ki(ant) (nM) (rTRPV1) | Antagonism Ki(ant) (nM) (hTRPV1) |
| 54S | 3-fluoro | High | Potent | Potent |
Qualitative data from a study on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides.[4]
The inclusion of a fluorine atom at the 3-position of the phenyl ring (A-region) in compound 54S resulted in high binding affinity and potent antagonism for both rat and human TRPV1.[4] This highlights the importance of stereospecificity, with the (S)-configuration being markedly more active. Docking studies suggest that crucial hydrogen bonds between the ligand and the receptor contribute to this high potency.[4]
Experimental Protocol: In Vitro TRPV1 Antagonist Assay
To ensure the reproducibility and validity of the efficacy data, a standardized in vitro assay protocol is essential. The following is a representative methodology for determining the antagonist activity of test compounds on hTRPV1 expressed in CHO cells.
Cell Culture and Maintenance
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1).
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain expression of the recombinant receptor.
-
Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
Calcium Influx Assay (Fluorometric Imaging Plate Reader - FLIPR)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV1 agonist (capsaicin or low pH).
-
Cell Plating: Seed the hTRPV1-CHO cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to attach overnight.
-
Dye Loading: Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer and incubate for 1 hour at 37°C.
-
Compound Addition: After washing to remove excess dye, add varying concentrations of the test compounds (analogs) to the wells. Incubate for a predetermined period (e.g., 15-30 minutes) to allow for receptor binding.
-
Agonist Stimulation and Signal Detection:
-
For Capsaicin Antagonism: Place the plate in a FLIPR instrument. After establishing a baseline fluorescence reading, add a fixed concentration of capsaicin (e.g., EC80) to all wells and continuously measure the fluorescence intensity.
-
For pH Antagonism: Use an acidic buffer (e.g., pH 5.5) as the agonist.
-
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to the influx of calcium. The inhibitory effect of the test compounds is calculated as the percentage reduction in the agonist-induced response.
-
IC50/Ki Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if a competitive antagonist is assumed.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key pharmacophoric elements of the propanamide scaffold and the regions where modifications have significantly impacted TRPV1 antagonist activity.
Sources
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A Senior Application Scientist's Guide to the Structural Confirmation of N-(3-amino-4-methylphenyl)-2-methylpropanamide using ¹H and ¹³C NMR Spectroscopy
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth walkthrough of how to confirm the structure of "N-(3-amino-4-methylphenyl)-2-methylpropanamide" using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the theoretical prediction of its ¹H and ¹³C NMR spectra, outline a robust experimental protocol for data acquisition, and provide a comparative analysis to definitively validate the compound's molecular architecture. This guide is designed to not only provide answers but to empower researchers with the strategic thinking behind structural elucidation.
The Molecular Blueprint: Predicting the ¹H and ¹³C NMR Spectra
Before stepping into the laboratory, a proficient scientist first predicts the expected spectral data based on the molecule's structure. This predictive analysis serves as a powerful hypothesis to be tested against experimental results.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electron density around the protons, with electronegative atoms and aromatic rings causing significant downfield shifts.[1][2]
-
Aromatic Protons (δ 6.5-7.5 ppm): The trisubstituted benzene ring will exhibit a complex splitting pattern.
-
H-2': A singlet (or a narrow doublet due to meta-coupling) is expected, being ortho to the amide and meta to the amino group.
-
H-5': A doublet of doublets is anticipated due to ortho-coupling with H-6' and meta-coupling with H-2'.
-
H-6': A doublet is expected due to ortho-coupling with H-5'.
-
-
Amide Proton (N-H) (δ 7.5-8.5 ppm): A broad singlet is characteristic of an amide proton, and its chemical shift can be concentration and solvent dependent.
-
Amino Protons (N-H₂) (δ 3.5-4.5 ppm): A broad singlet is expected for the two protons of the primary amine.
-
Isopropyl Protons (δ 1.1-1.3 ppm and δ 2.4-2.6 ppm):
-
-CH(CH₃)₂: A septet is predicted for the single proton, split by the six equivalent methyl protons.
-
-CH(CH₃)₂: A doublet is expected for the six equivalent protons of the two methyl groups, split by the methine proton.
-
-
Methyl Protons (Ar-CH₃) (δ 2.0-2.3 ppm): A singlet is anticipated for the three protons of the methyl group attached to the aromatic ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[3][4]
-
Carbonyl Carbon (C=O) (δ 170-180 ppm): The amide carbonyl carbon is expected to resonate in this downfield region.[3]
-
Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the carbons of the benzene ring. The carbons attached to the nitrogen atoms (C-1' and C-3') will be shifted further downfield.
-
Isopropyl Carbons (δ 18-20 ppm and δ 35-40 ppm):
-
-CH(CH₃)₂: The methine carbon will appear in the δ 35-40 ppm range.
-
-CH(CH₃)₂: The two equivalent methyl carbons will resonate in the more upfield region of δ 18-20 ppm.
-
-
Methyl Carbon (Ar-CH₃) (δ 15-20 ppm): The carbon of the methyl group on the aromatic ring is expected in this range.
The Experimental Workflow: Acquiring High-Fidelity NMR Data
To validate our predictions, a meticulously planned experiment is crucial. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Detailed Methodologies:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., N-H).[6][7] Add a small amount of tetramethylsilane (TMS) as an internal reference. Filter the solution into a clean, high-quality 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.
-
¹H NMR Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required.[3] Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
Data Analysis and Structural Confirmation: A Comparative Approach
The core of the structural confirmation lies in the meticulous comparison of the predicted and experimental data. Any significant deviation would warrant further investigation.
Table 1: Comparison of Predicted and Expected Experimental NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Expected Multiplicity | Predicted ¹³C Chemical Shift (δ ppm) |
| Ar-H (2') | 6.5 - 7.5 | s (or d) | - |
| Ar-H (5') | 6.5 - 7.5 | dd | - |
| Ar-H (6') | 6.5 - 7.5 | d | - |
| N-H (amide) | 7.5 - 8.5 | br s | - |
| N-H₂ (amine) | 3.5 - 4.5 | br s | - |
| -CH(CH₃)₂ | 2.4 - 2.6 | sept | 35 - 40 |
| -CH(CH₃)₂ | 1.1 - 1.3 | d | 18 - 20 |
| Ar-CH₃ | 2.0 - 2.3 | s | 15 - 20 |
| C=O | - | - | 170 - 180 |
| Ar-C (C-1') | - | - | 135 - 145 |
| Ar-C (C-2') | - | - | 115 - 125 |
| Ar-C (C-3') | - | - | 140 - 150 |
| Ar-C (C-4') | - | - | 120 - 130 |
| Ar-C (C-5') | - | - | 110 - 120 |
| Ar-C (C-6') | - | - | 125 - 135 |
s = singlet, d = doublet, dd = doublet of doublets, sept = septet, br s = broad singlet
The integration of the proton signals should correspond to the number of protons in each environment. For instance, the ratio of the integrals for the Ar-CH₃, the isopropyl -CH, and the isopropyl -CH₃ protons should be 3:1:6.
Advanced Techniques for Unambiguous Assignment: 2D NMR Spectroscopy
For complex molecules, 1D NMR spectra may exhibit signal overlap. In such cases, 2D NMR techniques are invaluable for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For our target molecule, cross-peaks would be expected between the aromatic protons that are coupled to each other (H-5' and H-6') and between the isopropyl methine and methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, the aromatic protons to their respective aromatic carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the amide proton should show a correlation to the carbonyl carbon and the aromatic carbon at the 2'-position.
Caption: Relationship between 1D and 2D NMR experiments for structural elucidation.
Alternative Analytical Techniques for Structural Verification
While NMR is a powerful tool, a comprehensive structural confirmation often involves orthogonal analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the amide.
-
Elemental Analysis: This technique provides the percentage composition of each element (C, H, N), which can be compared to the theoretical values calculated from the molecular formula.
Conclusion
The structural confirmation of this compound is a systematic process that begins with a theoretical prediction of its NMR spectra. This is followed by careful experimental data acquisition and a rigorous comparison of the predicted versus the experimental results. The congruence of chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum, along with the correct number and chemical shifts of signals in the ¹³C NMR spectrum, provides compelling evidence for the proposed structure. For unequivocal assignments, especially in cases of spectral complexity, 2D NMR techniques serve as the gold standard. By integrating these NMR methodologies with data from other analytical techniques, researchers can achieve the highest level of confidence in their molecular characterization, a critical step in the journey of drug discovery and development.
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A Comparative Guide to Mass Spectrometry for the Identity Confirmation of N-(3-amino-4-methylphenyl)-2-methylpropanamide
This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the definitive identity confirmation of "N-(3-amino-4-methylphenyl)-2-methylpropanamide," a potential impurity or related substance in pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the causal relationships behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles.
Introduction: The Imperative of Unambiguous Identification
In pharmaceutical manufacturing, the adage "the dose makes the poison" is a guiding principle. However, the identity of any substance administered to a patient is of paramount importance. Unidentified impurities, even at trace levels, can pose significant safety risks and compromise the efficacy of a drug product. Therefore, the robust and unequivocal identification of any related substance is a critical regulatory requirement.[1][2] This guide focuses on "this compound," a molecule that could arise as a process-related impurity or degradation product in synthetic pathways involving substituted anilines and amide bond formation. Its structural confirmation requires a sensitive and specific analytical technique, for which mass spectrometry (MS) is the undisputed gold standard.[3]
This document will explore various MS approaches, from the choice of ionization source to the selection of mass analyzer, providing the technical rationale to empower researchers to make informed decisions for their specific analytical challenges.
Physicochemical Properties and Predicted Mass Spectral Behavior of this compound
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O | In-house calculation |
| Molecular Weight | 192.26 g/mol | In-house calculation |
| Predicted Boiling Point | ~385.9°C at 760 mmHg | N/A |
| Predicted Melting Point | 138.26°C | N/A |
| InChI Key | InChI=1S/C11H16N2O/c1-8(2)11(14)13-10-6-5-9(3)7-12/h5-8H,12H2,1-4H3,(H,13,14) | N/A |
The presence of a basic amino group and a polar amide functional group suggests that "this compound" will be readily ionizable by soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4][5]
Predicted Fragmentation Pathway
Based on the fragmentation patterns of N-aryl amides and substituted anilines, a plausible ESI-MS/MS fragmentation pathway for the protonated molecule ([M+H]⁺) of "this compound" (m/z 193.13) can be predicted. The primary fragmentation is expected to occur at the amide bond, which is a common fragmentation pathway for amides.[6]
Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.
The stability of the resulting fragment ions will influence their relative abundance in the mass spectrum. The formation of the 3-amino-4-methylaniline fragment (m/z 122.09) is highly probable due to the stability of the aromatic amine.
Comparison of Mass Spectrometry Platforms for Identity Confirmation
The choice of mass analyzer is critical and depends on the specific requirements of the analysis, such as the need for high resolution, high sensitivity, or quantitative capabilities.
Table 2: Comparison of Mass Analyzer Platforms
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Targeted quantification | High-resolution accurate mass (HRAM) screening and identification | HRAM screening, identification, and quantification |
| Resolution | Low | High (typically 20,000 - 60,000 FWHM) | Very High (up to >240,000 FWHM) |
| Mass Accuracy | Unit mass | < 5 ppm | < 3 ppm |
| Sensitivity | Excellent for targeted analysis (MRM mode) | Good | Excellent |
| Strengths for Identity | Specificity in MRM mode for known compounds. | Accurate mass measurement allows for elemental composition determination. | Highest mass accuracy and resolution for confident elemental composition and structural elucidation. |
| Limitations for Identity | Not ideal for unknown identification. | Lower dynamic range compared to Orbitrap. | Slower scan speeds at very high resolution. |
For the initial identification of an unknown impurity like "this compound," a high-resolution accurate mass (HRAM) instrument such as a Q-TOF or Orbitrap is highly recommended.[7][8] The accurate mass measurement provided by these platforms is crucial for determining the elemental composition of the parent ion and its fragments, thereby significantly increasing the confidence in the proposed structure. While a Triple Quadrupole instrument offers excellent sensitivity for targeted analysis, its unit mass resolution is a significant limitation for the de novo identification of an unknown compound.[9]
Experimental Protocols for Identity Confirmation
The following protocols are designed to be self-validating, ensuring the trustworthiness of the generated data. These are generalized protocols and should be adapted based on the specific instrumentation and laboratory procedures.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix while minimizing interferences.[10]
-
Dissolution: Accurately weigh a suitable amount of the drug substance or product and dissolve it in a compatible solvent (e.g., a mixture of acetonitrile and water).
-
Dilution: Dilute the stock solution to a concentration suitable for LC-MS analysis, typically in the low µg/mL to ng/mL range.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
LC-MS/MS Method Development and Validation
A robust LC-MS/MS method is essential for the separation and detection of the target analyte.[2][11]
Caption: Workflow for LC-MS/MS Method Development and Validation.
Table 3: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | To ensure elution of the analyte and separation from other components. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Suitable for polar and basic compounds. |
| Scan Mode | Full Scan (MS1) and Targeted MS/MS (MS2) | To obtain precursor and product ion information. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To generate a range of fragment ions for structural confirmation. |
Method Validation for Identity Confirmation
According to ICH Q2(R2) guidelines, an identity test is designed to be specific.[4][12][13]
-
Specificity: The primary validation parameter for an identity test is specificity. This is demonstrated by showing that the method can unequivocally identify the analyte in the presence of other components, such as impurities, degradation products, and matrix components. This can be achieved by analyzing a sample spiked with known related substances and demonstrating that the target analyte can be distinguished.
-
System Suitability: While not a formal validation parameter, system suitability tests are crucial to ensure the performance of the analytical system. This typically involves injecting a standard solution and verifying parameters like retention time, peak shape, and signal intensity.
Conclusion: A Multi-faceted Approach to Identity Confirmation
The definitive identification of "this compound" as a potential pharmaceutical impurity necessitates a meticulous and scientifically sound approach. This guide has outlined a comparative framework for utilizing mass spectrometry to achieve this goal. The key takeaways are:
-
HRAM is Preferred: For the initial identification of an unknown impurity, high-resolution accurate mass spectrometry (Q-TOF or Orbitrap) is the technique of choice.
-
Fragmentation is Key: A thorough understanding and prediction of the molecule's fragmentation pattern are essential for structural elucidation.
-
Method Validation is Non-negotiable: Adherence to ICH Q2(R2) guidelines for the validation of an identity test ensures regulatory compliance and the scientific defensibility of the results.
By integrating a deep understanding of the analyte's chemistry with the strategic application of modern mass spectrometry and a commitment to rigorous method validation, researchers can confidently and accurately confirm the identity of "this compound" and other potential impurities, thereby ensuring the safety and quality of pharmaceutical products.
References
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Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
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PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
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ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? Retrieved from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Priyanka Gupta, Sanjay Kumar Srivastava and Kumaran Ganesan. (n.d.). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.
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Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
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ACD/Labs. (2023, August 23). A Beginner’s Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
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Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of mass spectra of (a) N,N‐dimethyl‐p‐toluidine and (b).... Retrieved from [Link]
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International Journal of Scientific & Engineering Research. (n.d.). FT-IR and FT-Raman Spectral Investigation of p-toluidine. Retrieved from [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
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ACS Publications. (2024, September 2). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Retrieved from [Link]
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PubMed. (n.d.). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
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Reddit. (2024, March 11). Difference between a Triple Quad and a Triple TOF. Retrieved from [Link]
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Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]
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Waters. (n.d.). Common Ionization Methods. Retrieved from [Link]
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Human Metabolome Database. (2021, September 11). Showing metabocard for p-Toluidine (HMDB0256058). Retrieved from [Link]
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PubChem. (n.d.). p-Toluidine. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of Aminomethylphenyl-Containing Antitumor Agents
This guide provides a comparative analysis of the in vivo efficacy of select derivatives containing the aminomethylphenyl moiety, a key structural feature in various investigational antitumor agents. While direct and extensive in vivo data for "N-(3-amino-4-methylphenyl)-2-methylpropanamide" derivatives remains limited in publicly accessible literature, this guide will focus on closely related compounds for which substantial preclinical efficacy data has been published. The principles and methodologies discussed herein are directly applicable to the preclinical evaluation of novel aminomethylphenyl derivatives.
The primary focus of this guide will be on two classes of compounds that share the aminomethylphenyl scaffold and have demonstrated significant in vivo antitumor activity: the 2-(4-amino-3-methylphenyl)benzothiazole series and a potent BCR-ABL/SRC kinase inhibitor. By examining their mechanisms of action, efficacy in xenograft models, and the experimental designs used to evaluate them, researchers can gain valuable insights for their own drug development programs.
Comparative In Vivo Efficacy of Aminomethylphenyl Derivatives
The following table summarizes the in vivo efficacy of two key compounds from the aforementioned classes, highlighting their performance in preclinical cancer models.
| Compound/Derivative | Target/Mechanism of Action | Animal Model | Dosage & Administration | Key Efficacy Outcomes | Reference |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (Compound 2) | CYP1A1-mediated bioactivation to DNA-damaging electrophilic species. | Human breast (MCF-7) and ovarian tumor xenografts in nude mice. | Not specified in abstract, but prodrugs were developed for improved in vivo delivery. | Superior potency in vivo against human breast and ovarian tumor xenografts compared to other analogues.[1] | [1] |
| Phortress (Lysylamide prodrug of Compound 2) | Induces CYP1A1-catalyzed biotransformation to generate DNA-binding electrophilic species, causing lethal tumor cell damage. | Xenograft-bearing mice and mice with hollow fiber implants containing MCF-7 or MDA-MB-435 cells. | 20 mg/kg, intraperitoneal (i.p.), 24 hours. | Dose- and time-dependent DNA single and double-strand breaks observed exclusively in sensitive tumor cells in vivo.[2] Significant suppression of breast and ovarian xenograft growth.[1] | [1][2] |
| CHMFL-ABL-053 | Potent and selective BCR-ABL/SRC/p38 kinase inhibitor. | K562 cells inoculated xenograft mouse model (Chronic Myeloid Leukemia). | 50 mg/kg/day. | Almost complete suppression of tumor progression. | [3] |
Mechanism of Action: A Tale of Two Strategies
The selected aminomethylphenyl derivatives achieve their antitumor effects through distinct mechanisms, providing a valuable comparison in therapeutic strategy.
Bioactivation and DNA Damage: The Benzothiazole Approach
The 2-(4-amino-3-methylphenyl)benzothiazole series, including the clinical candidate Phortress, employs a fascinating mechanism of action dependent on tumor-specific bioactivation.[1][2] These compounds are potent agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 1A1 (CYP1A1) expression exclusively in sensitive cancer cells.[1] CYP1A1 then metabolizes the benzothiazole into a reactive electrophilic species that covalently binds to DNA, forming adducts that trigger lethal DNA damage and subsequent cell death.[2] This tumor-selective activation provides a potential therapeutic window, sparing tissues with low CYP1A1 expression.
Caption: Mechanism of Action for CHMFL-ABL-053.
Experimental Protocols for In Vivo Efficacy Assessment
The successful evaluation of novel therapeutic agents hinges on robust and well-designed in vivo studies. Below are representative protocols based on the types of studies performed for the compounds discussed.
Protocol 1: Human Tumor Xenograft Model
This protocol is a standard for evaluating the efficacy of anticancer compounds in a living organism. [4] Objective: To assess the ability of a test compound to inhibit the growth of human-derived tumors in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for CML)
-
Test compound (e.g., Phortress, CHMFL-ABL-053) and vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
-
Cell culture medium and reagents
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle.
-
Administer the compound to the treatment group according to the planned schedule, dose, and route (e.g., 50 mg/kg/day, oral gavage for CHMFL-ABL-053). [3] * Administer the vehicle alone to the control group.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration.
-
Euthanize the mice, and excise and weigh the tumors.
-
Analyze the data by comparing tumor growth inhibition between the treated and control groups.
-
Caption: Workflow for a Xenograft Efficacy Study.
Conclusion and Future Directions
While the direct in vivo efficacy data for "this compound" derivatives is not yet widely published, the comparative analysis of related structures provides a strong framework for their preclinical development. The diverse mechanisms of action, from tumor-specific bioactivation to targeted kinase inhibition, underscore the versatility of the aminomethylphenyl scaffold in medicinal chemistry.
Future studies on novel derivatives should focus on establishing a clear mechanism of action, conducting robust pharmacokinetic and pharmacodynamic analyses, and utilizing well-characterized xenograft or patient-derived xenograft (PDX) models to assess in vivo efficacy. [4][5]The experimental designs and principles outlined in this guide offer a solid foundation for researchers aiming to advance new aminomethylphenyl-containing compounds toward clinical application.
References
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Cho, S. Y., et al. (2014). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 57(15), 6487–6501. [Link]
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Zhang, J., et al. (2022). Preclinical and exploratory human studies of novel 68Ga-labeled D-peptide antagonist for PET imaging of TIGIT expression in cancers. Theranostics, 12(1), 1-13. [Link]
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Woo, X. Y., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]
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Pavan, S., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 64(15), 11494–11516. [Link]
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Beacon Therapeutics. (2024). Subretinal Gene Therapy Drug laru-zova (AGTC-501) for X-Linked Retinitis Pigmentosa (XLRP) Phase 1/2 Multicenter Study (Horizon): 24-Month Interim Safety Results. [Link]
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Aladdin Scientific. N-(3-amino-4-methylphenyl)propanamide. [Link]
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Yang, P., et al. (2024). Subretinal Gene Therapy Drug AGTC-501 for XLRP Phase 1/2 Multicenter Study (HORIZON): 24-Month Safety and Efficacy Results. American Journal of Ophthalmology. [Link]
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Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. [Link]
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Beacon Therapeutics. (2024). Beacon Therapeutics Announces Positive 12-Month Data from Phase 2 SKYLINE Trial of laru-zova (AGTC-501) in Patients with X-Linked Retinitis Pigmentosa. [Link]
-
Leong, C. O., et al. (2003). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 2(3), 269-279. [Link]
-
Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(8), 1348–1354. [Link]
-
Wang, B., et al. (2018). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 61(18), 8237–8254. [Link]
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Safety Operating Guide
A Guide to the Responsible Disposal of N-(3-amino-4-methylphenyl)-2-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of N-(3-amino-4-methylphenyl)-2-methylpropanamide (CAS No. 946690-30-8), a compound utilized in various research and development applications. Adherence to these procedures is essential for mitigating potential hazards and ensuring regulatory compliance.
Hazard Identification and Risk Assessment
Based on the chemical structure of this compound, the following potential hazards should be considered:
-
Skin and Eye Irritation: Aromatic amines and amides can cause irritation upon contact with the skin and eyes.[1][2]
-
Toxicity: Aromatic amines are a class of compounds with varying degrees of toxicity.
-
Incompatibility: This compound may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
A thorough risk assessment should be conducted before handling this compound, and appropriate safety measures should be implemented.
Personal Protective Equipment (PPE)
To ensure personal safety when handling and disposing of this compound, the following PPE is mandatory:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron must be worn to protect against skin contact. |
Waste Segregation and Containerization
Proper segregation and containerization of chemical waste are critical to prevent hazardous reactions and ensure safe disposal.
-
Waste Classification: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), spent reaction mixtures, and contaminated PPE, must be treated as hazardous chemical waste.[4]
-
Waste Containers: Use only compatible, leak-proof containers for waste collection. The containers should be in good condition and have a secure, tight-fitting lid.
-
Segregation: Do not mix waste containing this compound with other waste streams, particularly those containing incompatible materials like strong oxidizing agents or acids.[3]
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Waste Collection:
-
Solid Waste: Carefully transfer solid this compound and any contaminated solid materials into a designated, compatible solid waste container.
-
Liquid Waste: If the compound is in a solution, transfer the liquid waste into a designated, compatible liquid waste container.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards associated with the compound (e.g., "Irritant," "Potentially Toxic").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure that the waste container is kept closed at all times, except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
The disposal workflow for this compound is illustrated in the diagram below.
Sources
Navigating the Unseen: A Guide to Safely Handling N-(3-amino-4-methylphenyl)-2-methylpropanamide
For Immediate Use by Laboratory Professionals
Hazard Assessment: Acknowledging the Unknown
Due to the absence of a specific Safety Data Sheet (SDS) for N-(3-amino-4-methylphenyl)-2-methylpropanamide, a conservative approach to hazard assessment is paramount. Based on its chemical structure—an aromatic amine and an amide—we must anticipate potential hazards including, but not limited to:
-
Skin and Eye Irritation: Aromatic amines are frequently cited as skin and eye irritants.[1]
-
Sensitization: Prolonged or repeated exposure may cause allergic skin reactions.
-
Toxicity: Aromatic amines as a class of compounds are known to have varying degrees of toxicity, and some are recognized as carcinogens.[1]
Given these potential risks, all handling of this compound must be conducted with the assumption that it is hazardous.
Engineering Controls: The First Line of Defense
The primary method for mitigating exposure to potentially hazardous chemicals is through robust engineering controls. All work with this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[2] This ensures that any vapors or dusts are effectively contained and exhausted, minimizing the risk of inhalation.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is critical when direct handling of the compound is necessary. The following PPE is mandatory for all personnel handling this compound.
PPE Selection Protocol
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides comprehensive protection against splashes and airborne particles. Safety glasses alone are insufficient. |
| Hands | Double-gloving with nitrile gloves | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Body | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
| Feet | Closed-toe shoes | Prevents injuries from spills or dropped objects. |
This multi-layered approach to PPE is designed to create a comprehensive barrier against potential exposure routes.
Step-by-Step Donning and Doffing of PPE
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by folding it inward, containing any potential contamination. Place it in a designated laundry receptacle for hazardous materials.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair and dispose of them in the hazardous waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Operational Plan: From Receipt to Use
A clear and concise operational plan ensures that the compound is handled safely at every stage.
Receipt and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
The container should be clearly labeled with the compound name, date of receipt, and any known hazard warnings.
-
Store the compound in a designated, well-ventilated, and secure area, away from incompatible materials.
Handling and Weighing:
-
All handling and weighing of the solid compound must be performed within a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weighing boats, and any other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not dispose of any solutions down the drain.[3][4]
-
Container Disposal: Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.[5]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In the event of a small spill within the fume hood, use an appropriate absorbent material to contain and clean up the spill. For larger spills, or any spill outside of a fume hood, evacuate the area and contact the institutional safety office immediately.
A Culture of Safety
The safe handling of novel chemical compounds is not merely a set of procedures, but a mindset. By treating this compound with the caution it deserves, we not only protect ourselves and our colleagues but also uphold the highest standards of scientific integrity and responsibility. This guide serves as a foundational document, and all laboratory personnel are encouraged to remain vigilant, ask questions, and prioritize safety in every aspect of their work.
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Management of Waste. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
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Best Practices for Laboratory Waste Management. ACTenviro. Published September 17, 2024. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Published July 30, 2009. [Link]
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Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
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Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]
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Amide handling precautions? Sciencemadness Discussion Board. Published August 14, 2014. [Link]
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N-(3-amino-4-methylphenyl)propanamide. Aladdin Scientific. [Link]
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2-((3-Fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid. PubChem. [Link]
-
Chemical Safety Guidelines. Texas A&M University-San Antonio. Published July 28, 2021. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Published November 9, 2023. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
